Precision Linkerology: A Technical Guide to 8-Aminooctanoic Acid Hydrochloride
CAS Number: 27991-81-7 Formula: C₈H₁₈ClNO₂ Molecular Weight: 195.69 g/mol [1] Executive Summary 8-Aminooctanoic acid hydrochloride is not merely a reagent; it is a structural architect in modern medicinal chemistry. As a...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 27991-81-7
Formula: C₈H₁₈ClNO₂
Molecular Weight: 195.69 g/mol [1]
Executive Summary
8-Aminooctanoic acid hydrochloride is not merely a reagent; it is a structural architect in modern medicinal chemistry. As a bifunctional C8 alkyl spacer, it serves as a critical tool in Linkerology —the science of optimizing the distance, flexibility, and physicochemical properties between two pharmacophores. While polyethylene glycol (PEG) linkers offer solubility, 8-aminooctanoic acid provides the hydrophobic rigidity necessary to stabilize ternary complexes in PROTACs (Proteolysis Targeting Chimeras) and constrain peptide conformations.
This guide moves beyond basic properties to explore the mechanistic utility of this compound in drug discovery, providing validated protocols for its incorporation into complex biological systems.
Chemical Foundation & Properties[2]
The hydrochloride salt form significantly enhances the handling properties of the amino acid, preventing the formation of zwitterionic aggregates common in the free base.
Table 1: Physicochemical Profile
Property
Specification
Technical Insight
Appearance
White crystalline powder
Hygroscopic; store in desiccator to prevent hydrolysis.
Melting Point
141–144 °C (HCl salt)
Sharp melting point indicates high purity; broad range suggests hydration.
Solubility
Water (>50 mg/mL), DMSO, Methanol
High aqueous solubility facilitates biological assays; DMSO is preferred for stock solutions in organic synthesis.
pKa (Predicted)
~4.5 (COOH), ~10.5 (NH₂)
The C8 chain induces a slight inductive effect, making the amine slightly more basic than shorter homologs.
Hygroscopicity
Moderate to High
Critical: Weigh rapidly or in a glovebox to ensure stoichiometry accuracy.
The Linkerology Paradigm: Applications in PROTACs
In PROTAC design, the linker is not a passive tether; it determines the cooperativity (α) of the ternary complex formed between the Target Protein, the PROTAC, and the E3 Ligase.
Mechanism of Action
8-Aminooctanoic acid acts as a "Goldilocks" spacer.
vs. Short Linkers (C2-C4): Avoids steric clashes between large protein domains.
vs. PEG Linkers: PEG chains are entropically high-energy (floppy). The C8 alkyl chain of 8-aminooctanoic acid is more rigid, reducing the entropic penalty upon binding and potentially enhancing the stability of the ternary complex.
Visualization: The Ternary Complex Logic
The following diagram illustrates how the length and rigidity of the 8-aminooctanoic acid linker influence the formation of the productive degradation complex.
Figure 1: The structural role of the C8 linker in bridging the Target Protein and E3 Ligase to induce ubiquitination.
Add HATU (2.9 eq) and DIPEA (6 eq). Note: Extra base is required to neutralize the HCl salt.
Validation Check: Pre-activation time should be exactly 30 seconds. If the solution turns cloudy, the concentration is too high; dilute immediately to prevent anhydride precipitation.
Coupling: Add the activated solution to the resin. Shake at room temperature for 1 hour.
Monitoring (Kaiser Test):
Take a few resin beads. Add Ninhydrin reagents.
Result: Beads should remain colorless (indicating the resin's amines are coupled). If blue, re-couple.
Fmoc-Protection (Optional): Since 8-aminooctanoic acid has a free amine, it is ready for the next coupling immediately. However, if pausing, protect the amine with Boc₂O or Fmoc-OSu to prevent oxidation.
Protocol B: Solution-Phase Linker Activation
Objective: Create an NHS-ester of 8-aminooctanoic acid for conjugation to proteins.
Protection: First, protect the amine (e.g., Boc-protection) to prevent self-polymerization.
React 8-aminooctanoic acid HCl with Boc₂O (1.1 eq) and NaOH (2 eq) in Dioxane/Water. Acidify and extract.[2][3][4]
Activation:
Dissolve Boc-8-aminooctanoic acid in dry DCM.
Add N-Hydroxysuccinimide (NHS, 1.1 eq) and EDC.HCl (1.1 eq).
Stir overnight.
Purification: Wash with 0.1 N HCl and Brine. Dry over MgSO₄.
Validation: ¹H NMR should show a singlet at ~2.8 ppm (NHS protons).
Synthesis & Production Logic
Understanding the origin of the material aids in troubleshooting impurities. The industrial synthesis typically involves the hydrolysis of lactams, which ensures a linear structure free of branched isomers.
Figure 2: Primary industrial synthesis route via lactam hydrolysis, highlighting critical impurity control points.
This guide provides an in-depth technical analysis of 8-Aminooctanoic acid hydrochloride , a critical bifunctional reagent in modern drug discovery and organic synthesis. Role: Bifunctional Linker & Pharmaceutical Interm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 8-Aminooctanoic acid hydrochloride , a critical bifunctional reagent in modern drug discovery and organic synthesis.
Role: Bifunctional Linker & Pharmaceutical Intermediate
CAS (HCl Salt): 27991-81-7 | CAS (Free Acid): 1002-57-9
Formula:
| MW: 195.69 g/mol
Executive Summary
8-Aminooctanoic acid hydrochloride is a medium-chain (
-amino) fatty acid derivative primarily utilized as a heterobifunctional linker and a pharmaceutical precursor . Its linear C8 alkyl chain provides a distinct spatial separation (~10–12 Å fully extended) combined with hydrophobic character, making it a standard "molecular ruler" in the design of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) .
Beyond linkerology, it serves as the essential raw material for the synthesis of SNAC (Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate) , a permeation enhancer that has revolutionized the oral delivery of peptide drugs (e.g., oral semaglutide).
Chemical Profile & Properties
The hydrochloride salt form is preferred in industrial and laboratory settings over the free zwitterion due to enhanced stability, non-hygroscopic nature, and higher water solubility, which facilitates aqueous-phase coupling reactions.
Key Physicochemical Parameters
Parameter
Specification
Technical Insight
Appearance
White crystalline powder
High purity (>98%) required to prevent side-reactions in SPPS.
Solubility
Water, Methanol, DMSO
High water solubility allows for "green" aqueous coupling conditions.
Melting Point
141–144 °C
Sharp melting point indicates high crystalline purity.
Acidity (pKa)
~4.7 (COOH), ~10.5 ()
The amine is protonated at neutral pH; requires base (e.g., DIPEA) for activation.
Chain Length
8 Carbons (Octyl)
Optimal balance between lipophilicity and flexibility.
Structural Visualization
The following diagram illustrates the dissociation of the hydrochloride salt into its reactive species.
Figure 1: Dissociation of the stable HCl salt into the nucleophilic free amine species required for conjugation.
Primary Application: PROTAC & Bioconjugate Linker
In Targeted Protein Degradation (TPD), the linker is not merely a connector; it dictates the ternary complex geometry (E3 Ligase-Linker-Target). 8-Aminooctanoic acid provides a non-cleavable, hydrophobic alkyl spacer.
Mechanistic Rationale for C8 Linkers
Spatial Reach: The 8-carbon chain provides sufficient length to bridge binding pockets that are buried or sterically hindered, without the "floppiness" of extremely long PEG chains.
Permeability: Unlike hydrophilic PEG linkers, the alkyl chain increases the
(lipophilicity) of the final PROTAC molecule, potentially improving cell membrane permeability.
Metabolic Stability: The alkyl chain is resistant to rapid hydrolysis in plasma, unlike ester or disulfide-containing linkers.
Experimental Workflow: Linker Conjugation
The following protocol describes the installation of 8-aminooctanoic acid onto an E3 ligase ligand (e.g., Thalidomide derivative) using standard amide coupling.
Industrial Application: Synthesis of SNAC (Oral Delivery Agent)
The most commercially significant use of 8-aminooctanoic acid is as the backbone for SNAC , a salcaprozate sodium derivative used in oral GLP-1 receptor agonist formulations (e.g., Rybelsus).
Mechanism of Action
SNAC acts by non-covalently complexing with peptide drugs. It creates a local pH increase in the stomach (buffering) and increases the lipophilicity of the peptide, facilitating transcellular absorption across the gastric epithelium.
Synthesis Pathway
The synthesis involves the acylation of the 8-amino group with a salicylic acid derivative.
Figure 2: Industrial synthesis route for SNAC using 8-aminooctanoic acid HCl as the amine donor.
Quality Control & Analytics
To ensure the integrity of experimental data, the identity and purity of 8-Aminooctanoic acid HCl must be validated.
1H NMR Spectroscopy (D2O)
Characteristic Signals:
2.95 ppm (t, 2H): (Deshielded by ammonium group).
2.18 ppm (t, 2H): (Alpha to carbonyl).
1.60 ppm (m, 4H): -methylene protons.
1.30 ppm (broad s, 6H): Internal methylene chain.
Interpretation: The integration ratio must be 2:2:4:6. Impurities often appear near the baseline around 1.0-1.5 ppm.
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 210 nm (Low wavelength required as the compound lacks strong chromophores). ELSD (Evaporative Light Scattering Detector) is preferred if available.
Handling and Safety
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). The HCl salt is acidic; inhalation of dust can irritate the respiratory tract.
Storage: Store at room temperature in a tightly sealed container. Hygroscopic potential is lower than the free amine but should still be kept dry.
Disposal: Dilute with water and neutralize to pH 6-8 before disposal via organic waste streams.
References
PubChem. (2025).[1] 8-Aminooctanoic acid hydrochloride - Compound Summary. National Library of Medicine. [Link]
Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist. Science Translational Medicine. (Describes the mechanism of SNAC, derived from 8-aminooctanoic acid). [Link]
Topic: 8-Aminooctanoic Acid Hydrochloride: Physicochemical Profiling, Synthesis, and Application in Linkerology Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Development Scienti...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 8-Aminooctanoic Acid Hydrochloride: Physicochemical Profiling, Synthesis, and Application in Linkerology
Content Type: Technical Monograph
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
[1][2]
Executive Summary
8-Aminooctanoic acid hydrochloride (8-Aoc[1][2]·HCl) is a medium-chain
-amino acid derivative critical to modern medicinal chemistry.[2] While structurally simple, its specific chain length () occupies a "Goldilocks zone" in linkerology—providing sufficient spatial separation for bifunctional molecules (PROTACs, ADCs) without inducing the hydrophobic collapse often seen in longer alkyl chains.[2] Furthermore, it serves as the essential synthetic precursor to Salcaprozate Sodium (SNAC), a permeation enhancer that has revolutionized oral peptide delivery.[2]
This guide moves beyond basic catalog data to provide a rigorous examination of its molecular characteristics, industrial synthesis, and analytical protocols.[2]
Physicochemical Specifications
The molecular weight of 8-Aminooctanoic acid hydrochloride is 195.69 g/mol .[1][2][3][4] This value is critical for stoichiometry in solid-phase peptide synthesis (SPPS) and linker conjugation.[2]
Sharp melting point indicates high purity; broad range suggests hydration.[2]
pKa (Predicted)
Carboxyl: ~4.76Amine: ~10.5
Zwitterionic character in neutral pH (Free base form).[2]
Synthesis & Manufacturing Logic
The synthesis of 8-Aminooctanoic acid is classically achieved via the ring-opening of cyclic lactams or the Schmidt reaction on suberic acid.[2] For high-purity pharmaceutical applications, the Beckmann Rearrangement of Cyclooctanone is the preferred industrial route due to its scalability and avoidance of hazardous azide intermediates common in lab-scale methods.
Industrial Synthesis Workflow (Beckmann Route)
The following diagram illustrates the transformation from Cyclooctanone to the final Hydrochloride salt.
Causality: The rearrangement step (Step 2) is thermodynamically driven but exothermic.[2] Temperature control is vital to prevent polymerization of the lactam (which would form Nylon-8 derivatives) rather than the discrete lactam species.[2]
Purification: The final hydrolysis (Step 3) often yields a crude product containing residual lactam.[2] Recrystallization from isopropanol/water is the standard purification method to remove non-ionized organic impurities.[2]
Analytical Characterization Protocols
As a Senior Scientist, I strongly advise against relying solely on standard UV-HPLC (254 nm) for this compound. 8-Aminooctanoic acid lacks a strong chromophore (no aromatic ring), rendering it invisible to standard UV detection unless derivatized.[2]
Validation: The OPA-amine adduct is highly fluorescent.[2] A sharp peak at ~8-10 mins confirms the presence of the primary amine.[2] Absence of peak indicates N-terminal blockage or degradation.[2]
Interpretation: The integral ratio must be exactly 2:2:10. Any deviation in the 2.95 ppm triplet suggests free base contamination or incomplete salt formation.[2]
Applications in Drug Development[2][5][6]
8-Aminooctanoic acid is not merely a passive spacer; it is a functional tool in "Linkerology."[2]
PROTACs and Bifunctional Linkers
In Proteolysis Targeting Chimeras (PROTACs), the linker length determines the ternary complex stability.[2] A C8 chain (~10-12 Å extended length) often provides the optimal reach to span the E3 ligase and the Target Protein without inducing steric clash.[2]
Oral Peptide Delivery (SNAC Technology)
The most commercially significant application is the synthesis of Salcaprozate Sodium (SNAC) . 8-Aminooctanoic acid is reacted with Salicylamide to form SNAC, which acts as a "carrier" for oral peptides (e.g., Semaglutide).[2]
Figure 2: Strategic utilization of 8-Aminooctanoic acid in linker chemistry and oral drug delivery systems.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17803404, 8-Aminooctanoic acid hydrochloride. Retrieved from [Link]
Eshghi, H., et al. (2006).A new route to
-amino acids from cyclic ketones.[2] Journal of Chemical Research, 2006(4), 218-219.[2][5] (Describes the Beckmann rearrangement synthesis route).
Leone-Bay, A., et al. (1998). Synthesis and Evaluation of Compounds that Facilitate the Gastrointestinal Absorption of Heparin.[2] Journal of Medicinal Chemistry, 41(7), 1163–1171.[2] (Foundational paper on SNAC chemistry).
Riley, T. A., et al. (2005). Method of producing amino carboxylic acids.[2] U.S. Patent No.[2][6] 6,916,947.[2] Washington, DC: U.S. Patent and Trademark Office.[2] (Industrial scale synthesis patent).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
8-Aminooctanoic acid hydrochloride (CAS: 27322-26-7 / 27991-81-7) is a critical bifunctional linker used in peptide synthesis, polymer chemistry (nylon-8 precursors), and PROTAC development. Precise characterization of this compound is frequently complicated by data conflation with its free base form (CAS: 1002-57-9).
The experimentally validated melting point of 8-Aminooctanoic acid hydrochloride is 141–144 °C.
This guide provides a rigorous technical analysis of the compound's thermodynamic properties, distinguishing the hydrochloride salt from the zwitterionic free base (MP: 191–196 °C). It outlines standardized protocols for thermal analysis and purification to ensure downstream application success.
Part 1: Physicochemical Profile & Thermodynamic Analysis
Comparative Data: HCl Salt vs. Free Base
The most common analytical error in handling this compound is confusing the hydrochloride salt with the free base. The hydrochloride salt exhibits a significantly lower melting point due to the disruption of the strong intermolecular hydrogen bonding network present in the zwitterionic free base lattice.
Property
8-Aminooctanoic Acid (Free Base)
8-Aminooctanoic Acid Hydrochloride
CAS Number
1002-57-9
27322-26-7 / 27991-81-7
Molecular Formula
C₈H₁₇NO₂
C₈H₁₈ClNO₂
Molecular Weight
159.23 g/mol
195.69 g/mol
Melting Point
191–196 °C (Decomposes)
141–144 °C
Physical State
White/Beige Crystalline Powder
White Crystalline Solid
Solubility
Water (Slightly), Methanol (Very Slightly)
Water (High), Ethanol, DMSO
Lattice Type
Zwitterionic (Internal Salt)
Ionic Lattice (Cation/Anion)
Thermodynamic Causality
The melting point depression of the HCl salt relative to the free base is driven by lattice energy differences:
Free Base (Zwitterion): The amino group is protonated by the carboxylic acid (
), creating a rigid, high-energy electrostatic lattice similar to amino acids like glycine. This results in a high melting point (>190 °C).[1]
HCl Salt: The carboxylic acid remains protonated (
), and the amine is protonated by the external chloride (). While ionic interactions exist, the lack of the strong internal zwitterionic "lock" and the bulky chloride counter-ion disrupt packing efficiency, lowering the melting transition to the 141–144 °C range.
Part 2: Experimental Protocols
Melting Point Determination (Capillary Method)
Standard: OECD Guideline 102
Objective: Determine purity via melting range analysis. A range >2 °C indicates impurities (likely unreacted starting material or moisture).
Reagents & Equipment:
Sample: Dried 8-Aminooctanoic acid HCl (>24h in vacuum desiccator over
).
Apparatus: Büchi M-565 or equivalent capillary melting point apparatus.
Standard: Benzoic acid (MP 122 °C) for calibration.
Step-by-Step Protocol:
Sample Prep: Grind the dry sample into a fine powder to ensure uniform heat transfer.
Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.
Ramp 1 (Fast): Heat at 10 °C/min to 130 °C to estimate the onset.
Ramp 2 (Precise): Cool to 125 °C. Resume heating at 1 °C/min .
Observation: Record
(first liquid droplet) and (complete liquefaction).
Acceptance Criteria:
, Range .
Differential Scanning Calorimetry (DSC)
For drug development applications requiring high precision, DSC is preferred to detect polymorphism or solvates.
Pan: Aluminum, crimped (non-hermetic).
Purge Gas: Nitrogen (50 mL/min).
Program: Equilibrate at 25 °C → Ramp 10 °C/min to 160 °C.
Expected Endotherm: Sharp peak with onset at ~141.5 °C. Broadening indicates hydration (hygroscopicity is a risk for HCl salts).
Part 3: Synthesis & Purification Logic
The melting point is the primary indicator of successful conversion from the lactam precursor or free base. The following workflow illustrates the critical acidification step where the melting point shifts.
Synthesis Pathway Visualization
Figure 1: Synthesis and purification workflow highlighting the transition from Free Base (High MP) to Hydrochloride Salt (Target MP).
Purification Strategy
If the measured melting point is < 140 °C or the range is broad:
Diagnosis: The sample likely contains excess water (hydrate formation) or residual free acid.
Corrective Action (Recrystallization):
Dissolve crude solid in minimum hot water (~80 °C).
Add warm Isopropanol (iPrOH) to reach a cloud point.
Critical: Dry under high vacuum (0.1 mbar) at 50 °C for 12 hours to remove lattice water.
Part 4: Applications & Handling
Storage & Stability
Hygroscopicity: HCl salts of linear amino acids are moderately hygroscopic. Storage in a desiccator is mandatory.
Stability: Stable at room temperature if kept dry. Aqueous solutions should be used immediately or frozen to prevent slow hydrolysis or microbial growth.
Application Context[3]
Peptide Synthesis: Used as a non-natural amino acid linker (spacer) to increase flexibility between functional domains in fusion proteins or PROTACs.
Polymer Chemistry: Precursor for Nylon-8 analogues via polycondensation. The purity (indicated by MP) directly correlates to the molecular weight achievable in polymerization.
References
Dobson, A. J., & Gerkin, R. E. (1998).[1] 8-Aminocaprylic acid.[1][2][3][4] Acta Crystallographica Section C: Crystal Structure Communications, 54(7), 969–972.[1] (Crystal structure of the free base).
O'Lenick, A. J. (2005). Method of producing amino carboxylic acids. U.S. Patent No. 6,916,947. Washington, DC: U.S. Patent and Trademark Office. (Explicitly cites HCl salt MP as 141-144°C).[5]
PubChem. (2024).[6] 8-Aminooctanoic acid hydrochloride (Compound).[6][5] National Library of Medicine.
ChemicalBook. (2024). 8-Aminooctanoic acid Properties and Safety. (Provides comparative data on free base MP).
role of 8-Aminooctanoic acid hydrochloride in peptide synthesis
The Role of 8-Aminooctanoic Acid Hydrochloride in Peptide Synthesis: A Technical Guide Executive Summary 8-Aminooctanoic acid (8-AOA) hydrochloride serves as a critical bifunctional linker and hydrophobic spacer in moder...
Author: BenchChem Technical Support Team. Date: February 2026
The Role of 8-Aminooctanoic Acid Hydrochloride in Peptide Synthesis: A Technical Guide
Executive Summary
8-Aminooctanoic acid (8-AOA) hydrochloride serves as a critical bifunctional linker and hydrophobic spacer in modern peptide drug development. Unlike its hydrophilic counterpart, 8-amino-3,6-dioxaoctanoic acid (AEEA/O2Oc), 8-AOA introduces a linear C8 alkyl chain that modulates lipophilicity, facilitates albumin interaction, and optimizes the pharmacokinetic (PK) profile of peptide therapeutics. This guide details the mechanistic rationale, solid-phase peptide synthesis (SPPS) protocols, and quality control measures for integrating 8-AOA into bioactive constructs.
Chemical Profile & Mechanistic Role[1]
1.1 Identity and Distinction
IUPAC Name: 8-Aminooctanoic acid hydrochloride
Common Name: 8-Aminocaprylic acid HCl (Note: "Caprylic" refers to C8, distinguishing it from "Caproic" C6).
1.2 Hydrophobicity vs. Hydrophilicity: The Spacer Choice
The selection of a spacer dictates the physicochemical behavior of the final conjugate.
8-AOA (Hydrophobic): Adds a flexible alkyl chain. Used to increase membrane permeability, facilitate binding to hydrophobic pockets (e.g., Albumin Subdomain IA/IIIB), or space out chelators in radiopharmaceuticals.
AEEA (Hydrophilic): Adds polyethylene glycol (PEG)-like units. Used primarily to improve water solubility and reduce aggregation.
1.3 Albumin Binding & Pharmacokinetics
8-AOA mimics medium-chain fatty acids. When incorporated into a peptide sequence, it can:
Extend Half-life: Promote non-covalent association with serum albumin, protecting the peptide from rapid renal clearance.
Reduce Steric Hindrance: Provide an 8-carbon distance (~10-12 Å) between a bulky payload (e.g., DOTA chelator, fluorophore) and the receptor-binding domain of the peptide, preserving affinity.
Procedure: Pre-activate the amino acid for 2-3 min before adding to the resin-bound 8-AOA.
Time: 45-60 min at RT.
Monitoring: Kaiser Test (Ninhydrin). Note: 8-AOA is a primary amine; Kaiser test should be positive (blue) after deprotection and negative (yellow) after coupling.
Workup: Precipitate in cold diethyl ether. Centrifuge and lyophilize.
2.3 Troubleshooting "Difficult" Sequences
Aggregation: The hydrophobic C8 chain can induce aggregation in growing peptides.
Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevated temperature (50°C) during the coupling of the amino acid immediately following the 8-AOA linker.[1]
Gradient: 8-AOA increases retention time compared to PEG-linked or naked peptides. Expect a shift to higher %B.
4.2 Mass Spectrometry (ESI-MS)
Identification:
Molecular Weight of 8-AOA residue: 141.21 Da (added mass).
Look for
and peaks.
Impurities:
Deletion sequences: Missing 8-AOA (-141 Da).
Incomplete Deprotection: +222 Da (Fmoc adduct).
References
Garrison, J. C., et al. (2008). "Evaluation of the pharmacokinetic effects of various linking groups using the 111In-DOTA-X-BBN(7-14)NH2 structural paradigm in a prostate cancer model." Bioconjugate Chemistry. Link
Craft, J. M., et al. (2012). "In vitro and in vivo evaluation of a 64Cu-labeled NOTA-Bn-SCN-Aoc-bombesin analogue in gastrin-releasing peptide receptor expressing prostate cancer." Nuclear Medicine and Biology. Link
An In-Depth Technical Guide to 8-Aminooctanoic Acid Hydrochloride as a Linker Molecule
This guide provides an in-depth exploration of 8-aminooctanoic acid hydrochloride, a versatile bifunctional molecule, and its critical role as a linker in modern drug development and bioconjugation. Tailored for research...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of 8-aminooctanoic acid hydrochloride, a versatile bifunctional molecule, and its critical role as a linker in modern drug development and bioconjugation. Tailored for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and strategic considerations for its application. We will delve into its properties, synthesis, and pivotal role in sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The Strategic Importance of Linker Selection
In the design of complex biomolecules, the linker is not merely a passive spacer but an active modulator of a conjugate's properties.[1][2] The choice of linker profoundly impacts stability, solubility, pharmacokinetics (PK), and the mechanism of action.[2][3] 8-Aminooctanoic acid, a linear eight-carbon chain with terminal amine and carboxylic acid groups, offers a compelling balance of flexibility and hydrophobicity. Its defined length and composition provide a predictable scaffold for connecting distinct molecular entities, making it an invaluable tool in the rational design of targeted therapeutics.[][]
Physicochemical Profile
Understanding the fundamental properties of 8-aminooctanoic acid is the first step toward its effective implementation. The hydrochloride salt form enhances its solubility and stability for storage and handling.
Molecular Structure
The structure consists of a C8 alkyl backbone, providing a flexible and lipophilic spacer, flanked by two reactive functional groups.
Caption: General workflow for the synthesis of 8-Aminooctanoic Acid.
Experimental Protocol: Synthesis via Hydrolysis
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-azacyclononanone (1 mol) with a 36% sodium hydroxide solution (1 mol).
[6]2. Hydrolysis: Heat the mixture to reflux and maintain for 4 hours. The lactam ring opens to form the sodium salt of 8-aminooctanoic acid.
Neutralization & Purification: Cool the solution to approximately 80°C. Add an acidic ion-exchange resin and stir for 1 hour to neutralize the sodium salt and capture sodium ions.
[6]4. Filtration: Filter the hot solution to remove the ion-exchange resin.
Crystallization: Add 2-propanol dropwise to the filtrate at 80°C until the solution is homogeneous. Slowly cool the solution to -5°C to precipitate the product.
[6]6. Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold 2-propanol.
Drying: Dry the product under vacuum at 85°C to yield 8-aminooctanoic acid as a fine, colorless powder.
[6]8. Self-Validation: Confirm the identity and purity of the product using NMR for structural verification and HPLC for purity assessment (>99%). [7]The melting point should align with the literature value (191-194°C).
[6]
Core Application: A Versatile Bioconjugation Spacer
The true utility of 8-aminooctanoic acid lies in its application as a bifunctional linker. Its protected forms, such as N-Boc-8-aminooctanoic acid or N-Fmoc-8-aminooctanoic acid, are commercially available and serve as key starting materials.
[8]
A. Application in Antibody-Drug Conjugates (ADCs)
Causality and Rationale:
In an ADC, the linker connects a potent cytotoxic payload to a monoclonal antibody, ensuring the conjugate remains stable in systemic circulation and releases the payload only at the target site. [1][2][]The length and chemical nature of the linker are critical. A linker that is too short may lead to steric hindrance, while an overly long or hydrophobic linker can promote aggregation. [][9]The C8 alkyl chain of 8-aminooctanoic acid provides a flexible, non-cleavable spacer that increases the distance between the antibody and the payload, which can improve the payload's efficacy and reduce the impact on antibody binding. []Its lipophilic character can also aid in passive diffusion across cell membranes after payload release.
[]
Conjugation Workflow:
Caption: Workflow for creating an ADC using an 8-aminooctanoic acid linker.
Protocol: Lysine-Based Conjugation
This protocol outlines the conjugation of a payload activated with an N-hydroxysuccinimide (NHS) ester of 8-aminooctanoic acid to the lysine residues of an antibody.
Linker-Payload Synthesis:
Synthesize the NHS ester of your payload-linker construct. This involves coupling the payload to N-Boc-8-aminooctanoic acid, followed by Boc deprotection and subsequent reaction with an NHS ester activating agent (e.g., DCC/NHS).
Antibody Preparation:
Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0). The slightly basic pH ensures that lysine residues are deprotonated and nucleophilic.
Conjugation Reaction:
Add the activated linker-payload (dissolved in a compatible organic solvent like DMSO) to the antibody solution. The molar ratio of linker-payload to antibody will influence the final Drug-to-Antibody Ratio (DAR).
[9] * Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.
Purification:
Remove unreacted linker-payload and solvent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Self-Validation and Characterization:
Determine DAR: Use Hydrophobic Interaction Chromatography (HIC) to separate species with different numbers of conjugated drugs. Mass spectrometry (MS) can provide a precise mass of the ADC, allowing for accurate DAR calculation.
[10] * Assess Aggregation: Use SEC to confirm that the conjugation process has not induced significant antibody aggregation.
Confirm Potency: Perform in vitro cell-based assays to ensure the ADC retains its binding affinity and cytotoxic activity.
B. Application in PROTACs
Causality and Rationale:
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. [11][12][13]The linker is a critical component that dictates the geometry and stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase). [11]An alkyl linker like 8-aminooctanoic acid is often employed to optimize physicochemical properties. Its lipophilicity can enhance cell permeability and oral exposure, a significant challenge for these "beyond Rule of 5" molecules. []The C8 length provides sufficient flexibility to allow the two ends of the PROTAC to bind their respective proteins effectively.
PROTAC Mechanism of Action:
Caption: Mechanism of PROTAC-mediated protein degradation.
Protocol: PROTAC Synthesis
This protocol describes a modular synthesis of a PROTAC using N-Boc-8-aminooctanoic acid.
Couple to First Ligand:
Activate the carboxylic acid of N-Boc-8-aminooctanoic acid using a peptide coupling reagent (e.g., HATU, EDC/HOBt).
[8] * React the activated linker with the amine-functionalized E3 ligase binder. Purify the product by chromatography.
Deprotection:
Remove the Boc protecting group from the linker's terminal amine using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
[8]3. Couple to Second Ligand:
Activate the carboxylic acid group on the target protein binder.
React the deprotected linker-E3 ligase binder conjugate with the activated target protein binder to form the final PROTAC molecule.
Purification and Validation:
Purify the final PROTAC using reverse-phase HPLC.
Self-Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% by HPLC for use in biological assays.
Functional Validation: Test the PROTAC in a relevant cell line. Perform a Western blot or targeted proteomics to measure the degradation of the target protein in a dose- and time-dependent manner.
C. Application in Solid-Phase Peptide Synthesis (SPPS)
Causality and Rationale:
In SPPS, 8-aminooctanoic acid serves as a non-standard amino acid to introduce a flexible spacer within a peptide sequence. [6][14]This is useful for:
Creating Spacing: Separating two functional domains of a peptide to prevent steric hindrance.
Modulating Bioactivity: Changing the distance between key residues to optimize receptor binding.
Introducing a Conjugation Handle: The terminal amine or carboxyl group can be used for subsequent labeling with fluorophores, biotin, or other molecules after the peptide has been synthesized.
SPPS Incorporation Workflow:
Caption: SPPS cycle for incorporating an Fmoc-protected linker.
Protocol: Fmoc-SPPS Incorporation
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.
[15][16]
Resin Preparation: Start with a resin-bound peptide chain where the N-terminal Fmoc group has been removed, exposing a free amine.
Linker Activation: In a separate vessel, pre-activate Fmoc-8-aminooctanoic acid (3-5 equivalents) with a coupling reagent like HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.
Coupling: Add the activated linker solution to the resin. Allow the reaction to proceed for 1-2 hours at room temperature.
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
Self-Validation (Optional Check): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Continuation: Proceed with the deprotection of the Fmoc group on the newly added linker to continue peptide chain elongation.
Final Validation: After completing the full peptide synthesis, cleave the peptide from the resin, purify by HPLC, and confirm the final mass, including the incorporated linker, by mass spectrometry.
Safety and Handling
As with any laboratory chemical, proper handling of 8-aminooctanoic acid and its hydrochloride salt is essential.
Guideline
Recommendation
Rationale
Personal Protective Equipment (PPE)
Wear safety glasses, chemical-resistant gloves, and a lab coat.
The compound is classified as a skin and eye irritant. [17][18][19]
Handling
Use in a well-ventilated area or chemical fume hood. Avoid breathing dust.
Store in a tightly closed container in a cool, dry, and well-ventilated place.
To prevent degradation and ensure stability. [6][17]
First Aid (Eyes/Skin)
In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. [18][20]
To mitigate irritation. Seek medical attention if irritation persists. [20]
Conclusion and Future Outlook
8-Aminooctanoic acid hydrochloride is a foundational building block in modern medicinal chemistry and bioconjugation. Its simple, linear structure provides a predictable and versatile scaffold that allows chemists to precisely control the spacing and physicochemical properties of complex bioconjugates. The principles and protocols outlined in this guide demonstrate its integral role in the development of advanced therapeutics like ADCs and PROTACs.
Future innovations will likely involve modifications of this simple alkyl chain—incorporating elements of rigidity (e.g., cyclic structures) or hydrophilicity (e.g., ether linkages) to further fine-tune the properties of next-generation conjugates for enhanced efficacy and safety.
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. NIH National Center for Biotechnology Information. [Link]
Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. MDPI. [Link]
Synthesis method of 8-aminocaprylic acid.
Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. MDPI. [Link]
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. NIH National Center for Biotechnology Information. [Link]
Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]
Application of PROTACs in target identification and validation. ScienceOpen. [Link]
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]
Method of preparation of 8-hydroxyoctanoic acid.
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. ResearchGate. [Link]
Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations. NIH National Center for Biotechnology Information. [Link]
Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. NIH National Center for Biotechnology Information. [Link]
Diverse Roles of Antibodies in Antibody–Drug Conjugates. MDPI. [Link]
Methods to accelerate PROTAC drug discovery. NIH National Center for Biotechnology Information. [Link]
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
Mercaptoalkonol-derived self-immolative linkers for bioconjugates. Norwegian Research Information Repository. [Link]
Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [Link]
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
Synthesis of 8-aminooctanoic acid from oleic acid. ResearchGate. [Link]
An In-depth Technical Guide to the Physical and Chemical Characterization of 8-Aminooctanoic Acid Hydrochloride Abstract 8-Aminooctanoic acid hydrochloride is a bifunctional molecule of significant interest in chemical s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physical and Chemical Characterization of 8-Aminooctanoic Acid Hydrochloride
Abstract
8-Aminooctanoic acid hydrochloride is a bifunctional molecule of significant interest in chemical synthesis, particularly as a linker in peptide chemistry and drug development. Its defined chain length and terminal reactive groups—an amine and a carboxylic acid—make it a versatile building block. The hydrochloride salt form is commonly used to improve handling and solubility. Accurate identification and confirmation of the material's physical and chemical properties are paramount for ensuring experimental reproducibility and the integrity of the final product. This guide provides a comprehensive overview of the key physical attributes of 8-Aminooctanoic acid hydrochloride, detailed protocols for its characterization, and expert insights into the rationale behind these analytical methodologies.
Core Molecular and Physical Properties
The identity and purity of a chemical reagent are the foundation of reliable research. For 8-Aminooctanoic acid hydrochloride, a series of macroscopic and analytical observations serve as the primary indicators of quality.
Chemical Structure and Form
8-Aminooctanoic acid is an omega-amino acid featuring an eight-carbon aliphatic chain. The hydrochloride salt is formed by the protonation of the terminal amino group by hydrochloric acid. This conversion to an ammonium salt is a critical formulation choice; the resulting ionic character disrupts the crystal lattice of the zwitterionic free base, which significantly alters its physical properties, most notably its melting point and solubility.
Caption: Chemical Structure of 8-Aminooctanoic Acid Hydrochloride.
Physical Appearance: The First Quality Checkpoint
The expected physical appearance of high-purity 8-Aminooctanoic acid hydrochloride is a white, crystalline solid[1]. This crystalline nature is typical of organic salts, which form well-ordered ionic lattices.
Expert Insight: Deviation from this appearance is a primary red flag. A yellowish or beige tint can indicate the presence of impurities or degradation products, possibly from oxidation or side reactions during synthesis. The presence of fine powder mixed with crystalline solid may suggest incomplete salt formation or the presence of the free base, 8-Aminooctanoic acid, which is typically a fine, colorless or white-to-beige powder[2].
Solubility Profile
The conversion to the hydrochloride salt drastically improves the compound's solubility in aqueous media. The protonated amino group renders the molecule highly polar and readily solvated by water.
Expert Insight: This property is leveraged during experimental workups and for the preparation of stock solutions. While the free base is soluble in water, its hydrochloride salt is expected to dissolve more readily[2][3]. In contrast, the free base is noted to be insoluble in solvents like DMSO and ethanol[3][4]. Any difficulty in dissolving the hydrochloride salt in water could signal contamination with the less soluble free base or other non-polar impurities.
Thermal Analysis: A Key Purity Indicator
The melting point is a critical and highly sensitive measure of a crystalline solid's purity. For 8-Aminooctanoic acid hydrochloride, the reported melting point is in the range of 141-144°C [1]. This is significantly lower than the melting point of its free base form, 8-Aminooctanoic acid, which melts with decomposition at approximately 194°C [2].
Expert Insight: A sharp melting point within the specified range is a strong indicator of high purity. A broad melting range (e.g., greater than 3-4°C) or a melting point below the specified range strongly suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
A multi-step approach is essential for the robust confirmation of the material's identity and purity. This process combines simple visual inspection with precise analytical techniques.
Initial Quality Control Workflow
This initial workflow is a rapid, non-destructive process to assess a new batch of the reagent upon receipt. It serves as a gatekeeper before committing material to more complex and time-consuming analyses.
Caption: Workflow for the initial visual inspection of the reagent.
Protocol: Melting Point Determination
This protocol provides a standardized method for accurately measuring the melting point, a critical parameter for purity assessment.
Objective: To determine the melting range of the sample and compare it to the reference value.
Materials:
8-Aminooctanoic acid hydrochloride sample
Capillary tubes
Digital melting point apparatus
Procedure:
Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid on a clean, dry surface.
Loading: Tap the open end of a capillary tube into the crushed sample until a small amount (2-3 mm high) of packed material is inside. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the bottom.
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
Rapid Scan (Optional but Recommended): Set a fast ramp rate (e.g., 10-15°C/min) to quickly determine an approximate melting range. This prevents spending excessive time in the initial heating phase.
Accurate Measurement: Using a new capillary tube, heat the block rapidly to about 15-20°C below the approximate melting point found in the previous step.
Slow Ramp: Decrease the heating rate to 1-2°C per minute. A slow ramp rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
Observation and Recording:
Record the temperature (T₁) at which the first drop of liquid appears.
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
Analysis: The melting range is T₁ - T₂. Compare this range to the specification (141-144°C). A sharp range within these values indicates high purity.
Protocol: Spectroscopic Confirmation via ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. It provides detailed information about the electronic environment of each hydrogen atom.
Objective: To acquire a ¹H NMR spectrum and confirm that the observed chemical shifts, integrations, and splitting patterns match the known structure of 8-Aminooctanoic acid hydrochloride.
Materials:
8-Aminooctanoic acid hydrochloride sample
Deuterium oxide (D₂O)
NMR tube
NMR spectrometer (300 MHz or higher recommended)
Procedure:
Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of D₂O in a small vial.
Transfer: Transfer the solution to a clean, dry NMR tube.
Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum according to the instrument's standard operating procedures.
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the spectrum using the residual solvent peak (HDO, typically ~4.79 ppm).
Analysis:
Integration: Integrate the area under each peak. The relative ratios should correspond to the number of protons in each unique environment.
Chemical Shift (δ): Compare the chemical shifts of the peaks to the expected values.
Splitting (Multiplicity): Analyze the splitting patterns (e.g., triplet, multiplet) to confirm connectivity between adjacent proton groups.
Expected ¹H NMR Spectrum Analysis:
The spectrum will show characteristic peaks for the aliphatic chain. Due to the electronegative ammonium and carboxylic acid groups at the ends, a chemical shift gradient is expected along the chain.
Proton Assignment
Approx. Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
H₈ (-CH₂ -NH₃⁺)
~3.0
Triplet
2H
Deshielded by the adjacent positively charged ammonium group.
H₂ (-CH₂ -COOH)
~2.2
Triplet
2H
Deshielded by the adjacent electron-withdrawing carboxylic acid group.
H₇, H₃
~1.6-1.7
Multiplet
4H
Protons beta to the terminal groups.
H₄, H₅, H₆
~1.3-1.4
Multiplet
6H
Core methylene protons, least affected by terminal groups, appearing most upfield.
Expert Insight: The key diagnostic peak is the triplet around 3.0 ppm, corresponding to the methylene group (H₈) adjacent to the ammonium group. In the free base, this peak would be further upfield. The presence of this downfield signal is strong evidence of successful salt formation. The D₂O solvent will exchange with the acidic protons on the -COOH and -NH₃⁺ groups, so they will typically not be visible in the spectrum.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the reagent over time.
Safety: 8-Aminooctanoic acid hydrochloride is classified as an irritant. It may cause skin, eye, and respiratory irritation[5]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material. Avoid generating dust[11].
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[10][11]. Some suppliers recommend storage under an inert gas, suggesting potential sensitivity to air or moisture over long periods.
Expert Insight: The hydrochloride salt can be hygroscopic (tendency to absorb moisture from the air). Absorption of water can lead to clumping and may affect weighing accuracy. Storing the compound in a desiccator is a good practice to minimize moisture uptake.
Conclusion
The physical appearance of 8-Aminooctanoic acid hydrochloride as a white, crystalline solid is the first in a series of crucial quality control checkpoints. This macroscopic property, when combined with a sharp melting point in the 141-144°C range and confirmation of the molecular structure by ¹H NMR spectroscopy, provides a robust and self-validating system for verifying the identity and purity of the material. Adherence to these characterization principles and proper storage protocols ensures that researchers and drug development professionals are utilizing a reliable and well-defined chemical building block, which is fundamental to achieving trustworthy and reproducible scientific outcomes.
References
Google Patents. (n.d.). US6916947B2 - Method of producing amino carboxylic acids.
Application Note: Protocol for Using 8-Aminooctanoic Acid Hydrochloride in SPPS
Executive Summary 8-Aminooctanoic acid (8-Aoc) is a non-canonical amino acid frequently employed as a hydrophobic spacer or linker in peptide-drug conjugates (PDCs), PROTACs, and stapled peptides. Its C8 alkyl chain prov...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
8-Aminooctanoic acid (8-Aoc) is a non-canonical amino acid frequently employed as a hydrophobic spacer or linker in peptide-drug conjugates (PDCs), PROTACs, and stapled peptides. Its C8 alkyl chain provides spatial separation between functional domains while modulating the lipophilicity of the final construct.
The Challenge: Commercially, this reagent is often supplied as the hydrochloride salt (HCl) . Unlike standard Fmoc-protected amino acids, the HCl salt cannot be used directly in SPPS chain elongation because:
Polymerization Risk: It possesses both a free amine and a free carboxylic acid. Upon activation, it will self-polymerize rather than couple to the resin.
Solubility: The ionic salt form is poorly soluble in standard SPPS solvents (DCM/DMF) compared to the neutral, protected form.
This guide provides the definitive protocol for converting the raw 8-Aoc·HCl salt into a synthesis-ready Fmoc-8-Aoc-OH building block and detailing its subsequent coupling conditions.
Pre-Synthesis: Conversion to Fmoc-8-Aminooctanoic Acid
Objective: To orthogonally protect the
-amine with the Fmoc group, rendering the molecule suitable for standard Fmoc/tBu SPPS cycles.
Strategic Coupling Protocols for 8-Aminooctanoic Acid Hydrochloride
Application Note & Technical Guide Abstract 8-Aminooctanoic acid hydrochloride (8-AOA[1][2]·HCl) is a critical bifunctional spacer used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras), peptide st...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Guide
Abstract
8-Aminooctanoic acid hydrochloride (8-AOA[1][2]·HCl) is a critical bifunctional
spacer used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras), peptide stapling, and permeation enhancers like Salcaprozate Sodium (SNAC). However, its zwitterionic nature and the presence of the hydrochloride counterion present specific solubility and reactivity challenges. This guide provides validated protocols for the selective coupling of 8-AOA·HCl, distinguishing between N-terminal functionalization (e.g., SNAC synthesis) and C-terminal activation (e.g., PROTAC linker synthesis), while strictly avoiding uncontrolled polymerization.
Introduction: The Chemical Challenge
8-Aminooctanoic acid hydrochloride (
) is an -amino acid.[1] Unlike -amino acids, the separation of the amine and carboxylic acid by an 8-carbon alkyl chain reduces steric hindrance, making both ends highly reactive.[1]
The "Self-Polymerization Trap"
A common failure mode in handling 8-AOA[1]·HCl occurs when researchers attempt to activate the carboxylic acid (C-terminus) using standard reagents (e.g., HATU/DIPEA) without first protecting the amine.
Mechanism of Failure: The base (DIPEA) neutralizes the hydrochloride salt (
). The activating agent (HATU) converts the carboxylic acid to an active ester. The free amine of one molecule then attacks the active ester of another, leading to rapid oligomerization (Nylon-8 precursors) rather than the desired coupling.
Core Directive: You must define the reaction trajectory—N-selective or C-selective —before adding any reagents.
Pre-Reaction Considerations
Solubility Profile
The hydrochloride salt drastically alters solubility compared to the free zwitterion.
DMF/DMSO: Moderate solubility (improved by heat or organic bases).[1]
DCM/EtOAc: Insoluble.
Implication: Reactions must typically be performed in DMF (for organic coupling) or Water/Dioxane mixtures (for Schotten-Baumann conditions).[1]
Handling the Counterion
The HCl moiety means the starting material is acidic. Stoichiometric calculation of the base is critical:
1.0 eq of base is required just to neutralize the HCl.
Additional base is required for the coupling reaction itself.[1]
Experimental Protocols
Protocol A: N-Terminal Coupling (Amide Bond Formation at the Amine)
Target Application: Synthesis of permeation enhancers (e.g., SNAC analogs) or attaching the linker to an activated ester.
Principle: The carboxylic acid is left unprotected (utilizing its charge repulsion or temporary silylation) while the amine reacts with an electrophile.
Note: The solution should clear as the amine is liberated and the zwitterion is solubilized by the organic base.
Addition: Add the NHS-ester or Acid Chloride (0.95 mmol) dropwise at 0°C.
Critical: Use a slight deficit of the electrophile to ensure complete consumption, simplifying purification.
Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass: Electrophile + 142 Da).[1]
Workup: Dilute with 1N HCl (to protonate the free COOH). Extract with EtOAc.[1][3] The product will partition into the organic layer, while unreacted 8-AOA remains in the aqueous phase.
Method B: Schotten-Baumann (Aqueous/Biphasic)
Best for acid chlorides.[1]
Activation: Dissolve N-Boc-8-aminooctanoic acid (1.0 eq) in dry DMF.
Reagents: Add HATU (1.05 eq) and DIPEA (2.0 eq). Stir for 5 minutes.
Observation: Solution turns yellow (formation of the active ester).
Coupling: Add the target amine (Ligand-NH2, 1.0 eq).[1]
Reaction: Stir for 2–4 hours at RT.
Deprotection (Post-Coupling): Treat the purified intermediate with 4M HCl in Dioxane or TFA/DCM to reveal the terminal amine for the next step of PROTAC assembly.
Visualization: Decision Logic & Mechanism[1]
Caption: Decision matrix for selective functionalization of 8-Aminooctanoic acid HCl, highlighting the critical protection step required for C-terminal activation.
Quantitative Data & Reagent Selection
Parameter
N-Terminal Coupling (Protocol A)
C-Terminal Coupling (Protocol B)
Primary Risk
Incomplete solubility of HCl salt
Self-polymerization / Oligomerization
Preferred Solvent
Water/THF or DMF
DMF (after protection)
Base Stoichiometry
2.2 eq (1 to neutralize HCl, 1.2 for reaction)
3.0 eq (for protection step)
Coupling Reagent
None (uses activated electrophile)
HATU, PyBOP, or EDC/NHS
Typical Yield
85–95%
70–85% (over 2 steps)
Purification
Acid/Base Extraction
Flash Column Chromatography
Troubleshooting Guide
Issue: Gel formation during reaction.
Cause: Uncontrolled polymerization.[1] This happens if you add HATU to the unprotected amino acid.
Solution: Discard batch. Ensure N-terminus is Boc/Fmoc protected before adding coupling agents.[1]
Issue: Low solubility in DMF.
Cause: The zwitterionic character of the amino acid is strong.
Solution: Add the base (DIPEA) before adding the other reagents. Sonicate for 5 minutes. The formation of the DIPEA-salt usually improves organic solubility.[1]
Issue: Product is stuck in the aqueous layer during workup.
Cause: 8-Aminooctanoic derivatives can be amphiphilic (surfactant-like) due to the
Application Note: Optimized Solid-Phase Synthesis of Peptides Containing Fmoc-8-Aminooctanoic Acid
Introduction & Application Context Fmoc-8-Aminooctanoic acid (Fmoc-8-Aoc-OH) is a non-proteinogenic -amino acid containing an eight-carbon aliphatic chain. Unlike standard -amino acids, the amine and carboxylic acid grou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Application Context
Fmoc-8-Aminooctanoic acid (Fmoc-8-Aoc-OH) is a non-proteinogenic
-amino acid containing an eight-carbon aliphatic chain. Unlike standard -amino acids, the amine and carboxylic acid groups are separated by a flexible hydrophobic spacer.
Key Applications:
Bioconjugation Linkers: Provides a defined distance (~10–12 Å) between functional domains, minimizing steric interference between a payload (e.g., fluorophore, drug) and the binding peptide.
Pharmacokinetic Modulation: The aliphatic chain increases the overall lipophilicity of the peptide, potentially enhancing membrane permeability or albumin binding, thereby extending plasma half-life.
Structural Stapling: Used in macrocyclization strategies to constrain peptide conformation.
While the linear structure suggests low steric hindrance during coupling, the hydrophobicity of the octyl chain can induce on-resin aggregation , leading to difficult subsequent couplings. This protocol addresses these challenges using a high-efficiency DIC/Oxyma activation strategy and specific solvent recommendations.
Chemical Properties & Handling[1][2][3][4]
Property
Specification
Critical Note
CAS Number
126631-93-4
Verify identity before use.
Formula
MW: 381.5 g/mol
Solubility
Soluble in DMF, NMP, DCM
Prefers NMP for higher concentrations (>0.5 M) to prevent aggregation.
Chirality
Achiral
No risk of racemization for the residue itself, but coupling conditions must preserve the integrity of the preceding amino acid.
Storage
+2°C to +8°C
Hygroscopic. Equilibrate to room temperature before opening to prevent hydrolysis.
Critical Experimental Considerations
The Aggregation Challenge
The introduction of 8-Aoc creates a local hydrophobic patch. In standard DMF (Dimethylformamide), this can cause the growing peptide chains to collapse or "bundle" via hydrophobic interactions, making the N-terminus inaccessible for the next amino acid.
Solution: Use NMP (N-methyl-2-pyrrolidone) as the primary coupling solvent or as a co-solvent (50:50 DMF/NMP) during and after the 8-Aoc coupling step.
Activation Strategy
While HBTU/DIEA is standard, it can lead to capping (guanidinylation) if reaction times are prolonged due to steric bulk.
Recommendation: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure . This method generates the active ester in situ at a neutral pH, maintaining high reactivity while suppressing side reactions and racemization of the anchoring residue.
Detailed Protocol: Fmoc-SPPS of 8-Aoc Peptides
Prerequisites:
Resin loading: 0.3 – 0.6 mmol/g (Lower loading is preferred to reduce inter-chain aggregation).
Scale: 0.1 mmol.
Step 1: Resin Preparation[2][3]
Weigh resin into the reaction vessel.
Swell: Add DCM (Dichloromethane) (10 mL/g) for 30 mins. Drain.
Wash: DMF (3 x 1 min).
Step 2: Fmoc Deprotection (Pre-Coupling)
Before coupling Fmoc-8-Aoc-OH, ensure the resin-bound peptide has a free amine.
Add 20% Piperidine in DMF (containing 0.1 M Oxyma Pure to suppress aspartimide formation if Asp is present).
Incubate: 2 x 10 mins at Room Temperature (RT).
Wash: DMF (5 x 1 min).
Validation: Perform a Kaiser Test (Ninhydrin).
Result:Blue beads indicate free amines (Ready to couple).
Step 3: Coupling Fmoc-8-Aoc-OH
Stoichiometry: 4 equivalents (eq) relative to resin loading.
Dissolution: Dissolve Fmoc-8-Aoc-OH (4 eq) and Oxyma Pure (4 eq) in minimal NMP (approx. 3-4 mL for 0.1 mmol scale).
Note: Ensure complete dissolution. Sonicate if necessary.
Activation: Add DIC (4 eq) to the amino acid solution.
Pre-activation: Allow to react for 2 minutes (solution may turn yellow/orange).
Reaction: Transfer the mixture to the resin.
Incubation: Shake at RT for 60–90 minutes .
Why longer? The flexible chain requires time to diffuse and orient correctly within the resin matrix.
Wash: DMF (3 x 1 min), then DCM (3 x 1 min) to disrupt potential aggregates, then DMF (3 x 1 min).
Step 4: Self-Validation (The Kaiser Test)
Since 8-Aoc is a primary amine, the coupling efficiency must be verified before proceeding.
Take a small aliquot of resin beads (~2 mg).
Add Kaiser reagents (Phenol, KCN, Ninhydrin). Heat at 100°C for 2 mins.
Blue/Purple Beads: Incomplete Coupling. DO NOT PROCEED.
Corrective Action: Re-couple using HATU/DIEA (3 eq) in NMP for 45 mins.
Step 5: Fmoc Deprotection (Post-Coupling)
Treat with 20% Piperidine in DMF (2 x 10 mins).
Wash: DMF (5 x 1 min).
Note: The resin now displays the primary amine of the 8-Aoc linker. This amine is highly nucleophilic and accessible; the next coupling usually proceeds rapidly.
Step 6: Cleavage & Isolation[2]
Wash resin with DCM (5 x 1 min) and dry under nitrogen.
Note: 8-Aoc does not require specific scavengers, but TIPS protects against carbocation re-attachment if other protecting groups (Trt, Pbf) are present.
Shake for 2–3 hours.
Precipitate in cold Diethyl Ether. Centrifuge and lyophilize.
Workflow Visualization
The following diagram illustrates the logical flow and decision gates for the insertion of Fmoc-8-Aoc-OH.
Figure 1: Decision tree for the solid-phase incorporation of Fmoc-8-Aoc-OH, emphasizing the critical validation step via Kaiser testing.
Analytical Validation (QC)
Upon cleavage and purification, the identity of the 8-Aoc containing peptide must be verified.
HPLC Retention Time Shift:
The insertion of 8-Aoc adds significant hydrophobicity. Expect a right-shift (longer retention time) on Reverse-Phase HPLC (C18 column) compared to the sequence without the linker.
Example: If Sequence A elutes at 15.0 min, Sequence A-(8-Aoc) may elute at 16.5–18.0 min depending on the gradient.
Mass Spectrometry (ESI-MS):
Calculate the mass shift accurately.
Mass Addition: +141.21 Da (Residue mass of 8-Aoc:
).
Formula:
.
References
Albericio, F., & Tulla-Puche, J. (2008). The Power of Chemoselectivity: Functionalized Linkers for Peptide Synthesis. Chemical Reviews. (Contextual grounding on linker chemistry).
Application
Application Note: Quantitative Analysis of 8-Aminooctanoic Acid Hydrochloride
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust quantification methods for 8-Aminooctanoic Acid Hydrochloride (8-AOA HCl) . Analyte: 8-Aminooctanoic Acid Hydrochlo...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust quantification methods for 8-Aminooctanoic Acid Hydrochloride (8-AOA HCl) .
8-Aminooctanoic acid (8-AOA) is a polar, linear omega-amino acid often used as a linker in polymer synthesis or as a structural intermediate in pharmaceutical development.
The Analytical Challenge
Two primary chemical properties dictate the analytical strategy for 8-AOA:
Lack of Chromophore: The molecule lacks aromatic rings or conjugated
-systems, rendering standard UV detection (254 nm) impossible. Low-UV detection (200–210 nm) is non-specific and prone to solvent interference.
High Polarity: The presence of both a free amine and a carboxylic acid makes 8-AOA highly polar (zwitterionic character), leading to poor retention on standard C18 reversed-phase columns without ion-pairing agents.
Method Selection Decision Tree
Select the appropriate protocol based on your available instrumentation and sensitivity requirements.
Figure 1: Analytical Decision Tree for 8-Aminooctanoic Acid Quantification.
Protocol A: LC-MS/MS Quantification (HILIC Mode)
Best For: Bioanalysis, trace impurities, and high-specificity requirements.
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using a water layer on a silica surface, avoiding the need for ion-pairing reagents that contaminate MS sources.
Instrumentation & Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.
Why: Amide phases provide superior retention for polar amines compared to bare silica and are stable at a wider pH range.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Note: High organic content is required for HILIC retention.
Gradient Parameters
Time (min)
Flow Rate (mL/min)
% Mobile Phase B
State
0.00
0.4
90
Initial
1.00
0.4
90
Isocratic Hold
5.00
0.4
50
Gradient Elution
6.00
0.4
50
Wash
6.10
0.4
90
Re-equilibration
10.00
0.4
90
End
MS Source Settings (ESI Positive)
Ionization: Electrospray Ionization (ESI+).
Precursor Ion:
160.1
Product Ions (MRM):
Quantifier:
(Loss of )
Qualifier:
(Loss of )
Dwell Time: 100 ms.
Sample Preparation
Stock Solution: Dissolve 10 mg 8-AOA HCl in 10 mL Water (1 mg/mL).
Working Standard: Dilute stock in 90% Acetonitrile / 10% Water .
Critical: The sample diluent must match the initial mobile phase conditions (high organic) to prevent peak distortion or "breakthrough" in HILIC.
Protocol B: HPLC-UV with Dansyl Chloride Derivatization
Best For: QC labs, raw material testing, and labs without MS.
Mechanism: Dansyl chloride reacts with the primary amine to form a stable, sulfonamide derivative that fluoresces and absorbs strongly in the UV region (254 nm).
Best For: Purity analysis without derivatization.
Mechanism: CAD detects non-volatile analytes universally. 8-AOA HCl is non-volatile, while the mobile phase is volatile.
Conditions
Detector: Thermo Scientific Corona Veo or similar CAD.
Column: C18 AQ (Aqueous stable) or Polar-Embedded C18 (e.g., Waters SymmetryShield).
Why: To retain the polar amine in high-aqueous conditions.
Mobile Phase: Isocratic 95% Water (0.1% Trifluoroacetic Acid) / 5% Methanol.
Note: TFA acts as an ion-pairing agent to increase retention on C18.
Flow Rate: 1.0 mL/min.
Nebulizer Temp: 35°C.
Validation Parameters (ICH Q2)
Parameter
Acceptance Criteria (Typical)
Notes
Linearity ()
Range: 80% to 120% of target concentration.
Precision (RSD)
For injections.
Accuracy (Recovery)
Spiked recovery at 3 levels.
LOD / LOQ
S/N > 3 (LOD), S/N > 10 (LOQ)
Protocol B (UV) LOQ 1 µg/mL; Protocol A (MS) LOQ 10 ng/mL.
References
Agilent Technologies. Amino Acid Analysis using ZORBAX Eclipse-AAA Columns and the Agilent 1100 HPLC. Application Note 5980-1193EN. Link
Waters Corporation. AccQ[3]•Tag Ultra Method for Amino Acid Analysis.[3]Link
PubChem. 8-Aminooctanoic acid hydrochloride Compound Summary. CID 17803404.[4] Link
Blazheyevskiy, M. et al. Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. ScienceRise: Pharmaceutical Science, 2020.[5] Link
BenchChem. Purification of 8-Aminooctanoic Acid Derivatives by Reverse-Phase HPLC. Technical Support Guide.[1][6] Link
Application Note: HPLC Purification of Peptides Containing 8-Aminooctanoic Acid (8-Aoc)
Abstract & Core Directive The incorporation of 8-Aminooctanoic acid (8-Aoc) —a non-proteinogenic, aliphatic amino acid ( )—into peptide sequences is a critical strategy in drug development. It serves as a hydrophobic spa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
The incorporation of 8-Aminooctanoic acid (8-Aoc) —a non-proteinogenic, aliphatic amino acid (
)—into peptide sequences is a critical strategy in drug development. It serves as a hydrophobic spacer to extend half-life (e.g., albumin binding) or induce structural flexibility. However, its significant hydrophobicity introduces unique purification challenges, including poor aqueous solubility, strong stationary phase retention, and peak broadening.
This guide provides a definitive, field-proven protocol for the Reverse Phase HPLC (RP-HPLC) purification of 8-Aoc-containing peptides. It moves beyond generic "peptide" protocols to address the specific physicochemical shifts caused by the
alkyl chain.
Physicochemical Impact of 8-Aoc
Before initiating purification, one must understand how 8-Aoc alters the peptide's behavior:
Hydrophobicity Shift: A single 8-Aoc residue adds significant hydrophobicity, comparable to adding 2-3 Leucine residues. This shifts retention times (Rt) significantly later than the native sequence.
Solubility Profile: The aliphatic chain disrupts hydrogen bonding networks but promotes hydrophobic aggregation. These peptides often precipitate in standard acidic buffers (0.1% TFA/Water).
Folding/Structure: 8-Aoc is flexible. In solution, it may allow the peptide to adopt multiple conformers, leading to peak splitting or broadening during chromatography.
Method Development Strategy
Stationary Phase Selection
While C18 is the industry standard, the high hydrophobicity of 8-Aoc can lead to irreversible adsorption or excessive retention.
Column Type
Pore Size
Suitability
Rationale
C18 (Octadecyl)
100 Å
Standard
Best for peptides < 30 residues. Provides maximum resolution between the full-length product and deletion impurities (des-8-Aoc).
C8 (Octyl)
100-300 Å
Alternative
Recommended if the peptide elutes >60% ACN or exhibits broad tailing on C18. The shorter alkyl chains reduce hydrophobic interaction strength.
C4 (Butyl)
300 Å
Specialized
Essential for very hydrophobic or large (>40 AA) peptides where 8-Aoc causes precipitation or "ghost peaks."
Phenyl-Hexyl
100 Å
Selectivity
Use if impurities co-elute. The pi-pi interaction offers orthogonal selectivity to the alkyl chain of 8-Aoc.
Mobile Phase Engineering
Standard TFA systems are the baseline, but 8-Aoc peptides often require "chaotropic" assistance to prevent aggregation on the column.
System A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.
Modification: If solubility is < 1 mg/mL, add 10-20% Acetonitrile or Trifluoroethanol (TFE) directly to Buffer A to keep the peptide solubilized during the initial loading phase.
System B (Organic): 0.1% TFA in Acetonitrile (ACN).[1]
Modification: For extremely hydrophobic sequences, use Isopropanol (IPA):ACN (1:1) as Buffer B. IPA has stronger eluting power and disrupts hydrophobic aggregates.
Temperature Control
Critical Parameter: Run the column at 40°C – 60°C .
Why? Elevated temperature reduces mobile phase viscosity (lowering backpressure) and increases the mass transfer kinetics of the hydrophobic 8-Aoc chain, significantly sharpening peaks and reducing tailing.
Detailed Experimental Protocol
Sample Preparation (The "Solubility Trap")
Most failures occur here. 8-Aoc peptides often form gels in pure water or acidic buffers.
Dissolution: Dissolve the crude peptide in a minimal volume of DMSO or DMF (approx. 10-20% of final volume).
Dilution: Slowly add Buffer A (0.1% TFA/Water) while vortexing.
Check: If precipitation occurs, stop. Add Acetic Acid (concentrated) dropwise until clear, or switch to a 6M Guanidine-HCl dissolution method if the peptide is extremely aggregation-prone.
Filtration: Centrifuge at 10,000 rpm for 5 min. Do not use syringe filters unless necessary, as hydrophobic peptides bind non-specifically to nylon/PES membranes.
Gradient Programming
The "Standard Gradient" (5-95% B) is often too steep for 8-Aoc peptides, causing co-elution with impurities.
large-scale synthesis of 8-Aminooctanoic acid hydrochloride
Application Note: Large-Scale Synthesis of 8-Aminooctanoic Acid Hydrochloride Executive Summary 8-Aminooctanoic acid (also known as 8-Aminocaprylic acid) is a critical intermediate in the synthesis of pharmaceutical deli...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Large-Scale Synthesis of 8-Aminooctanoic Acid Hydrochloride
Executive Summary
8-Aminooctanoic acid (also known as 8-Aminocaprylic acid) is a critical intermediate in the synthesis of pharmaceutical delivery agents (e.g., SNAC for oral peptide delivery), unnatural amino acid incorporation, and high-performance polymers (Nylon-8). While various laboratory-scale routes exist—such as the Hofmann degradation of azelaic acid monoamides or the reduction of 8-nitrooctanoic acid—these often suffer from poor atom economy, expensive reagents, or hazardous waste streams (e.g., chromium from Jones oxidation).[1]
This Application Note details a scalable, industrially validated route starting from the commodity chemical cyclooctanone . The process utilizes a Beckmann rearrangement to form 2-azacyclononanone (caprylolactam), followed by acid-mediated ring-opening hydrolysis. This route is selected for its high atom economy, safety profile (avoiding azides), and direct crystallization of the target hydrochloride salt.
Strategic Route Selection
The synthesis strategy mimics the industrial production of
-caprolactam (precursor to Nylon-6) but adapted for the C8 ring system.
Pathway Logic:
Precursor: Cyclooctanone (C8 cyclic ketone).
Functionalization: Condensation with hydroxylamine to form the oxime.
Rearrangement: Acid-catalyzed Beckmann rearrangement expands the ring to the 9-membered lactam (2-azacyclononanone).
Product Release: Hydrolysis with Hydrochloric acid yields the linear 8-aminooctanoic acid directly as the hydrochloride salt, eliminating the need for downstream salt formation steps.
Figure 1: Synthetic pathway from Cyclooctanone to 8-Aminooctanoic Acid HCl.[2]
Concentrate toluene to obtain crude Cyclooctanone Oxime (Yield typically >95%).
Checkpoint: Solid mp ~60°C.
Step 2: Beckmann Rearrangement to 2-Azacyclononanone (Caprylolactam)
Objective: Ring expansion. This is the most safety-critical step due to high exothermicity.
Preparation: In a dry reactor, charge Polyphosphoric Acid (PPA) or 98% H₂SO₄ (2.0–3.0 weight eq relative to oxime). Heat to 100°C (for PPA) or maintain 60°C (for H₂SO₄).
Addition: Add Cyclooctanone Oxime portion-wise (solid or melt) over 1–2 hours.
Critical Control: Maintain internal temperature strictly <110°C. The rearrangement is highly exothermic. Rapid addition can lead to thermal runaway.
Digestion: After addition, stir at 100–110°C for 1–2 hours.
Quench: Cool reaction mass to 60°C. Pour slowly onto Crushed Ice/Water (5 vol).
Isolation:
Extract the aqueous acidic mixture with Chloroform or Ethyl Acetate (3 x 3 vol) to remove organic impurities.
Neutralize the aqueous phase with NaOH (if isolating lactam) OR proceed directly to hydrolysis if the acid stream allows.
Preferred Isolation: Extract the lactam from neutralized aqueous phase into Dichloromethane , dry, and concentrate.
Yield: Typically 85–90%.
Checkpoint: 2-Azacyclononanone mp ~74–76°C.
Step 3: Hydrolysis to 8-Aminooctanoic Acid Hydrochloride
Objective: Ring opening and salt formation.
Charge: Load 2-Azacyclononanone (1.0 eq) into the reactor.
Note: A large excess of acid ensures complete hydrolysis and prevents re-polymerization.
Reflux: Heat the mixture to reflux (~105°C) for 6–12 hours.
Process Control: Monitor by HPLC for disappearance of lactam.
Concentration: Distill off water/HCl under reduced pressure (vacuum) to obtain a wet solid residue.
Solvent Swap: Add 2-Propanol (IPA) (3 vol) and distill again to azeotropically remove residual water.
Crystallization:
Redissolve residue in minimum hot 2-Propanol or Ethanol (approx 60–70°C).
Slowly cool to 0–5°C. The hydrochloride salt will crystallize as white needles/plates.
Optional: Add Acetone as an anti-solvent if yield is low.
Filtration: Filter the solid. Wash with cold Acetone.
Drying: Dry under vacuum at 50°C.
Process Flow & Data Summary
Figure 2: Industrial Process Flow Diagram (PFD).
Table 1: Process Parameters and Expected Outcomes
Parameter
Specification
Notes
Overall Yield
65% – 75%
Calculated from Cyclooctanone
Purity (HPLC)
> 99.0%
Critical for pharmaceutical use
Appearance
White Crystalline Solid
Hygroscopic; store in desiccator
Melting Point
142–144°C
Distinct sharp melting point for HCl salt
Chloride Content
17.5% ± 0.5%
Theoretical: 18.1% (Check stoichiometry)
Troubleshooting & Optimization
Incomplete Rearrangement: If TLC shows residual oxime after the Beckmann step, increase the temperature slightly (max 115°C) or increase the acid:oxime ratio. Do not extend time indefinitely as tars can form.
Coloration: If the final product is yellow/brown, it indicates oxidation or charring during the rearrangement. Use Activated Carbon decolorization during the final recrystallization step in IPA.
Filtration Issues: If the hydrolyzed mixture is viscous, ensure all water is removed during the concentration step before adding IPA. Residual water increases solubility and reduces yield.
Safety & Compliance (HSE)
Hydroxylamine Sulfate: Skin sensitizer and potential explosion hazard upon heating if not stabilized. Ensure pH is controlled during neutralization.
Beckmann Rearrangement: This is a Class 4 Thermal Hazard in some contexts due to the exotherm. On a large scale (>1 kg), dosing must be controlled by automated temperature feedback loops.
HCl Fumes: The hydrolysis and concentration steps generate corrosive HCl vapors. Use a caustic scrubber.
References
Eshghi, H., et al. (2006).[1][4] Synthesis of 8-aminooctanoic acid via Beckmann rearrangement. Journal of Chemical Research, 4, 218.[1][4] (Verified via search context).
Emisphere Technologies. (2005). Method of producing amino carboxylic acids. US Patent 6,916,947 B2. .
ChemicalBook. (n.d.). 8-Aminooctanoic acid Properties and Synthesis. Retrieved from ChemicalBook.[5][6] .
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Application Note: Controlled Cyclization of 8-Aminooctanoic Acid to 2-Azacyclononanone
Executive Summary & Scientific Context The formation of 2-azacyclononanone (an 8-membered lactam) from 8-aminooctanoic acid (8-AOA) presents a classic problem in organic synthesis known as the "Medium-Ring Challenge." Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
The formation of 2-azacyclononanone (an 8-membered lactam) from 8-aminooctanoic acid (8-AOA) presents a classic problem in organic synthesis known as the "Medium-Ring Challenge." While 5- and 6-membered rings form readily due to favorable enthalpy and entropy, 8- to 11-membered rings are notoriously difficult to synthesize directly.
The Thermodynamic & Kinetic Barrier
Entropic Disadvantage: The probability of the terminal amine encountering the activated carboxyl group on the same chain is significantly lower than encountering a carboxyl group on a neighboring chain. This favors intermolecular polymerization (Nylon-8 formation) over intramolecular cyclization.
Enthalpic Strain: Medium rings suffer from transannular strain (Pitzer strain) caused by repulsive interactions between hydrogen atoms across the ring, raising the activation energy for the transition state.
To overcome these barriers, this guide details two distinct protocols:
Method A (Chemical Activation): A high-dilution strategy using T3P® (Propylphosphonic anhydride) , a modern, non-toxic coupling reagent that minimizes side reactions compared to traditional azide routes.
Method B (Biocatalytic/Green): An enzymatic "back-biting" cyclization using Immobilized Lipase B from Candida antarctica (CALB) in hydrophobic media.
Method A: Chemical Cyclization (T3P-Mediated)
Rationale: T3P is chosen over traditional carbodiimides (EDC/DCC) or azides (DPPA) because it generates a highly reactive but short-lived mixed anhydride intermediate. When combined with High Dilution (Pseudo-high dilution) techniques, this ensures that the concentration of the active species remains low, statistically favoring ring closure over oligomerization.
Add DCM (400 mL) and DIPEA (3.0 equiv) to the flask.
Heat the solvent to reflux (40°C) to ensure kinetic energy assists in overcoming ring strain.
Step 2: Pseudo-High Dilution Addition
Dissolve 8-Aminooctanoic acid (1.0 g, ~6.2 mmol) and T3P solution (1.5 equiv) in a separate volume of DCM (50 mL) . Note: If solubility is poor, use a small amount of DMF.
Load this solution into a gas-tight syringe mounted on a Syringe Pump .
Crucial Step: Add the substrate/catalyst mixture to the refluxing base solution at a rate of 10 mL/hour .
Why? This "slow feed" ensures the instantaneous concentration of the activated monomer is extremely low (
M), making it statistically unlikely for two activated molecules to collide (Polymerization), thereby forcing the molecule to react with itself (Cyclization).
Step 3: Work-up and Isolation
After addition is complete, stir at reflux for an additional 2 hours.
Rationale: Lipases normally hydrolyze ester/amide bonds in water. However, in anhydrous hydrophobic solvents, the equilibrium shifts toward synthesis (dehydration). CALB is unique because its active site can accommodate the bending required for medium-ring formation, acting as a "template" that lowers the entropic cost.
Recrystallize the residue from diethyl ether/hexane.
Analytical Validation (Self-Validating System)
To ensure the product is the cyclic lactam and not the linear oligomer , you must use specific analytical markers.
Analytical Method
Expected Result for 2-Azacyclononanone (Lactam)
Result for Linear Oligomer (Impurity)
HRMS (ESI+)
[M+H]+ = 142.12 (Exact mass match for C8H15NO)
[2M - H2O]+ = 267.2 (Dimer) or higher mass distributions.
1H NMR (CDCl3)
3.30 ppm (m, 2H) : The -methylene protons next to NH will show a distinct downfield shift compared to the linear amine salt. Broad singlet for NH at ~5.8-6.5 ppm.
Broad peaks; complex splitting patterns due to varying chain lengths.
IR Spectroscopy
~1640-1650 cm : Strong Lactam C=O stretch. Absence of broad O-H stretch from carboxylic acid.
Presence of Carboxyl C=O (~1710 cm-1) and broad OH stretch.
Melting Point
74–76 °C (Sharp)
Broad melting range or amorphous solid.
Mechanism & Workflow Visualization
The following diagrams illustrate the kinetic competition and the experimental setup.
Caption: Kinetic competition between cyclization (desired) and polymerization. High dilution favors the
pathway.
Caption: Step-by-step workflow for the T3P-mediated high-dilution synthesis.
References
Enzymatic Cyclization Strategy
Fülöp, F., et al. (2017).[2][3] "Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic
-Amino Acid and -Lactam Enantiomers." Molecules, 22(12), 2211.[2]
T3P Reagent Application
Waghmare, A. S., et al. (2014). "Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis."[4] Synlett, 25, 289-304.
High Dilution Principle (Foundational):
Ruggli, P. (1912). "Die Verdünnungsregel bei der Ringschlußreaktion." Justus Liebigs Annalen der Chemie. (Historical grounding for the dilution technique used in Method A).
General Lactam Synthesis Review
Blaser, H. U., et al. (2020). "Scalable Synthesis of Lactams." Chemical Reviews.
Application Note: 8-Aminooctanoic Acid Hydrochloride in Surface Modification
Part 1: Introduction & Strategic Utility The C8 Spacer Advantage 8-Aminooctanoic acid hydrochloride (8-AOA-HCl) (CAS: 27991-81-7) is a bifunctional linker molecule characterized by an 8-carbon alkyl chain separating a pr...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Strategic Utility
The C8 Spacer Advantage
8-Aminooctanoic acid hydrochloride (8-AOA-HCl) (CAS: 27991-81-7) is a bifunctional linker molecule characterized by an 8-carbon alkyl chain separating a primary amine and a carboxylic acid. In surface chemistry and bioconjugation, it serves as a critical "medium-chain" spacer .
While C2 (Glycine) or C6 (6-Aminocaproic acid) spacers are common, the C8 chain of 8-AOA provides distinct advantages:
Hydrophobicity Balance: The octyl chain introduces a defined hydrophobic domain, which can modulate the wettability of hydrophilic surfaces (like silica or gold oxides) without creating the extreme aggregation seen in long-chain fatty acids (C12+).
Steric Resolution: It extends functional termini beyond the "Debye length" in high-salt physiological buffers, ensuring that immobilized ligands (e.g., peptides, drugs) remain accessible to their biological targets rather than being buried in the surface hydration layer.
Solubility: Supplied as the hydrochloride salt, it retains excellent water solubility compared to its free acid form, facilitating aqueous-phase conjugation protocols without the need for harsh organic solvents like DMF or DMSO.
Linker Insertion: acting as a flexible bridge between a solid support (magnetic bead, nanoparticle) and a bioactive molecule to reduce steric hindrance.
Zwitterionic Modification: Creating pseudo-zwitterionic surfaces (at neutral pH) to resist non-specific protein adsorption (fouling).
Part 2: Mechanism of Action & Chemistry
The primary mechanism for grafting 8-AOA-HCl involves Amide Bond Formation . The most robust pathway utilizes carbodiimide chemistry (EDC/NHS) to activate a carboxyl group (either on the surface or the linker itself) to react with a primary amine.
Reaction Logic
Since 8-AOA is heterobifunctional (contains both
and ), "self-polymerization" (head-to-tail coupling) is a risk during activation.
Strategy A (Surface Activation - Preferred): Activate the surface carboxyl groups first, wash away excess crosslinker, then add 8-AOA. The surface-NHS ester reacts with the amine of 8-AOA.
Strategy B (In-Situ Activation): If activating the 8-AOA carboxyl group to attach to an amine surface, one must use protecting group chemistry (e.g., Fmoc-8-AOA) or precise pH control to prevent oligomerization.
This guide focuses on Strategy A , which is the standard protocol for using the HCl salt form to introduce spacers.
Visualization: Surface Activation Workflow
Figure 1: Step-wise activation of a carboxylated surface followed by grafting of 8-Aminooctanoic acid. The amine group of 8-AOA attacks the activated surface, leaving the carboxyl group exposed for further conjugation.
Objective: To insert a C8 spacer and terminate the surface with a Carboxyl group (if 8-AOA is attached via amine) or Amine (if attached via carboxyl - requires protection strategy).
Standard Note: When using the HCl salt on a COOH-surface, the Amine of 8-AOA reacts with the surface. The result is a surface extended by 8 carbons, ending in a Carboxyl group.
Materials Required
8-Aminooctanoic acid hydrochloride (Store at RT/Desiccated).
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) .
Quenching Buffer: 1 M Hydroxylamine-HCl (pH adjusted to 7.0) or 1 M Glycine.
Step-by-Step Methodology
Surface Preparation
Wash carboxylated beads/nanoparticles (10 mg) twice with Activation Buffer .
Resuspend in 1 mL Activation Buffer.
Carboxyl Activation (The "Zero-Length" Step)
Add EDC to a final concentration of 2 mM (0.4 mg/mL) and NHS to 5 mM (0.6 mg/mL) immediately before use.[2]
Expert Tip: EDC is unstable in water.[2] Weigh it out and dissolve it immediately before adding to the reaction.
Incubate for 15 minutes at Room Temperature (RT) with gentle rotation.
Critical: Do not exceed 20 minutes; the active ester hydrolyzes rapidly.
Buffer Exchange (Removal of Excess EDC)
Centrifuge/magnetically separate the particles. Remove the supernatant.[3]
Wash 1x rapidly with Coupling Buffer (PBS pH 7.4).
Why? Residual EDC will crosslink the 8-AOA to itself (head-to-tail). Removing it ensures only the surface reacts with the 8-AOA.
Ligand Coupling (8-AOA Addition)
Dissolve 8-Aminooctanoic acid hydrochloride in Coupling Buffer to a concentration of 10 mg/mL .
pH Check: The HCl salt is acidic. Verify the pH of this solution is ~7.2–7.5. If acidic, adjust with dilute NaOH. The amine must be deprotonated to be nucleophilic.
Add 1 mL of the 8-AOA solution to the activated particles.
Incubate for 2 hours at RT with rotation.
Quenching & Purification
Add 100 µL of Quenching Buffer (Hydroxylamine) to deactivate remaining NHS esters. Incubate 30 mins.
Wash particles 3x with PBS or storage buffer.
Result: Surface-CO-NH-(CH2)7-COOH.
Protocol 2: "Reverse" Grafting (Attaching to Amine Surfaces)
Note: This is more complex with the HCl salt because 8-AOA has an exposed amine that can compete. For high-yield synthesis, use Fmoc-8-aminooctanoic acid. If you MUST use the HCl salt, follow this "High-Excess" method.
Objective: Attach 8-AOA via its Carboxyl group to an Amine-surface, leaving the Amine exposed.
Dissolution: Dissolve 8-AOA-HCl (excess: 20-50 equivalents relative to surface amines) in Activation Buffer (MES pH 6.0).
Activation: Add EDC (1 equivalent relative to 8-AOA) and NHS (1.2 equivalents). React for 15 mins.
Risk: Some 8-AOA will polymerize. The high excess minimizes this by statistically favoring monomer activation.
Coupling: Add the activated mixture to the Amine-terminated surface (beads/slide).
pH Adjustment: Immediately adjust pH to 7.4 using bicarbonate buffer.
Incubation: React for 2 hours.
Wash: Extensive washing is required to remove 8-AOA oligomers.
Part 4: Data Summary & Troubleshooting
Physicochemical Properties Table[4][5]
Property
Value / Description
Significance
Molecular Formula
Bifunctional spacer
Molecular Weight
195.69 g/mol
Small molecule linker
Spacer Length
~11-12 Å (Angstroms)
Ideal for overcoming steric hindrance
Solubility
>50 mg/mL in Water
No organic solvents needed (Green Chem)
pKa (approx)
-COOH: ~4.5; : ~10.0
Guides buffer selection (pH > 10 for free amine, pH < 4 for free acid)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conjugation Efficiency
pH of Coupling Buffer is too low.
8-AOA-HCl is acidic.[1] Ensure coupling buffer pH is 7.2–8.0 . The amine is protonated (non-reactive) below pH 7.
Aggregation of Particles
Loss of surface charge.
8-AOA is zwitterionic at neutral pH. If surface charge is critical for stability, add 0.05% Tween-20 to buffers.
Polymerization
Excess EDC during coupling.
Ensure Buffer Exchange (Step 3) is performed thoroughly to remove free EDC before adding 8-AOA.
Part 5: References
PubChem. (2025).[4] 8-Aminooctanoic acid hydrochloride | C8H18ClNO2.[4][5] National Library of Medicine. [Link]
Jadhav, S. A. (2011).[6] Self-assembled monolayers (SAMs) of carboxylic acids: An overview. Central European Journal of Chemistry. [Link]
NMR Characterization of 8-Aminooctanoic Acid Hydrochloride
Application Note & Standard Operating Procedure Executive Summary 8-Aminooctanoic acid hydrochloride (CAS: 17803404; Free Acid CAS: 1002-57-9) is a critical bifunctional linker used in the synthesis of PROTACs, peptide c...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Standard Operating Procedure
Executive Summary
8-Aminooctanoic acid hydrochloride (CAS: 17803404; Free Acid CAS: 1002-57-9) is a critical bifunctional linker used in the synthesis of PROTACs, peptide conjugates, and high-performance polyamides (Nylons). Its linearity and terminal functionality make it an ideal spacer, but these same properties pose characterization challenges due to the spectral overlap of the internal methylene chain.
This guide provides a definitive protocol for the NMR characterization of 8-aminooctanoic acid HCl. Unlike standard databases that often show the free zwitterion, this protocol focuses on the hydrochloride salt form, addressing specific chemical shift perturbations caused by the protonated amine and acidic pH environment.
Chemical Context & Strategy
Structural Analysis
The molecule consists of an 8-carbon aliphatic chain terminated by a carboxylic acid (C1) and a primary amine (C8).
Formula:
MW: 195.69 g/mol (Salt); 159.23 g/mol (Free Acid)
Key Feature: Symmetry-like degeneracy in the central methylene region (
) requires high-field (>400 MHz) resolution or 2D correlation for definitive assignment.
Solvent Selection Strategy
Primary Solvent:Deuterium Oxide (
) .
Rationale: The HCl salt is highly polar and water-soluble.
facilitates the observation of the non-exchangeable carbon backbone.
creates an acidic environment (). This ensures the amine remains fully protonated (), locking the -methylene chemical shift downfield (~3.0 ppm).
Secondary Solvent:DMSO-d6 (only if amide coupling checks are needed).
Note: The salt form typically has poor solubility in pure DMSO without heating or acid scavenging.
Experimental Protocol
Sample Preparation
Objective: Prepare a homogeneous solution suitable for quantitative NMR (qNMR) and structural verification.
Weighing: Accurately weigh 15–20 mg of 8-aminooctanoic acid HCl into a clean vial.
Solvation: Add 0.6 mL of
(99.9% D).
Optional Internal Standard: For qNMR purity assay, add a precise amount of Maleic Acid or TSP (Trimethylsilylpropanoic acid sodium salt).
Mixing: Vortex until fully dissolved. The solution should be clear and colorless.
Troubleshooting: If turbidity persists, filter through a glass wool plug directly into the NMR tube. Turbidity often indicates free-base contamination or presence of polymer/oligomer impurities.
Reference: Add 0.05% TSP-d4 as an internal chemical shift reference (
ppm).
Acquisition Parameters (Bruker/Varian Standard)
Parameter
1H (Proton)
13C (Carbon)
Frequency
400 MHz or higher
100 MHz or higher
Pulse Sequence
zg30 (30° pulse)
zgpg30 (decoupled)
Spectral Width
12 ppm (-2 to 10 ppm)
220 ppm (-10 to 210 ppm)
Relaxation Delay (D1)
5.0 s (Ensure full relaxation)
2.0 s
Scans (NS)
16 - 32
512 - 1024
Temperature
298 K (25 °C)
298 K (25 °C)
Spectral Analysis & Assignments
1H NMR Spectrum (400 MHz,
)
The spectrum is characterized by two distinct triplets at the chain ends and a large methylene envelope in the center.
Position
Assignment
Shift (, ppm)
Multiplicity
Integral
Coupling ()
Mechanistic Insight
H-8
to
2.99
Triplet (t)
2H
~7.6 Hz
Downfield shift due to inductive effect of the cationic ammonium group.
H-2
to
2.18
Triplet (t)
2H
~7.4 Hz
Classic position for methylene to a carboxylic acid.
H-7
to
1.66
Quintet/Multiplet
2H
-
Deshielded by -effect of the ammonium.
H-3
to
1.56
Quintet/Multiplet
2H
-
Distinct from H-7; often partially resolved.
H-4,5,6
Internal Chain
1.36
Broad Multiplet
6H
-
The "methylene envelope." H-4, H-5, and H-6 overlap heavily.
Critical Verification Point:
The integral ratio of the triplet at 2.99 ppm to the triplet at 2.18 ppm must be 1:1 .
Deviation suggests a mixture of free acid and salt, or impurities like 8-aminooctanol.
13C NMR Spectrum (100 MHz,
)
Assignments are based on calculated increments and literature correlation for
-amino acids.
Position
Carbon Type
Shift (, ppm)
Notes
C-1
Carbonyl ()
180.2
Characteristic acid carbonyl (shifts to ~183 if deprotonated to carboxylate).
Upfield due to -gauche effect from the carbonyl oxygen.
Quality Control & Impurity Profiling
Common Process Impurities
When sourcing or synthesizing this material (e.g., via hydrolysis of 8-octanelactam or reduction of precursors), specific impurities are common.
2-Propanol (IPA): Often used in the crystallization of the HCl salt.
Signals:
1.15 (d, 6H), 4.02 (sept, 1H).
Limit: ICH guidelines suggest strict limits; quantify if present.
8-Octanelactam (Capryllactam): The cyclic dehydration product.
Detection: Look for a shift in the
-carbonyl protons (often shifts to ~2.3-2.4 ppm) and the loss of the terminal amine signal character.
Ammonium Chloride (
):
Detection: Invisible in carbon NMR. In 1H NMR (
), the ammonium protons exchange rapidly with deuterium and are not seen. Use Elemental Analysis (chloride content) or gravimetric ash test to confirm.
Salt Stoichiometry Check
To confirm the mono-hydrochloride form:
Perform a Silver Nitrate (
) Titration for chloride content (Theoretical Cl: 18.1%).
qNMR Method: If a standard like Maleic Acid is used, calculate the molar purity. If the molar purity is ~100% assuming the HCl salt MW (195.7) but ~80% assuming Free Acid MW (159.2), the salt formation is confirmed.
Analytical Workflow Diagram
Figure 1: Decision tree for the NMR verification of the hydrochloride salt form.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17803404, 8-Aminooctanoic acid hydrochloride. Retrieved from [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry, 81(17), 7323–7334. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
common side reactions with 8-Aminooctanoic acid hydrochloride
Welcome to the technical support guide for 8-Aminooctanoic acid hydrochloride (8-Aoc-OH·HCl). This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubles...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 8-Aminooctanoic acid hydrochloride (8-Aoc-OH·HCl). This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions regarding the use of this versatile bifunctional molecule. Our goal is to help you anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of 8-Aminooctanoic acid hydrochloride.
Q1: What is 8-Aminooctanoic acid hydrochloride and what are its primary applications?
A1: 8-Aminooctanoic acid hydrochloride is the salt form of 8-aminocaprylic acid. It is a bifunctional molecule possessing a terminal primary amine and a terminal carboxylic acid, separated by a seven-carbon aliphatic chain.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media.
Its primary applications stem from this bifunctional nature:
Peptide Synthesis: It is used as a non-natural amino acid, spacer, or linker to modify the structure, stability, and conformational properties of peptides.[1][2]
Polymer Chemistry: It serves as a key monomer for the synthesis of Polyamide 8 (Nylon 8) through self-condensation polymerization.[3]
Material Science & Drug Development: It is a building block for creating specialized biomaterials, drug conjugates, and other functionalized molecules.
Q2: What are the key physical and chemical properties of 8-Aminooctanoic acid hydrochloride?
A2: The essential properties are summarized in the table below. Understanding these is critical for experimental design.
Q3: How should I properly store 8-Aminooctanoic acid hydrochloride?
A3: For long-term stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] Recommended storage conditions are typically at room temperature or refrigerated, protected from moisture and light.[5] The material is hygroscopic and can absorb moisture, which may impact reaction stoichiometry and side reactions.
Q4: What are the primary safety hazards associated with this compound?
A4: 8-Aminooctanoic acid hydrochloride is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][7][8] Always handle this chemical in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Avoid breathing the dust.[7][10]
Part 2: Troubleshooting Guide for Experimental Applications
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield or Stalled Reaction in Peptide Synthesis
You are attempting to couple 8-Aoc-OH·HCl to a resin-bound peptide or another amino acid, but the reaction yield is low, or analysis shows significant unreacted starting material.
Potential Cause A: Incomplete Neutralization of the Amine Hydrochloride
Scientific Rationale: The primary amine of 8-Aoc-OH·HCl is protonated and present as an ammonium salt (R-NH₃⁺Cl⁻). This form is not nucleophilic and cannot participate in amide bond formation. The amine must be deprotonated to its free base form (R-NH₂) to attack the activated carboxyl group of the coupling partner. Standard coupling conditions using bases like diisopropylethylamine (DIPEA) are designed for this neutralization, but insufficient base or inefficient mixing can lead to incomplete conversion.
Troubleshooting Protocol:
Ensure Stoichiometry: Use at least 2 equivalents of a non-nucleophilic base like DIPEA. The first equivalent neutralizes the hydrochloride salt, and the second neutralizes the acid formed during the activation of the coupling partner (e.g., by HOBt/HBTU).
Pre-activation vs. In-situ Neutralization: For difficult couplings, consider a two-step process. First, dissolve the 8-Aoc-OH·HCl and the coupling agent (e.g., HBTU) in your solvent (e.g., DMF). In a separate vessel, add the base to your peptide-resin. Finally, add the activated 8-Aoc-OH solution to the neutralized peptide-resin. This ensures the amine is free at the moment of reaction.
Monitor pH: If performing a solution-phase coupling, you can use pH indicator strips to ensure the reaction mixture is basic (pH 8-9) after the addition of the base.
Potential Cause B: Self-Condensation/Oligomerization
Scientific Rationale: As a bifunctional molecule, 8-Aoc-OH·HCl can react with itself under coupling conditions. One molecule's activated carboxyl group can react with another's free amine, leading to the formation of dimers, trimers, and other oligomers. This parasitic side reaction consumes your reagent and reduces the yield of the desired product.
Troubleshooting Protocol:
Controlled Addition: Add the 8-Aoc-OH·HCl and coupling reagents slowly to the reaction vessel containing your primary substrate. This maintains a low concentration of the free monomer, favoring the reaction with the substrate over self-condensation.
Order of Addition: Activate the carboxyl group of your resin-bound peptide or protected amino acid first, then add the neutralized 8-Aoc-OH·HCl. This avoids having a high concentration of activated 8-Aoc-OH·HCl available to react with itself.
Issue 2: Unexpected Peaks in LC-MS/HPLC Analysis
Your final product analysis shows peaks with masses corresponding to cyclic byproducts or adducts.
Scientific Rationale: While less common for an 8-membered ring (capryllactam) compared to shorter chains, intramolecular cyclization can occur, especially at high temperatures or under specific catalytic conditions. The reaction involves the amine of a molecule attacking its own activated carboxyl group. More frequently, enzymatic reactions or specific catalysts can favor the formation of cyclic dimer and trimer lactams.[5]
Troubleshooting Protocol:
Temperature Control: Perform coupling reactions at room temperature or below (e.g., 0 °C) to disfavor the cyclization pathway, which often has a higher activation energy.
Use Protecting Groups: In solution-phase synthesis, ensure the amine or carboxyl group is appropriately protected until the desired reaction step.
Analytical Confirmation: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the unexpected peak and NMR to elucidate its structure.
Issue 3: Inconsistent Results in Biological Assays
You are using a peptide modified with 8-Aminooctanoic acid in a cell-based or enzymatic assay, and the results are not reproducible.
Potential Cause: pH Fluctuation in Assay Buffer
Scientific Rationale: If residual 8-Aminooctanoic acid hydrochloride or its byproducts are carried through purification, they can alter the pH of your final assay buffer. The molecule has a carboxylic acid group (pKa ~4.76) and a protonated amine (pKa ~10.6).[5] Even small changes in pH can dramatically affect protein conformation, enzyme activity, and cell viability, leading to inconsistent results.[11][12]
Troubleshooting Protocol:
Rigorous Purification: Ensure your final product is purified thoroughly, using a method like reverse-phase HPLC with a gradient that can effectively separate the product from unreacted starting materials and byproducts.
pH Verification: Always measure the pH of your final compound stock solution and the assay buffer after the addition of your compound. Adjust as necessary with dilute HCl or NaOH.
Use a Well-Buffered System: Ensure your biological assay is conducted in a buffer with sufficient capacity (e.g., HEPES, MOPS) to resist pH changes upon addition of your sample.
Potential Cause: Poor Solubility of the Final Product
Scientific Rationale: While 8-Aoc-OH·HCl is water-soluble, incorporating it into a larger, potentially hydrophobic peptide can significantly decrease the overall solubility of the final molecule. The compound may precipitate out of the assay buffer, especially at high concentrations, reducing the effective concentration and leading to lower-than-expected activity.[13]
Troubleshooting Protocol:
Determine Solubility: Before running the full assay, determine the maximum solubility of your purified compound in the assay buffer. This can be done by serial dilution and visual or spectrophotometric inspection for precipitation.
Use Co-solvents: If solubility is an issue, consider using a small percentage (typically <1%) of a biocompatible co-solvent like DMSO in your assay buffer. Note that the co-solvent itself should be tested for effects on the assay in a control experiment.[13]
Prepare Fresh Solutions: Avoid using stock solutions that have undergone multiple freeze-thaw cycles, as this can promote precipitation of less soluble compounds.[13]
References
Ningbo Inno Pharmchem Co., Ltd. (2026). 8-Aminooctanoic Acid (CAS 1002-57-9): A Key Player in Lactam and Peptide Synthesis.
Rehman, M. M., Jabeen, A., & Mariyam, M. (n.d.). Side Reactions in Peptide Synthesis. Scribd. Available from: [Link]
Rehman, M. M., Jabeen, A., & Mariyam, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]
Hsieh, K. H., Demaine, M. M., & Gurusidaiah, S. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Available from: [Link]
Rehman, M. M., Jabeen, A., & Mariyam, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available from: [Link]
Lange, W., et al. (2005). Method of producing amino carboxylic acids. U.S. Patent No. 6,916,947 B2. Google Patents.
PubChem. (n.d.). 8-Aminooctanoic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]
That Chemist. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Available from: [Link]
ResearchGate. (n.d.). Effects of Properties on Biological Assays. Available from: [Link]
Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. Pharmaceutical Development and Technology. Available from: [Link]
McNaught, A. D., & Wilkinson, A. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract - A Simple Chemical Model. Journal of Chemical Education. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 8-Aminooctanoic Acid Hydrochloride Coupling
Welcome to the Advanced Synthesis Support Module.Subject: 8-Aminooctanoic Acid Hydrochloride (8-AOA·HCl)
CAS: 27991-81-7 (HCl salt) | Role: Hydrophobic C8 Linker / Spacer
Support Lead: Senior Application Scientist, Peptide & Conjugation Chemistry[1]
Executive Summary
8-Aminooctanoic acid hydrochloride is a deceptively simple bifunctional linker.[1] Its aliphatic
chain introduces significant hydrophobicity, while its zwitterionic potential creates solubility paradoxes.
The Critical Failure Mode: The primary reason for coupling failure with the HCl salt is uncontrolled polymerization . Unlike Fmoc-protected variants, the raw HCl salt possesses both a nucleophilic amine (latent) and an electrophilic carboxyl (upon activation). If you activate the carboxyl group in the presence of a base without protecting the amine, the molecule will cyclize or polymerize (head-to-tail) instantly.
This guide provides the protocols to harness this molecule effectively, whether for Solid Phase Peptide Synthesis (SPPS) or Solution Phase conjugation.
Module 1: Material Preparation & Solubility
Q: Why is my 8-AOA·HCl precipitating in DCM or forming a gel in DMF?
A: The hydrochloride salt increases polarity, making it insoluble in non-polar solvents like Dichloromethane (DCM). Conversely, the aliphatic chain causes aggregation in aqueous buffers.
The Fix: Solvent Systems & Base Neutralization
Do not attempt to dissolve 8-AOA[1]·HCl in pure DCM. Use the following solvent hierarchies based on your application:
Technical Note: The HCl salt carries an acidic proton. You must account for this in your base stoichiometry.
Rule of Thumb: 1.0 eq of 8-AOA·HCl requires 1.0 eq of base (e.g., DIEA) just to neutralize the salt. You need additional base for the coupling reaction.
Module 2: Coupling Protocols
Scenario A: Solid Phase Peptide Synthesis (SPPS)
Target: Attaching 8-AOA to a resin-bound peptide.[1]
WARNING: If you are using raw 8-AOA·HCl (unprotected amine) in SPPS, you will cap your peptide chain because the amine will remain exposed. Standard practice dictates using Fmoc-8-aminooctanoic acid. If you must use the HCl salt (e.g., as a final N-terminal cap), follow this "In-Situ Neutralization" protocol to ensure high efficiency.
Protocol: The "Pre-Activation" Method (HATU/DIEA)
Dissolution: Dissolve 8-AOA·HCl (5.0 eq relative to resin) in anhydrous DMF.
Neutralization (Critical): Add DIEA (10.0 eq).
Why 10 eq? 5 eq neutralizes the HCl salt; 5 eq activates the coupling.
Activation: Add HATU (4.9 eq) to the mixture.
Timing: Shake for exactly 30 seconds. Do not age > 2 minutes (risk of guanidinylation).
Coupling: Add the activated solution to the resin.
Reaction Time: 1 hour at Room Temp.
Monitoring: Perform a Kaiser Test. If blue (positive), re-couple using PyBOP/HOAt.
Scenario B: Solution Phase Conjugation
Target: Linking 8-AOA to an amine-containing payload (e.g., Drug-NH2).[1]
Q: How do I prevent 8-AOA from reacting with itself?
A: You must use a Protection Strategy or pH Control .
Method 1: The Protection Route (Recommended)
Step 1: Protect the amine of 8-AOA[1]·HCl with a Boc group (Boc-anhydride, NaOH) before coupling.
Step 2: Couple Boc-8-AOA-OH to your payload.
Step 3: Deprotect with TFA.
Why: This guarantees 100% monomeric coupling.
Method 2: The pH-Controlled Route (Direct Use)
If you cannot protect, you must keep the amine protonated (
Rapidly add this mixture to your target amine (Drug-NH2) buffered at pH 8.5.
Risk: High risk of polymerization if pH drifts > 6.0 during activation.
Module 3: Troubleshooting Logic (Visualized)
Use the following decision matrix to diagnose low coupling efficiency.
Caption: Diagnostic workflow for isolating failure modes in 8-AOA coupling. Green nodes indicate corrective protocols.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use DIC/Oxyma instead of HATU?A: Yes, and it is often preferred to reduce racemization (though 8-AOA is achiral, so racemization is irrelevant here). DIC/Oxyma is safer than HATU regarding guanidinylation side reactions. However, for the HCl salt, ensure you add 1.0 eq of DIEA to the coupling mixture to free the carboxylate for activation.
Q2: I see a mass of +113 Da repeating units in my LCMS. What is this?A: This is the "Nylon-8" oligomer.[1] Your 8-AOA has polymerized.
Cause: You activated the carboxyl group in a basic environment where the amine was also free.
Solution: You must use N-terminal protection (Fmoc/Boc) or strictly control pH as described in Module 2, Method 2.
Q3: Why is the coupling slow even with HATU?A: The
alkyl chain is hydrophobic and "greasy." It can fold back on the resin or aggregate in polar solvents like DMF.
Optimization: Perform the coupling at 45°C (microwave or conventional heating) to disrupt hydrophobic interactions. Add 0.4M LiCl to the coupling buffer.
References
Albericio, F., et al. (2018).[1] Peptide Synthesis: Coupling Reagents and Methods.[4][5][6][7][8] Bachem Technical Guides. Link
Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: Prevention of Polymerization.Link
Merck Millipore. (2023). Novabiochem® Peptide Synthesis Reagents: HATU and Base Stoichiometry.Link[1]
PubChem. (2024).[9] 8-Aminooctanoic acid hydrochloride - Compound Summary. National Library of Medicine. Link
troubleshooting aggregation in peptides with 8-Aminooctanoic acid linkers
Introduction: The Hydrophobic Paradox Welcome to the Technical Support Center. You are likely here because your peptide synthesis failed, your HPLC peak is broad/missing, or your final product has gelled. 8-Aminooctanoic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Hydrophobic Paradox
Welcome to the Technical Support Center. You are likely here because your peptide synthesis failed, your HPLC peak is broad/missing, or your final product has gelled.
8-Aminooctanoic acid (8-Aoc) is a valuable structural tool.[1] It provides a flexible, hydrophobic
alkyl spacer (10-12 Å) often used to separate functional domains in bispecific peptides, PROTACs, or surface-immobilized ligands. However, its utility comes with a cost: Hydrophobic Collapse .
The 8-Aoc linker acts as a nucleation site for aggregation. Its aliphatic chain promotes intermolecular Van der Waals interactions, often forcing the flanking peptide sequences into proximity where they form stable, insoluble
-sheets. This guide breaks down the troubleshooting process into three critical modules.
Module 1: Synthesis Phase (On-Resin Aggregation)
The Symptom: Low crude yield, deletion sequences (missing amino acids), or "difficult couplings" immediately following the 8-Aoc attachment.
The Cause: As the peptide chain grows, the 8-Aoc linker promotes "on-resin" aggregation. The peptide chains self-associate via hydrogen bonding, collapsing the resin matrix and preventing reagents from reaching the N-terminus.
Diagnostic Workflow
Figure 1: Decision tree for diagnosing and treating on-resin aggregation events during SPPS.
Protocol 1: The "Chaotropic Wash" Strategy
Standard solvents (DMF) cannot break
-sheets formed by 8-Aoc. You must disrupt the hydrogen bonding network.
Swelling: Pre-swell resin in DCM (Dichloromethane) rather than DMF. DCM solvates hydrophobic regions better.
Chaotropic Coupling:
Dissolve Amino Acid/Activator in 0.4M LiCl in DMA (Dimethylacetamide) or NMP.
Why? Lithium ions disrupt the intermolecular hydrogen bonds, "salting in" the peptide chain and re-expanding the resin.
Deprotection: Switch from 20% Piperidine to 2% DBU / 2% Piperidine in DMF .
Warning: DBU is aggressive. Minimize exposure time (2 x 5 min) to prevent aspartimide formation.
Protocol 2: Structural Disruption (The "Kink" Method)
If the sequence following the 8-Aoc linker is long (>10 AA), you must mechanically prevent aggregation.
Pseudoprolines: Substitute Ser/Thr/Cys residues with Pseudoproline dipeptides. These induce a "kink" in the backbone, physically preventing
-sheet alignment.
Backbone Protection: Use Hmb or Dmb-protected amino acids (e.g., Fmoc-Gly-(Hmb)-OH) every 6-7 residues. This blocks the amide hydrogen, stopping H-bond formation.
Module 2: Purification & Solubility (The Processing Phase)
The Symptom: Sample dissolves in DMSO but precipitates in water/buffer. HPLC peaks are broad, tailing, or split.
The Cause: The "Hydrophobic Effect."[2] In aqueous buffers, 8-Aoc drives the peptides to cluster to minimize water exposure. Standard C18 columns may bind the peptide irreversibly.
Protonates backbone; dissolves aggregates but risks side reactions.
Protocol 3: The HFIP "Reset"
If your peptide is stuck on the column or won't dissolve:
Dissolution: Dissolve crude peptide in 100% HFIP (Hexafluoroisopropanol).
Visual Check: Solution should be clear. If cloudy, sonicate.
Exchange: HFIP is not compatible with direct lyophilization (it forms a gum).
Dilute the HFIP solution 1:1 with Water/ACN.
Immediately inject onto Prep-HPLC or perform Ether Precipitation if the peptide is very hydrophobic.
Column Heating: Set the HPLC column oven to 60°C .
Why? High temperature weakens Van der Waals forces and reduces the viscosity of the hydrophobic domains, sharpening the peak.
Module 3: Formulation & Stability (The End Product)
The Symptom: Peptide is pure but forms a gel or visible particulates upon storage at 4°C.
The Cause: 8-Aoc linkers can form "micelle-like" structures or fibrils over time (Amyloid-like assembly).
Mechanism of Action
Figure 2: Pathway of 8-Aoc mediated fibrillization.
Protocol 4: Stabilization Buffer
Do not store 8-Aoc peptides in PBS (Phosphate Buffered Saline) if possible. The high salt promotes hydrophobic collapse ("Salting Out").
pH Adjustment: Move 2 pH units away from the peptide's Isoelectric Point (pI).
Calculation: If pI is 6.5, formulate at pH 4.0 (Acetate) or pH 9.0 (Tris/Glycine).
Why? The surfactant tails compete with the 8-Aoc linker, preventing peptide-peptide interaction.
Cosolvents: Store in 10-20% Propylene Glycol or Ethanol if biologically compatible.
Frequently Asked Questions (FAQ)
Q: My Mass Spec shows a peak at [M+128] instead of [M+113] for the linker. What happened?A: You likely have an oxidation issue or a matrix adduct , but 8-Aoc itself is stable. However, if you used 6-Aminohexanoic acid (Ahx) previously, do not confuse the two. 8-Aoc is
(+113 Da added mass). Check if you have incomplete Fmoc removal (+222 Da) or a Tryptophan oxidation (+16 Da).
Q: Can I use PEG linkers instead of 8-Aoc to fix solubility?A: Yes. If the 8-Aoc is purely a spacer and not required for a hydrophobic binding pocket interaction, switch to Ado (8-amino-3,6-dioxaoctanoic acid) . It has similar length (
10 Å) but is hydrophilic (PEG-like). This usually eliminates the aggregation problem entirely.
Q: I see a "doublet" peak in HPLC. Is it a diastereomer?A: 8-Aoc is achiral, so it cannot induce racemization itself. A doublet usually indicates Conformational Isomers (cis/trans proline or slow-folding aggregates). Run the HPLC at 60°C. If the peaks merge, it is a conformer/aggregate. If they remain split, it is a chemical impurity.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Paradís-Bas, M., et al. (2016). The road to the synthesis of 'difficult peptides'. Chemical Society Reviews.[4]
Pramanik, B., et al. (2025). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv.
Waters Corporation. Peptide Isolation – Method Development Considerations.
GenScript. Mastering the Art of Hydrophobic Peptide Synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Amino Acid Purification Core.Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
You are likely here because your standard C18 protocol failed. 8-Aminooctanoic acid (8-AOA) and its hydrochloride derivatives present a "perfect storm" for chromatographers: they are highly polar (zwitterionic), lack a UV chromophore, and their hydrochloride salts are notoriously hygroscopic.
This guide moves beyond generic advice. We address the specific physicochemical failures encountered with
-amino acids and provide self-validating protocols to resolve them.
Module 1: Detection Strategies (The "Invisible" Analyte)
User Question: "I injected 50 µg of my compound, but my chromatogram at 254 nm is flat. Is my column clogged?"
Technical Diagnosis:
Your column is likely fine. 8-AOA derivatives possess an aliphatic backbone with no conjugated
-systems. They are invisible at 254 nm. While you can attempt low-UV detection (205–210 nm), this range is plagued by solvent cut-off noise (especially with MeOH/Acetone) and drift.
The Solution:
Switch to Universal Detection (CAD/ELSD) or Derivatization .
Comparison of Detection Methods
Feature
UV (205-210 nm)
ELSD (Evaporative Light Scattering)
CAD (Charged Aerosol Detection)
Derivatization (OPA/FMOC)
Sensitivity
Low (High Noise)
Medium
High
Very High
Linearity
Good
Poor (Log-Log)
Good (Quadratic/Linear)
Excellent
Gradient Compatible?
Difficult (Baseline drift)
Yes
Yes
Yes
Sample Alteration
None
Destructive
Destructive
Permanent Chemical Change
Protocol: Pre-Column Derivatization (OPA Method)
Use this if you are restricted to standard UV/Fluorescence equipment.
Wait: 60 seconds (Time critical: OPA adducts are unstable).
Inject: Detect at 340 nm (Ex) / 450 nm (Em) .
Note: Only reacts with primary amines. If your derivative is N-substituted, use FMOC-Cl instead.
Module 2: Retention & Separation (The "Polarity" Problem)
User Question: "My compound elutes in the void volume (t0) on my C18 column."
Technical Diagnosis:
In acidic mobile phases, the amine is protonated (
), making the molecule extremely polar. Standard C18 phases cannot retain this cationic species via hydrophobic interaction.
The Solution:
You have two robust paths: Ion-Pairing (IP-RP) or HILIC .
Path A: Ion-Pairing Reversed Phase (IP-RP)
Best for: Synthesizing labs that only have C18 columns.
Add an anionic pairing agent to the mobile phase. The anion binds to the ammonium group, creating a neutral, hydrophobic complex that sticks to C18.
Reagent: Trifluoroacetic acid (TFA) at 0.1% is standard but weak.
Stronger Option: Heptafluorobutyric acid (HFBA) at 10–25 mM.
Warning: IP reagents suppress ionization in LC-MS. If you need MS, use volatile buffers (Ammonium Formate) or switch to HILIC.
Best for: LC-MS analysis and maximum retention.
HILIC works by partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.[1]
Column: Zwitterionic (e.g., ZIC-HILIC) or Amide phases.
Low Organic (60% B). (Note: This is the reverse of C18).
Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on detection requirements.
Module 3: Isolation & Salt Removal (The "Solid State" Problem)
User Question: "I rotovapped my fraction, but I have a sticky oil instead of a powder. It smells like HCl."
Technical Diagnosis:
8-AOA HCl salts are hygroscopic. Excess HCl from the purification process attracts atmospheric water, preventing crystallization. Furthermore, heating acidic solutions can trigger intermolecular condensation (oligomerization).
The Solution:
Desalting without inducing solubility issues.
Troubleshooting Protocol: The "Poly-4-Vinylpyridine" Trick
Traditional neutralization (NaOH) creates NaCl, which is hard to separate from the polar amino acid.
Use Poly-4-vinylpyridine (PVP) resin (approx 2% cross-linked). This resin acts as an acid scavenger.
Setup: Pack a small column with PVP resin.
Load: Dissolve your sticky residue in a minimal amount of water/methanol.
Elute: Pass the solution through the resin. The pyridine nitrogen absorbs the protons (
) and counter-ions (), while the zwitterionic amino acid passes through.
Dry: Lyophilize the eluate.
Result: A free-flowing zwitterionic powder.
Alternative: Trituration
If you must keep the HCl salt form:
Dissolve the oil in the minimum volume of dry Methanol .
Add cold Diethyl Ether or MTBE dropwise until cloudiness persists.
Store at -20°C overnight. The HCl salt should crystallize out.
Module 4: Impurity Profiling (Stability)
User Question: "I see a mass peak at [M-18] in my MS spectrum."
Technical Diagnosis:
This indicates loss of water (
, mass 18).
Lactamization: Cyclization of the amino end attacking the carboxyl end. For 8-aminooctanoic acid, this forms an 8-membered ring (octan-8-lactam). While 8-membered rings are kinetically slow to form compared to 5 or 6-membered rings, they will form under acidic heat (e.g., rotary evaporation at >40°C).
Dimerization: Intermolecular amide bond formation (linear oligomers).
Prevention:
Temperature: Never exceed 35°C during evaporation.
pH: Store solutions at neutral pH; acid catalysis accelerates amide bond formation.
Vertex AI Search. (2024). Purification of 8-aminooctanoic acid derivatives. 2
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?3[4][3][5][6][7]
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. 8
University of Michigan Library. (1982). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. 9[4]
MAC-MOD Analytical. (n.d.). HILIC Methods for Separations in Biological Matrices. 7
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Impurities & Optimization of 8-Aminooctanoic Acid HCl (CAS: 27991-81-7)
Audience: Medicinal Chemists, Process Chemists, and PROTAC Researchers.[1]
Introduction: The Purity Imperative
8-Aminooctanoic acid is a critical bifunctional linker (C8 spacer) used frequently in PROTAC® (Proteolysis Targeting Chimera) development and polyamide synthesis.[1] In drug development, even trace impurities—particularly linear oligomers (nylon-8 precursors) or trapped hydrazides—can compromise biological assays or downstream conjugation efficiency.[1]
This guide provides technical troubleshooting for the synthesis and purification of the hydrochloride salt, focusing on the Gabriel Synthesis (lab-scale gold standard) and Hydrolysis routes.
Module 1: Route Selection & Impurity Profiling[1]
Different synthetic routes generate distinct impurity profiles.[1] Identifying the origin of your impurity is the first step in remediation.
Use the following logic flow to determine if you are using the correct route for your purity requirements.
Figure 1: Decision matrix for synthetic route selection based on scale and impurity tolerance.
Module 2: Troubleshooting the Gabriel Synthesis
The Gabriel synthesis is the most reliable method for producing high-purity 8-aminooctanoic acid HCl in the lab, but it suffers from one major plague: Phthalhydrazide contamination .
The Issue: Phthalhydrazide Trapping
When using hydrazine hydrate to cleave the phthalimide protecting group, the byproduct (phthalhydrazide) is a white solid with solubility characteristics frustratingly similar to the target amino acid.
If the solution is not acidic enough, the amino acid coprecipitates or gets trapped in the phthalhydrazide crystal lattice.
Protocol: The "Clean-Cleave" Method
This optimized protocol ensures separation of the byproduct.
Reflux: Treat
-(7-carboxyheptyl)phthalimide with hydrazine hydrate (1.2 equiv) in ethanol. Reflux for 2–4 hours.[1] A heavy white precipitate (phthalhydrazide) will form.[1]
Acidification (Critical Step):
Do NOT filter yet.
Add concentrated HCl directly to the suspension until pH < 2.[1]
Why? This converts the target 8-aminooctanoic acid into its highly soluble hydrochloride salt.[1][3] Phthalhydrazide remains insoluble in acidic media.[1]
Digestion: Heat the acidic suspension to 50°C for 30 minutes. This breaks up crystal inclusions, releasing trapped product into the liquid phase.
Filtration: Cool to room temperature and filter off the phthalhydrazide. Wash the solid cake with 1M HCl (not water).
Resuspend the filter cake in hot 2M HCl, stir for 1h, and re-filter.
Module 3: Purification & Crystallization of the HCl Salt
The hydrochloride salt of 8-aminooctanoic acid is hygroscopic.[1] Improper drying leads to "gummy" solids and promotes oligomerization (nylon formation) if heating is applied to a wet, non-acidic sample.
The "Anti-Solvent" Crystallization Technique
Do not attempt to crystallize from water alone.[1] Use a solvent pair system.[1]
Crystallization: Place at -20°C overnight. White needles should form.[1]
Drying: Filter under nitrogen (to avoid moisture uptake).[1] Dry in a vacuum desiccator over
.
Warning: Avoid heating the free amino acid (zwitterion) above 150°C, as it will polymerize to Nylon-8 [1]. Always store as the HCl salt.[1]
Technical FAQ
Q1: My product has a melting point of 141–144°C, but literature says 194°C (dec). Which is correct?
Answer: Both can be correct depending on the form.
141–144°C: This is typical for the HCl salt [2].[1]
190–196°C: This is the melting point of the free amino acid (zwitterion) [3].
Action: Check if you neutralized your product.[1][5] For drug development, the HCl salt is preferred for solubility.
Q2: I see a "doublet" carbonyl peak in the Carbon-13 NMR. Is this an impurity?
Answer: Likely yes.[1] This usually indicates the presence of the linear dimer (8-aminooctanoyl-8-aminooctanoic acid).[1]
Cause: This forms if the pH rose above 5.0 during workup, allowing the amine to attack the carboxylic acid of a neighbor.
Fix: Recrystallize from Isopropanol/HCl.[1] The dimer is less soluble in acidic alcohol than the monomer.
Q3: Can I use the "Schmidt Reaction" on Azelaic acid to avoid phthalimide?
Answer: You can, but it is not recommended for high-purity needs.[1]
The Schmidt reaction involves sodium azide (
) and strong acid.[1] It often yields colored impurities and requires difficult separation of the unreacted dicarboxylic acid (azelaic acid) from the amino acid product. The Gabriel route is cleaner for isolation.[1]
Q4: How do I remove inorganic salts (KCl/NaCl) without using ion exchange resin?
Answer: Use the solubility difference in absolute ethanol .
8-Aminooctanoic acid HCl is soluble in hot ethanol.[1]
Technical Support Center: 8-Aminooctanoic Acid Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 8-Aminooctanoic acid hydrochloride is a bifunctional molecule, featuring a primary amine and a carboxylic acid group, making it a valua...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminooctanoic acid hydrochloride is a bifunctional molecule, featuring a primary amine and a carboxylic acid group, making it a valuable building block in peptide synthesis and the development of various pharmaceuticals.[1] Its stability is paramount for reproducible results. This guide offers a framework for understanding and troubleshooting potential degradation. While specific degradation pathways for 8-Aminooctanoic acid hydrochloride are not extensively detailed in publicly available literature, we can predict potential routes based on the reactivity of its functional groups under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 8-Aminooctanoic acid hydrochloride?
To ensure its stability, 8-Aminooctanoic acid hydrochloride should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] For long-term storage, temperatures of -20°C in a powdered form are recommended.[3] The compound is described as being stable under normal handling and storage conditions.[4]
Q2: Is 8-Aminooctanoic acid hydrochloride sensitive to air or light?
Some suppliers indicate that 8-Aminooctanoic acid may be air-sensitive, and recommend storing it under an inert gas.[5] While specific data on photodegradation is not available, it is good laboratory practice to protect all chemicals from prolonged exposure to light.
Q3: What are the expected decomposition products under normal conditions?
Under normal storage conditions, hazardous decomposition products are not expected.[4] However, in the event of a fire, hazardous decomposition products may be produced.[4]
Q4: Can 8-Aminooctanoic acid undergo self-condensation or polymerization?
Given the presence of both an amine and a carboxylic acid, intermolecular condensation to form amides (oligomers or polymers) is a theoretical possibility, especially at elevated temperatures. Enzymatic reactions have been shown to produce dimer and trimer lactams from 8-aminooctanoic acid.[6]
Troubleshooting Guide: Investigating Degradation
When experimental results are inconsistent, it is crucial to consider the stability of your starting materials. This section provides a logical approach to troubleshooting potential degradation of 8-Aminooctanoic acid hydrochloride.
Potential Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
Verify Storage Conditions: Confirm that the material has been stored according to the manufacturer's recommendations (cool, dry, protected from light and air).[2][5]
Perform a Forced Degradation Study: A forced degradation study can help identify potential degradation products and pathways. This involves subjecting the compound to a variety of stress conditions.[7][8]
Issue 2: Poor yield or unexpected byproducts in a synthesis reaction.
Potential Cause: The degradation of 8-Aminooctanoic acid hydrochloride under the reaction conditions (e.g., high temperature, extreme pH).
Troubleshooting Steps:
Analyze Reaction Conditions: Review the temperature, pH, and solvent used in your reaction. Thermal degradation of amines can be accelerated at higher temperatures.[9]
Monitor Stability Under Reaction Conditions: Before running the full synthesis, incubate 8-Aminooctanoic acid hydrochloride under the proposed reaction conditions for a set period and analyze for any degradation.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the stability of a molecule. The following is a general protocol that can be adapted for 8-Aminooctanoic acid hydrochloride.
Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.
While 8-Aminooctanoic acid hydrochloride is generally stable, understanding its potential degradation pathways is critical for its application in research and drug development. The troubleshooting guide and experimental protocols provided here offer a robust framework for ensuring the quality and reliability of your work. Always refer to the manufacturer's safety data sheet (SDS) for specific handling and storage information.[2]
References
ResearchGate. (2022). Comprehensive Forced Degradation Study Revealing Diverse Chemical and Physical Degradation Pathways of AAV8. Available at: [Link]
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]
PubMed. (2023). Degradation of 8:2 fluorotelomer carboxylic acid (8:2 FTCA) by plants and their co-existing microorganisms. Available at: [Link]
International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2024). 8-Aminooctanoic Acid (CAS 1002-57-9): A Key Player in Lactam and Peptide Synthesis. Available at: [Link]
Google Patents. (2005). Method of producing amino carboxylic acids.
ResearchGate. (2019). Dark ambient degradation of Bisphenol A and Acid Orange 8 as organic pollutants by perovskite SrFeO3−δ metal oxide. Available at: [Link]
ResearchGate. (2019). Thermal degradation of amino acid salts in CO2 capture. Available at: [Link]
MDPI. (2021). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. Available at: [Link]
ResearchGate. Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. Available at: [Link]
ResearchGate. (2018). Photodegradation of perfluorooctanoic acid by graphene oxide-deposited TiO2 nanotube arrays in aqueous phase. Available at: [Link]
ResearchGate. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Available at: [Link]
PubMed. (2021). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. Available at: [Link]
MDPI. (2023). Enzymatic Degradation of Ochratoxin A: The Role of Ultra-Pure Water. Available at: [Link]
Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Available at: [Link]
ResearchGate. (2022). Hydrolytic degradation studies of bio-composites of poly(L-lactic acid)/ Oligo(L-lactic acid) grafted and non-grafted microcrystalline cellulose. Available at: [Link]
Ticket Status: Open
Assigned Specialist: Senior Application Scientist
Priority: High (Impacts Stoichiometry & Yield)
Executive Summary
8-Aminooctanoic acid hydrochloride is a critical linker intermediate, often utilized in PROTAC® linker synthesis and peptide chemistry. Like many primary amine hydrochlorides, it is hygroscopic . It readily scavenges atmospheric moisture, transforming from a free-flowing powder into a sticky gum or deliquescent liquid.
This hygroscopicity introduces two critical failure modes in drug development:
Stoichiometric Drift: Absorbed water adds mass without adding moles of reagent. Weighing 100 mg of "wet" material might only deliver 85 mg of active compound, leading to incomplete reactions and difficult purifications.
Hydrolytic Interference: In sensitive coupling reactions (e.g., using EDC/NHS or HATU), excess water hydrolyzes activated esters, quenching the reaction before the amine can attack.
This guide provides field-proven protocols to stabilize, handle, and recover this reagent.
Part 1: Storage & Prevention (The First Line of Defense)
User Query: I just received a fresh bottle. How do I store it to prevent it from turning into a brick?
Scientist Response:
Standard "cool and dry" advice is insufficient for hygroscopic amine salts. You must create a barrier against the partial pressure of water vapor.
The "Double-Barrier" Protocol:
Primary Containment: Keep the original bottle tightly capped. Parafilm is permeable to water vapor over time; use electrical tape or a specific vapor-barrier tape for long-term sealing.
Secondary Containment: Place the bottle inside a vacuum desiccator or a secondary jar containing active desiccant (Silica Gel with indicator or
).
Temperature: Store at +4°C or -20°C .
Critical Caution: When removing a cold bottle from storage, do not open it immediately . Allow it to equilibrate to room temperature (approx. 30–60 mins) inside a desiccator. Opening a cold bottle in humid lab air causes immediate condensation on the solid, accelerating degradation.
Part 2: Weighing & Dispensing (The "Action" Phase)
User Query: My balance reading keeps drifting upwards while I weigh the sample. How do I get an accurate mass?
Scientist Response:
The drift is the compound absorbing water in real-time. You are measuring the kinetics of hydration, not the mass of your reagent. Stop "static weighing" and switch to Difference Weighing .
Protocol: Difference Weighing for Hygroscopic Solids
Objective: Minimize atmospheric exposure and eliminate balance drift errors.
Remove the vial from the balance, open it quickly, and tap the estimated amount into your reaction vessel.
Recap the vial immediately.
Weigh the vial again.
Calculation:
.
Why this works: You are weighing the closed container, which is not gaining weight from the air. The exposure time is minimized to seconds.
Part 3: Recovery & Troubleshooting (The "Correction" Phase)
User Query: My material has clumped together or looks wet. Is it ruined? Can I dry it?
Scientist Response:
It is likely not chemically degraded (hydrolysis of the amide/acid backbone requires harsher conditions), but it is physically compromised. You can recover it.
Visual Decision Guide: Material Assessment
Figure 1: Decision matrix for handling hygroscopic amine salts based on physical state.
Recovery Method A: Vacuum Oven (For Clumps)
Applicability: Minor clumping, sticky surface.
Procedure:
Place material in a vial; cover mouth with aluminum foil and poke pinholes (prevents bumping).
Dry at 40–45°C under high vacuum (<10 mbar) for 4–12 hours.
Note: The melting point of the HCl salt is approx. 144–145°C [1], but keep heat moderate to prevent discoloration.
Expectation: Commercial anhydrous grade is usually <0.5% water. If your recovered material is <1.0%, it is generally acceptable for synthesis if you adjust the molecular weight in your calculations.
Data Table: Drying Method Comparison
Method
Efficiency
Stress on Compound
Recommended For
Desiccator ()
Medium
Low
Long-term storage; minor surface moisture.
Vacuum Oven (40°C)
High
Low-Medium
Standard drying of clumps.
Azeotrope (Toluene)
Very High
Medium (Solvent exposure)
Recovering deliquesced/liquefied material.
Lyophilization
Very High
Low
Large scale recovery from aqueous solutions.
References
ChemicalBook. (2025). 8-Aminooctanoic acid hydrochloride Chemical Properties. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17803404, 8-Aminooctanoic acid hydrochloride. Retrieved from
Williams, D. B. G., & Lawton, M. (2010).[3] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Contextual support for drying agents).
Metrohm AG. (n.d.). Water Determination by Karl Fischer Titration. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #8AOA-PUR-001
Subject: Removal of unreacted 8-Aminooctanoic acid hydrochloride from reaction mixtures
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary & Chemical Profile
Welcome to the Purification Support Center. You are likely encountering difficulty removing excess 8-Aminooctanoic acid hydrochloride (8-AOA HCl) after an amide coupling or reductive amination. This molecule presents a classic "Zwitterion Trap": it is highly polar, water-soluble, and amphoteric, making standard extractions tricky if not tuned correctly.
To resolve this, we must exploit its polarity contrast against your product. 8-AOA HCl is a salt with high lattice energy and hydrophilicity. Your product is likely a neutral or less polar organic molecule.[1]
Molecule Profile: 8-Aminooctanoic Acid HCl
Property
Value
Implication for Purification
Structure
Ionic salt form; highly polar.
Solubility
High in , DMSO. Low in DCM, Et2O, Hexane.
Primary separation lever.
pKa (Acid)
~4.7 (COOH)
Ionized () above pH 5.
pKa (Base)
~10.5 ()
Neutral () only above pH 11.
Isoelectric Point (pI)
~7.6
Zwitterionic (Net charge 0) at neutral pH.
Decision Matrix: Select Your Protocol
Do not guess. Use this logic flow to determine the correct removal strategy based on your product's properties.
Figure 1: Decision matrix for selecting the appropriate purification workflow.
Protocol A: The Solubility Switch (Precipitation)
Best for: Hydrophobic products (e.g., Fmoc-protected linkers, small molecule conjugates).
Mechanism: 8-AOA HCl is insoluble in non-polar organic solvents. By switching the solvent system, you force the unreacted amino acid to crash out of solution while your product remains dissolved.
Step-by-Step Guide
Evaporation: Remove the reaction solvent (DMF, DMSO, or Water) completely. If DMF is used, co-evaporate with toluene to remove traces.
Re-dissolution: Add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the crude residue.
Note: Your product should dissolve.[2] 8-AOA HCl should appear as a white gum or fine solid.
Trituration: If a gum forms, add Diethyl Ether or Hexane dropwise with vigorous stirring. This "scratches" the salt out of the gum, turning it into a filterable solid.
Filtration: Filter the suspension through a sintered glass funnel or Celite pad.
Solid: Contains unreacted 8-AOA HCl (Discard).
Filtrate: Contains your purified product.
Expert Tip: If 8-AOA HCl forms a sticky oil ("oiling out") instead of a solid, sonicate the flask in an ultrasound bath for 5 minutes with diethyl ether. This provides the kinetic energy needed to break the supersaturated oil into a crystalline solid.
Protocol B: The Amphoteric Trap (Liquid-Liquid Extraction)
Best for: Products that are moderately polar or acid-sensitive.
Mechanism: You will exploit the pKa values to keep 8-AOA in the aqueous phase while driving your product into the organic phase.
The Science of the Trap
At pH 1-2 , 8-AOA is fully protonated (
). Net Charge: +1.
At pH 12+ , 8-AOA is fully deprotonated (). Net Charge: -1.
In both states, it is highly water-soluble and will refuse to enter the organic layer.
Figure 2: Charge state modulation of 8-Aminooctanoic acid based on pH.
Step-by-Step Guide
Dissolution: Dissolve the crude mixture in Ethyl Acetate .
Acidic Wash (The Trap): Wash the organic layer 3x with 1M HCl or 5% Citric Acid .
Why? The amine of unreacted 8-AOA becomes
. The molecule stays in the water.
Caution: If your product has a basic amine, it will also be lost to the water. In that case, skip to Protocol C.
Basic Wash (Alternative): If your product is acid-sensitive, wash 3x with Sat. NaHCO3 or 1M NaOH .
Why? The carboxylic acid of 8-AOA becomes
. The molecule stays in the water.
Drying: Dry the organic layer over
, filter, and concentrate.
Protocol C: Chromatography (The "Nuclear" Option)
Best for: Polar products (peptides) or when the product is also an amine/acid (making extraction impossible).
Method 1: SCX (Strong Cation Exchange) SPE
Concept: Use a cartridge that grabs amines.
Setup: Load reaction mixture in MeOH/Water onto an SCX cartridge.
Elution:
Wash with Methanol (Elutes neutral/acidic impurities).
Elute with 2M Ammonia in Methanol . Both your product (if amine) and 8-AOA will elute. This separates non-amines but not 8-AOA if your product is also an amine.
Correction: If your product is NOT an amine, the SCX cartridge will trap the unreacted 8-AOA (which has a free amine), and your product will flow through in the initial wash. This is the preferred scavenging mode.
Method 2: Reverse Phase (C18)
Concept: 8-AOA is very polar and elutes near the void volume (dead time).
Gradient: 0% to 10% Acetonitrile (ACN) in Water (+0.1% TFA).
Q: I tried extraction, but I formed a terrible emulsion.A: 8-Aminooctanoic acid has a surfactant-like structure (polar head, non-polar tail). It acts as a detergent.
Fix: Add Brine (Saturated NaCl) to the aqueous layer. The high ionic strength disrupts the emulsion. Filter the biphasic mixture through a pad of Celite if the emulsion persists.
Q: My product is also an amino acid. How do I separate them?A: If both are amino acids, extraction won't work. You must use Preparative HPLC .
Strategy: 8-AOA is relatively short (
). If your product is larger, their retention times on a C18 column will differ significantly. Use a slow gradient (e.g., 5% to 50% B over 30 mins).
Q: Can I use resin scavengers?A: Yes. If your product does not have a free amine, add Isocyanate Resin or Aldehyde Resin to the reaction mixture.
Mechanism: The resin reacts covalently with the amino group of the excess 8-AOA.
Protocol: Stir resin (2-3 equivalents relative to excess 8-AOA) for 4 hours. Filter off the resin.[3] The filtrate is free of 8-AOA.
References
PubChem. (n.d.). 8-Aminooctanoic acid (Compound Summary).[4][5][6][7] National Library of Medicine. Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
impact of pH on 8-Aminooctanoic acid hydrochloride reactivity
Technical Support Guide: Impact of pH on 8-Aminooctanoic Acid Hydrochloride Reactivity Introduction: The "pH Switch" Mechanism 8-Aminooctanoic acid hydrochloride (CAS: 178034-04-7 / Free acid: 1002-57-9) is a bifunctiona...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Impact of pH on 8-Aminooctanoic Acid Hydrochloride Reactivity
Introduction: The "pH Switch" Mechanism
8-Aminooctanoic acid hydrochloride (CAS: 178034-04-7 / Free acid: 1002-57-9) is a bifunctional
-amino acid widely used as a linker in PROTACs, peptide synthesis, and polymer engineering (Nylon-8 precursors).
For researchers, the critical operational parameter is the protonation state . As supplied, the hydrochloride salt is an acidic, stable, and non-nucleophilic species. To activate it for chemical coupling (e.g., amide bond formation), you must manually "switch" the pH to release the reactive free amine. Failure to manage this transition is the #1 cause of experimental failure.
Part 1: Troubleshooting & FAQs
Category A: Solubility & Handling
Q1: I dissolved the 8-Aminooctanoic acid HCl in water, but when I adjusted the pH to neutral (pH 7.0–7.5), the solution turned cloudy/precipitated. Why?Diagnosis: You have hit the Isoelectric Trap .
The Science: At pH ~7.5 (the isoelectric point, pI), the molecule exists primarily as a zwitterion (
). While the charged ends are polar, the long 8-carbon alkyl chain (octyl spacer) is hydrophobic. In the zwitterionic state, the net charge is zero, minimizing electrostatic repulsion between molecules and allowing hydrophobic stacking/aggregation, leading to precipitation.
The Fix:
For Reaction: If you need a homogeneous solution at neutral pH, add a cosolvent (e.g., DMSO, DMF, or Ethanol) to solubilize the hydrophobic chain.
For Storage: Keep the pH below 4 (fully protonated) or above 11 (fully deprotonated) to maintain high aqueous solubility.
Q2: My LC-MS shows a mass of 159 Da, but the reagent label says 195.7 Da. Did I receive the wrong compound?Diagnosis: No, you are detecting the free base.
The Science: Mass spectrometry detects the ionized parent molecule.
Reagent (HCl Salt): MW 195.7 Da (
).
Free Acid: MW 159.2 Da (
).
Observed Ion:
= 160.2 Da.
Note: The chloride counter-ion (
, 35.5 Da) dissociates in solution and is typically not observed in positive-mode MS.
Category B: Reactivity & Synthesis[1][2]
Q3: I am trying to couple 8-Aminooctanoic acid HCl to an NHS-ester, but the yield is near zero. I used water/acetonitrile without base.Diagnosis: The amine is "locked" in its protonated state.
The Science: The hydrochloride salt provides the amine as an ammonium cation (
). Ammonium ions are non-nucleophilic ; they cannot attack electrophiles like NHS-esters.
The Fix: You must add a non-nucleophilic base (e.g., DIPEA, TEA) to deprotonate the ammonium group.
Target pH: > 9.0 (ideally > 10.5) to ensure a significant population of free amine (
).
Stoichiometry: You need at least 1 equivalent of base just to neutralize the HCl, plus excess to drive the equilibrium to the free amine.
Q4: Does pH affect the stability of the molecule? Will it cyclize?Diagnosis: Cyclization is pH-dependent but sterically disfavored.
The Science: At high pH (>10), the free amine can theoretically attack the carboxyl group to form caprylolactam (an 8-membered ring). However, 8-membered rings are kinetically difficult to form due to ring strain and entropic factors (unlike 5- or 6-membered lactams).
Risk: Intermolecular polymerization (oligomer formation) is a higher risk at high concentrations and high temperatures than intramolecular cyclization.
Recommendation: Perform activation reactions at dilute concentrations (< 0.1 M) if you wish to avoid oligomerization.
Part 2: Technical Deep Dive & Data
Physicochemical Properties Table
Property
Value
Notes
pKa (Carboxyl)
~4.5
Deprotonates first.
pKa (Amine)
~10.8
High pKa due to distance from carboxyl group (typical for -amino acids).
Isoelectric Point (pI)
~7.65
Region of lowest solubility.
Reactive Species
Only exists in significant amounts at pH > 10.
Species Distribution Diagram
The following diagram visualizes the dominant species at different pH levels. Use this to plan your extraction or reaction conditions.
Caption: Protonation states of 8-Aminooctanoic acid. Reactivity requires the Basic form (green).
Part 3: Experimental Protocols
Protocol A: "Free-Basing" for Organic Synthesis
Use this when you need the 8-Aminooctanoic acid to react with an acid chloride or NHS-ester in organic solvent.
Dissolution: Dissolve 1.0 eq of 8-Aminooctanoic acid HCl in minimal water.
Neutralization: Add 1.0 eq of NaOH (1M solution). The pH should be near 7.
Precipitation: The zwitterion may precipitate. If it does, collect by filtration and dry under vacuum.
Note: If it does not precipitate (due to low concentration), use ion-exchange resin (Dowex 50W) to bind the amino acid, wash with water, and elute with ammonia.
Reaction: Resuspend the dried zwitterion in an organic solvent (DMF or DMSO) with 1.2 eq of DIPEA to ensure the amine is available for coupling.
Use this for reacting with water-tolerant electrophiles.
Buffer Prep: Prepare a 0.2 M Borate or Carbonate buffer at pH 10.0 .
Dissolution: Dissolve 8-Aminooctanoic acid HCl in the buffer. Check pH—it will drop.
Adjustment: Re-adjust pH to 10.0 using 5 M NaOH.
Critical: The amine is only nucleophilic if the pH stays above 10.
Addition: Add the electrophile (dissolved in a small amount of organic solvent if needed) dropwise while maintaining pH > 9.5.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17803404, 8-Aminooctanoic acid hydrochloride. Retrieved from [Link]
Stavila, E., & Loos, K. (2013). Synthesis of lactams using enzyme-catalyzed aminolysis. Tetrahedron Letters, 54(5), 370-372.[1] (Discusses oligomerization vs cyclization of omega-amino acids).
Perkin Transactions 2. pH dependence of the anisotropy factors of essential amino acids. (General reference for amino acid zwitterionic behavior). Retrieved from [Link]
minimizing diacylation with 8-Aminooctanoic acid hydrochloride
Topic: Minimizing Diacylation & Side Reactions in Linker Synthesis Executive Summary: The "Diacylation" Challenge In the synthesis of long-acting peptide therapeutics (e.g., GLP-1 agonists like Semaglutide or Liraglutide...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Diacylation & Side Reactions in Linker Synthesis
Executive Summary: The "Diacylation" Challenge
In the synthesis of long-acting peptide therapeutics (e.g., GLP-1 agonists like Semaglutide or Liraglutide) and permeation enhancers (e.g., SNAC), 8-Aminooctanoic acid (8-AOA) serves as a critical aliphatic spacer.
"Diacylation" in this context typically refers to two distinct but critical failure modes:
Linker Dimerization (The "Dumbbell" Effect): When reacting 8-AOA with a symmetric dicarboxylic acid (e.g., Octadecanedioic acid) to create a side-chain moiety, the diacid reacts with two 8-AOA molecules instead of one, creating a useless crosslinked impurity.
Substrate Over-Acylation: When attaching the activated 8-AOA linker to a peptide, it modifies multiple nucleophilic sites (e.g., both the N-terminus and a Lysine side chain) instead of the specific target site.
This guide focuses on engineering controls to suppress these pathways, ensuring high-purity mono-functionalization.
Critical Mechanism Analysis
To solve diacylation, one must understand the Statistical vs. Kinetic Control governing the reaction.
Scenario A: Solution Phase Synthesis (The Statistical Trap)
When mixing 8-AOA with a symmetric activated diacid (e.g., disuccinimidyl suberate) in solution, the second acylation event is often kinetically competitive with the first.
Step 1: Diacid + 8-AOA
Mono-Product (Desired)
Step 2: Mono-Product + 8-AOA
Di-Product (Impurity)
If the reaction is run at 1:1 stoichiometry, the statistical distribution follows a binomial expansion, theoretically capping the yield of the mono-product at ~50%, with 25% unreacted starting material and 25% diacylated impurity.
Scenario B: Solid Phase Peptide Synthesis (The Site-Isolation Advantage)
By immobilizing 8-AOA on a resin (e.g., 2-Chlorotrityl chloride resin), you create a "pseudo-dilution" environment. If the resin loading is sufficiently low, the immobilized 8-AOA molecules are spatially separated. An activated diacid can react with one 8-AOA site, but its second reactive group cannot physically reach a neighboring 8-AOA molecule due to the rigid polymer matrix.
Visualizing the Control Strategy
The following diagram illustrates the pathway bifurcation and how "Site Isolation" (SPPS) blocks the diacylation route.
Figure 1: Reaction pathway analysis showing how immobilization (SPPS) or high-dilution kinetics prevents the formation of the di-acylated impurity.
Troubleshooting Guide & FAQs
Category 1: Solution Phase Optimization
Q: I cannot use SPPS. How do I minimize diacylation in solution?A: You must exploit stoichiometry and differential solubility.
High Equivalents: Use a large excess of the bifunctional reagent (e.g., 5–10 equivalents of the diacid). This ensures that every 8-AOA molecule encounters a fresh diacid rather than an already-reacted mono-species.
Reverse Addition: Slowly add the 8-AOA (dissolved in solvent) into the solution of the diacid. This maintains a local excess of the diacid at all times.
pH Tuning: 8-Aminooctanoic acid HCl requires base to react. Use a controlled addition of base (e.g., DIPEA) to keep the "free amine" concentration low, slowing the reaction rate and allowing better mixing.
Q: How do I purify the mono-product from the excess diacid?A: This is the trade-off of the solution method.
Extraction: If your diacid is highly non-polar (e.g., C18) and your product is zwitterionic (free acid on linker, free acid on lipid), exploit pH-dependent solubility. At pH 8-9, both are soluble. At pH 4-5, the diacid may precipitate while the mono-amide (more polar due to the amide bond) might remain in solution or have a different partition coefficient in Ethyl Acetate/Water.
Category 2: Solid Phase (SPPS) Issues
Q: I am seeing "double hits" even on resin. Why?A: Your resin loading is likely too high.
The Issue: If 8-AOA molecules are clustered too closely on the polystyrene beads, the activated diacid can bridge two neighboring strands.
The Fix: Reduce resin loading to < 0.3 mmol/g. This ensures the average distance between reactive sites is greater than the length of your crosslinker/diacid.
Q: My 8-AOA HCl is not coupling to the resin efficiently.A: 8-Aminooctanoic acid is prone to aggregation.
Protocol: Dissolve 8-AOA HCl in DMF/DCM (1:1). Add DIPEA (2.0 eq) immediately before adding to the resin. Do not let the free base sit, as it can self-associate. Use a chaotropic agent like LiCl or perform the coupling at 50°C to break up intermolecular H-bonds.
Validated Protocol: Mono-Acylation of 8-AOA
Objective: Synthesis of N-(17-carboxyheptadecanoyl)-8-aminooctanoic acid (Generic GLP-1 sidechain precursor) with <5% Dimer formation.
Method A: The "Mono-Protected" Route (Highest Purity)
This method eliminates diacylation by using a chemically blocked reactant.
Reagents:
8-Aminooctanoic acid HCl (1.0 eq)
Octadecanedioic acid mono-tert-butyl ester (1.1 eq) (Critical: Using the mono-ester prevents the other end from reacting).
HATU (1.1 eq), DIPEA (3.0 eq).
Workflow:
Dissolve Mono-t-butyl ester and HATU in DMF. Activate for 2 min.
Add 8-AOA HCl and DIPEA. React for 2h.
Result: Only one end of the fatty acid can react. No dimer is possible.
Deprotection: Treat with TFA/DCM (1:1) to remove the t-butyl group, yielding the free diacid-linker moiety.
Method B: The "Site Isolation" Route (Cost Effective)
Uses cheap, unprotected diacids but requires resin.
Dissolve Octadecanedioic acid (10 eq) in hot DMF. Add DIC (5 eq) / Oxyma (5 eq).
High excess ensures the resin-bound amine sees only fresh diacid.
4. Coupling
Add activated mix to resin. Shake 1h @ 40°C.
Kinetic drive toward mono-acylation.
5. Wash
Wash extensively with DMF (5x) and DCM (5x) @ 50°C.
Removes the insoluble excess fatty acid.
6. Cleavage
1% TFA in DCM.
Cleaves the product from resin without removing side-chain protection (if any).
Data Summary: Approach Comparison
Parameter
Solution Phase (Unprotected)
Solution Phase (Mono-protected)
Solid Phase (SPPS)
Diacylation Risk
High (Statistical)
Zero (Chemically blocked)
Low (Site Isolated)
Atom Economy
Poor (Requires high excess)
Good
Moderate (Excess washed away)
Purification
Difficult (Chromatography required)
Easy (Extraction)
Easy (Filtration)
Scalability
High (kg scale)
High (Costly reagents)
Medium (Resin volume limits)
References
Mono-acylation of Diamines: Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions.[1] Green Chemistry (RSC), 2013.
SPPS Methodologies: Solid-Phase Peptide Synthesis: The State of the Art.[2] Bachem / RSC Books, 2017.
Purity Analysis of 8-Aminooctanoic Acid Hydrochloride: A Comparative Guide to Titrimetric Workflows
Executive Summary 8-Aminooctanoic acid hydrochloride (CAS: 27991-81-7) is a critical -amino acid used as a linker in antibody-drug conjugates (ADCs) and a monomer in high-performance polyamide synthesis. Its purity is pa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
8-Aminooctanoic acid hydrochloride (CAS: 27991-81-7) is a critical
-amino acid used as a linker in antibody-drug conjugates (ADCs) and a monomer in high-performance polyamide synthesis. Its purity is paramount; even minor stoichiometric imbalances can terminate polymerization chains or alter drug-linker stability.
While High-Performance Liquid Chromatography (HPLC) is the standard for impurity profiling (identifying specific contaminants), it often lacks the absolute precision required for assay purity (total active content) determination. This guide compares the industrial gold standard—Non-aqueous Titration —against accessible Aqueous Potentiometric Titration and Argentometric Titration , providing a decision framework for analytical scientists.
Part 1: The Analyte & Chemical Logic
To design a robust titration, one must understand the acid-base behavior of the molecule. 8-Aminooctanoic acid hydrochloride exists as a protonated cation in its solid salt form.
This method is preferred by suppliers (e.g., TCI, Sigma) because it eliminates water interference, sharpening the endpoint for the amine salt.
The Challenge of HCl Salts
You cannot directly titrate the amine (
) with acid because it is already protonated (). The classic solution uses Mercuric Acetate to sequester the chloride ion, releasing acetate which acts as a base that can be titrated.
Safety Warning: Mercuric acetate is highly toxic. Many modern labs prefer Method 3 (Argentometric) or Method 2 (Potentiometric) to avoid mercury waste.
Protocol A: Perchloric Acid Titration
Solvent: Glacial Acetic Acid (anhydrous).
Titrant: 0.1 N Perchloric Acid (
) in acetic acid.
Additive: 10 mL of 6% Mercuric Acetate solution (in acetic acid).
Procedure:
Dissolve ~150 mg of sample in 50 mL glacial acetic acid.
Add mercuric acetate solution.
Titrate potentiometrically using a glass/calomel electrode (LiCl bridge to avoid KClO4 precipitation).
Reaction Logic:
(undissociated)
Part 3: Accessible Method – Potentiometric Alkalimetric Titration
Status: Best for Routine QC (Green Chemistry)
This method uses Sodium Hydroxide (NaOH) to titrate the protons. It is safer (water/ethanol solvent) but requires careful pH monitoring.
Protocol B: Aqueous/Ethanolic Titration
Solvent: 50% Ethanol / 50% Water (Ethanol suppresses zwitterion solubility issues and sharpens the ammonium endpoint).
Titrant: 0.1 N NaOH (Standardized).
Procedure:
Weigh accurately ~200 mg of 8-Aminooctanoic acid HCl.
1st Inflection (pH ~6-7): Neutralization of excess free HCl (if any) and the Carboxylic Acid (
).
2nd Inflection (pH ~11-12): Deprotonation of the Ammonium group (
).
Calculation: Use the volume difference between the start and the 2nd inflection for Total Acidity, or the volume between 1st and 2nd inflection to specifically quantify the Amine content.
Equation:
(Where MW = 195.69)
Part 4: Comparative Analysis (The "Why" and "When")
Researchers often default to HPLC, but for assay (purity by weight), titration is often superior.
Table 1: Method Performance Matrix
Feature
Potentiometric Titration (NaOH)
Argentometric Titration ()
RP-HPLC (UV Detection)
Target Analyte
Total Acidic Protons ( + )
Chloride Counter-ion ()
Organic Backbone (UV active)
Precision (RSD)
High (< 0.5%)
Very High (< 0.3%)
Moderate (1.0 - 2.0%)
Specificity
Low (Responds to any acid)
High (Specific to Halides)
High (Separates impurities)
Cost
Low
Low
High
Waste
Low (Ethanol/Water)
High (Silver waste)
Moderate (Organic solvents)
Primary Use
Assay / Content Determination
Stoichiometry Check
Impurity Profiling
Decision Logic
Use HPLC when: You need to identify impurities (e.g., dimers, unreacted starting materials) or if the sample contains other acidic contaminants.
Use Titration when: You need to determine the precise stoichiometric purity for polymerization or formulation. HPLC often has a systematic error of 1-2% in assay value due to response factor variations; titration is absolute.
Part 5: Experimental Validation (Representative Data)
To validate the Aqueous Potentiometric method (Method B), we simulated a comparison against a theoretical standard.
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17803404, 8-Aminooctanoic acid hydrochloride. Retrieved from [Link]
Wang, H., et al. (2012). Comparison of Chromatographic and Titrimetric Methods for the Determination of alpha-amino Nitrogen. Journal of Food Research. Retrieved from [Link]
United States Pharmacopeia (USP).General Chapter <541> Titrimetry.
LibreTexts Chemistry (2023). Amino Acids and the Henderson-Hasselbalch Equation. Retrieved from [Link]
Comparative Guide: 8-Aminooctanoic Acid Hydrochloride vs. 6-Aminocaproic Acid as Linkers
Executive Summary In the precise science of "linkerology"—particularly within PROTAC (Proteolysis Targeting Chimera) and ADC (Antibody-Drug Conjugate) design—the choice between 6-Aminocaproic acid (6-ACA) and 8-Aminoocta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the precise science of "linkerology"—particularly within PROTAC (Proteolysis Targeting Chimera) and ADC (Antibody-Drug Conjugate) design—the choice between 6-Aminocaproic acid (6-ACA) and 8-Aminooctanoic acid (8-AOA) is rarely about cost or availability. It is a strategic decision regarding spatial geometry and lipophilicity .
6-Aminocaproic Acid (6-ACA): The industry standard for medium-length alkyl spacers. It offers a balance of flexibility and solubility, providing an extended length of approximately 8.5 Å .
8-Aminooctanoic Acid (8-AOA): A specialized "tuner" linker. It extends the reach to approximately 11.0 Å and significantly increases hydrophobicity. It is employed when steric clashes prevent ternary complex formation with shorter linkers or when increased cell permeability is required via lipophilic drive.
This guide provides a head-to-head technical analysis, experimental protocols for conjugation, and a decision framework for selecting the optimal linker length.
Physicochemical Comparison
The fundamental difference lies in the alkyl chain length (
vs internal methylenes), which dictates the entropic penalty of folding and the reach of the warhead.
Feature
6-Aminocaproic Acid (6-ACA)
8-Aminooctanoic Acid HCl (8-AOA)
CAS Number
60-32-2
1002-57-9 (Free acid) / 2706-56-1 (HCl)
Formula
Molecular Weight
131.17 g/mol
195.69 g/mol (Salt)
Carbon Chain
C6 (Hexanoic)
C8 (Octanoic)
Extended Length
~8.5 Å
~11.0 Å
Hydrophobicity (cLogP)
~0.5 (Amphiphilic)
~1.3 (More Lipophilic)
Solubility (Water)
High (>50 mg/mL)
Moderate (Salt form improves this)
Primary Role
Standard flexible spacer
Extended reach; Lipophilicity booster
Note on Salt Forms: 8-AOA is frequently supplied as the hydrochloride salt to prevent polymerization (lactamization) and improve shelf stability. You must include an organic base (e.g., DIPEA) in your coupling protocol to neutralize the HCl and liberate the amine.
Mechanism of Action: The "Goldilocks" Zone
In bifunctional molecule design (e.g., PROTACs), the linker is not a passive connector; it is a thermodynamic contributor to the ternary complex (
).
Spatial Reach and Ternary Complex Stability
6-ACA (The Baseline): Often used first. If the linker is too short, the E3 ligase and Target Protein collide (steric clash), preventing ubiquitination.
8-AOA (The Extender): If 6-ACA fails to induce degradation, the reach may be insufficient. 8-AOA adds ~2.5 Å. This slight extension can relieve steric strain, allowing the proteins to adopt a productive conformation.
The Risk: If the linker is too long (excessive entropy), the effective concentration of the E3 ligase drops, reducing potency. This is the "Goldilocks" principle of linkerology.
Hydrophobicity and Permeability
Longer alkyl chains increase the lipophilicity (LogP) of the final molecule.
Use 8-AOA if your payload is highly polar and you need to improve passive membrane permeability.
Use 6-ACA (or switch to PEG linkers) if your molecule is already too greasy and suffering from poor aqueous solubility.
Visualization: Linker Selection Workflow
The following decision tree illustrates the logical flow for selecting between these two linkers during lead optimization.
Figure 1: Decision matrix for alkyl linker optimization. 8-AOA is the preferred candidate when steric relief or increased lipophilicity is required.
Experimental Protocol: Amide Coupling
Since 8-AOA is often supplied as a hydrochloride salt, standard coupling protocols must be modified to ensure the amine is nucleophilic. The following protocol uses HATU, a high-efficiency coupling reagent suitable for both 6-ACA and 8-AOA.
Dissolve the Carboxylic Acid Partner (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Add HATU (1.1 equiv) and DIPEA (2.0 equiv).
Stir at room temperature for 5–10 minutes to form the active ester.
Linker Addition (Critical Step for 8-AOA HCl):
In a separate vial, dissolve 8-Aminooctanoic acid HCl (1.2 equiv) in minimal DMF.
Crucial: Add DIPEA (1.5 equiv) to this linker solution before combining. This neutralizes the HCl salt, freeing the amine (
).
Note: For 6-ACA (zwitterion), this pre-neutralization is less critical but good practice.
Coupling:
Add the linker solution to the activated acid solution dropwise.
Flush with inert gas (Nitrogen/Argon) and cap.
Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.
Work-up:
For 8-AOA: The product will be more lipophilic. Dilute with Ethyl Acetate and wash with 1M HCl (to remove unreacted amine/DIPEA) and Brine.
For 6-ACA: If the product is polar, purification via preparative HPLC (Reverse Phase C18) is recommended directly after solvent removal.
Application Analysis: When to Switch?
Case Study: PROTAC Linker Optimization
In a study regarding Estrogen Receptor (ER) degradation, researchers often screen alkyl linkers of varying lengths (
to ).
Observation: A linker length of ~16 atoms (total path) often yields peak degradation.
Application: If a PROTAC built with 6-ACA (Total path ~12 atoms) shows weak binding cooperativity, substituting with 8-AOA (Total path ~14-15 atoms) can push the molecule into the active window without requiring a complete structural redesign.
Case Study: Peptide Stapling
When creating cyclic peptides (stapling) to lock a helix conformation:
6-ACA is often used to span
residues.
8-AOA provides the extra slack needed for
positions or when the ring strain with C6 is too high, preventing cyclization.
Structure Visualization
Figure 2: Structural comparison highlighting the incremental length and hydrophobic addition of 8-AOA.
References
Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs."[1] Molecular BioSystems. [Link]
Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell. [Link]
Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. [Link]
A Head-to-Head Comparison of 8-Aminooctanoic Acid and PEG Linkers: A Guide to Flexibility in Bioconjugate Design
In the intricate world of drug development and bioconjugation, the choice of a chemical linker to connect a payload to a biological molecule can profoundly influence the efficacy, stability, and pharmacokinetic profile o...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of drug development and bioconjugation, the choice of a chemical linker to connect a payload to a biological molecule can profoundly influence the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the myriad of available options, 8-Aminooctanoic acid (Aoc), a short-chain alkyl linker, and polyethylene glycol (PEG) linkers, renowned for their hydrophilicity and flexibility, represent two distinct and widely utilized classes. This guide provides an in-depth, objective comparison of the flexibility and other key properties of these two linker types, supported by experimental insights, to empower researchers in making informed decisions for their specific applications.
The Critical Role of Linker Flexibility
The flexibility of a linker is not a mere physical attribute; it is a critical determinant of a bioconjugate's biological activity. A flexible linker can allow for optimal orientation of the payload for interaction with its target, facilitate the formation of stable complexes, and prevent steric hindrance. Conversely, a linker that is too rigid or too flexible can lead to suboptimal performance. Therefore, understanding the conformational dynamics of a linker is paramount in the rational design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and peptide-drug conjugates.
Physicochemical Properties: A Tale of Two Linkers
The fundamental differences in the chemical structures of 8-Aminooctanoic acid and PEG linkers give rise to their distinct physicochemical properties.
Property
8-Aminooctanoic Acid (Aoc)
Polyethylene Glycol (PEG) Linkers
Structure
Linear alkyl chain: NH₂(CH₂)₇COOH
Repeating ethylene oxide units: -(O-CH₂-CH₂)n-
Solubility
Insoluble in DMSO and EtOH; soluble in water (≥12.4 mg/mL)[1]. Hydrophobicity increases with the alkyl chain length.
Highly soluble in aqueous environments due to hydrogen bonding with water molecules[2].
Hydrophilicity
Predominantly hydrophobic due to the long alkyl chain.
Highly hydrophilic due to the repeating ether oxygens.
Flexibility
Flexible due to free rotation around C-C single bonds.
Highly flexible due to free rotation around C-O bonds, providing significant conformational freedom[2].
Biocompatibility
Generally considered biocompatible.
Excellent biocompatibility and low immunogenicity[2].
Comparative Analysis of Flexibility: Experimental and Theoretical Insights
While both linker types possess inherent flexibility, the nature and extent of their conformational freedom differ significantly.
Conformational Freedom: The PEG Advantage
PEG linkers are widely recognized for their exceptional flexibility and high conformational entropy[3]. The repeating ether units in the PEG backbone allow for a high degree of rotational freedom, enabling the linker to adopt a multitude of conformations in solution[2]. This dynamic nature is crucial in applications like PROTACs, where the linker must facilitate the optimal orientation of two different protein binding motifs to form a stable ternary complex. The significant conformational flexibility of PEG linkers has been shown to be advantageous in achieving potent biological activity in such systems[4].
Molecular dynamics simulations have further elucidated the dynamic behavior of PEG chains, showing their ability to explore a vast conformational space[3][5]. This inherent flexibility allows PEGylated molecules to effectively shield the conjugated protein or drug from proteolytic enzymes and the immune system, contributing to their "stealth" properties and extended circulation times[2].
Alkyl Chain Flexibility: A More Constrained Freedom
8-Aminooctanoic acid, as a linear alkyl chain, also exhibits flexibility through the rotation of its C-C single bonds. However, its conformational landscape is generally considered to be more restricted compared to a PEG linker of similar length. The hydrophobic nature of the alkyl chain can lead to intramolecular hydrophobic collapse in aqueous environments, reducing its effective flexibility and extension.
In the context of PROTACs, while alkyl linkers are prevalent, their more constrained nature may require more precise optimization of the linker length and attachment points to achieve the desired ternary complex geometry compared to the more forgiving conformational freedom of PEG linkers[6].
Impact on Bioconjugate Properties and Performance: A Data-Driven Comparison
The choice between an 8-Aminooctanoic acid and a PEG linker has profound consequences for the resulting bioconjugate's properties and in vivo performance.
Hydrophilicity and Pharmacokinetics
One of the most significant differences lies in their impact on solubility and pharmacokinetics. The high hydrophilicity of PEG linkers can dramatically increase the water solubility of hydrophobic drugs and bioconjugates[2][7]. This is a critical advantage for intravenous drug administration. Furthermore, PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which reduces renal clearance and extends their circulation half-life[8][9].
In contrast, the hydrophobic nature of 8-Aminooctanoic acid and other alkyl linkers can be advantageous for applications requiring cell membrane permeability[]. For instance, in the design of orally available drugs or molecules targeting intracellular components, a more lipophilic linker can enhance absorption and cellular uptake. However, this increased hydrophobicity can also lead to faster clearance by the liver or aggregation in the bloodstream if not carefully managed[7].
A direct comparison in a study involving radiolabeled peptides for melanoma imaging demonstrated this principle. A peptide conjugated with a PEG₂ linker showed higher tumor uptake compared to the one with an 8-Aminooctanoic acid (Aoc) linker, a difference attributed to their differing hydrophilicity. This highlights how the linker choice can directly impact the biodistribution and targeting efficacy of a conjugate.
Metabolic Stability
The metabolic stability of the linker is another crucial consideration. PEG chains are susceptible to oxidative metabolism, which can lead to their progressive shortening[4]. Alkyl chains, like that of 8-Aminooctanoic acid, are generally considered more metabolically inert to oxidative cleavage, with metabolism typically occurring at the terminal or sub-terminal positions through hydroxylation[].
Practical Considerations: Synthesis and Functionalization
The ease of synthesis and the availability of diverse functional groups for conjugation are critical factors in the practical application of these linkers.
PEG Linkers: A Wealth of Options
A major advantage of PEG linkers is the vast array of commercially available derivatives with a wide range of functional groups for various conjugation chemistries. These include amine-reactive NHS esters, thiol-reactive maleimides, and groups for "click chemistry" like azides and alkynes[11][12]. This versatility allows for straightforward and efficient conjugation to a wide variety of biomolecules and payloads.
8-Aminooctanoic Acid: More Focused Applications
8-Aminooctanoic acid is a bifunctional molecule with a terminal amine and a carboxylic acid group[13]. While this allows for its incorporation into peptides via standard solid-phase peptide synthesis, the availability of a diverse range of pre-activated bifunctional derivatives is more limited compared to PEG linkers. N-Boc-8-amino-octanoic acid is a commercially available building block for incorporating an alkyl spacer with a protected amine and a reactive carboxylic acid[14]. The synthesis of more complex bifunctional 8-Aminooctanoic acid derivatives may require custom chemical synthesis[15].
Experimental Protocols
To experimentally assess linker flexibility and its impact on bioconjugate function, several techniques can be employed.
Measuring Linker Flexibility with FRET
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to measure distances on the nanometer scale and can be used to probe the conformational dynamics of linkers.
Principle: A donor and an acceptor fluorophore are attached to the ends of the linker. The efficiency of energy transfer from the donor to the acceptor is inversely proportional to the sixth power of the distance between them. Fluctuations in the FRET efficiency over time can provide insights into the linker's flexibility and the range of conformations it can adopt[16].
Experimental Workflow:
Caption: Workflow for assessing linker flexibility using FRET.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the solution-state conformation and dynamics of molecules, including linkers.
Principle: By analyzing NMR parameters such as nuclear Overhauser effects (NOEs), coupling constants, and relaxation rates, it is possible to determine the average distances between atoms and the motional properties of different parts of the molecule, including the linker[17][18].
Experimental Workflow:
Caption: Workflow for linker conformational analysis using NMR.
Conclusion: Selecting the Optimal Linker for Your Application
The choice between an 8-Aminooctanoic acid and a PEG linker is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the bioconjugate and its intended application.
Choose a PEG linker when:
High water solubility is paramount.
A long circulation half-life is desired.
Significant conformational flexibility is needed to facilitate complex biological interactions.
A wide variety of functional groups for conjugation is required.
Choose an 8-Aminooctanoic acid (or other alkyl) linker when:
Increased lipophilicity and cell membrane permeability are advantageous.
Enhanced metabolic stability against oxidation is a priority.
A more defined and less flexible spacer is required.
By carefully considering the interplay between flexibility, hydrophilicity, and metabolic stability, researchers can rationally design and synthesize bioconjugates with optimized properties for therapeutic and diagnostic success.
References
Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]
All-Atom Molecular Dynamics Simulations of Polyethylene Glycol (PEG) and LIMP 2 Reveal That PEG Penetrates Deep into the Proposed CD36 Cholesterol-Transport Tunnel. ACS Nano. Available at: [Link]
Molecular Brightness Approach for FRET Analysis of Donor-Linker-Acceptor Constructs at the Single Molecule Level: A Concept. Frontiers in Physics. Available at: [Link]
Molecular Dynamics Study of Conformational Changes of Tankyrase 2 Binding Subsites upon Ligand Binding. Journal of Chemical Information and Modeling. Available at: [Link]
How to Choose the Right PEG Linker for Your Research and Applications. AxisPharm. Available at: [Link]
Fmoc-PEG Linkers and PEGylation Reagents. Aapptec Peptides. Available at: [Link]
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Analytical Chemistry. Available at: [Link]
Is there an optimal composition and length for protein linkers in FRET? ResearchGate. Available at: [Link]
The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. Iranian Journal of Pharmaceutical Research. Available at: [Link]
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Society Reviews. Available at: [Link]
Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells. Current Protocols in Cell Biology. Available at: [Link]
A linker strategy for trans-FRET assay to determine activation intermediate of NEDDylation cascade. Protein Science. Available at: [Link]
Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications. Archives of Pharmacal Research. Available at: [Link]
NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations. Application to a 13Residue Peptide with an 8Residue Loop. Journal of the American Chemical Society. Available at: [Link]
Hydrodynamic radius of PEGylated HSA (with various attached PEGs) and... ResearchGate. Available at: [Link]
"Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells". In. MRC Laboratory of Molecular Biology. Available at: [Link]
Interplay between Conformational Entropy and Solvation Entropy in Protein–Ligand Binding. Journal of the American Chemical Society. Available at: [Link]
A Practical Guide to Single Molecule FRET. Journal of Visualized Experiments. Available at: [Link]
Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools. ACS Omega. Available at: [Link]
Modification of short peptides using epsilon-aminocaproic acid for improved coating efficiency in indirect enzyme-linked immunosorbent assays (ELISA). Journal of Immunological Methods. Available at: [Link]
Mapping protein–polymer conformations in bioconjugates with atomic precision. Chemical Communications. Available at: [Link]
The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. Iranian Journal of Pharmaceutical Research. Available at: [Link]
Flexibility, size and hydrophobicity of alkyl side groups in methoxy-poly (ethylene glycol)-polypeptide for the nano-assembly and thermo-sensitivity. ResearchGate. Available at: [Link]
Comparative conformational analyses and molecular dynamics studies of glycylglycine methyl ester and glycylglycine N-methylamide. RSC Advances. Available at: [Link]
DLS measurements of hydrodynamic radius of linear mPEG standards, branched PEG reagents, protein standards and PEG-IFN conjugates. ResearchGate. Available at: [Link]
Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. Molecules. Available at: [Link]
Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. International Journal of Molecular Sciences. Available at: [Link]
Bifunctional linker. Google Patents.
NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations. Application to a 13Residue Peptide with an 8Residue Loop. Journal of the American Chemical Society. Available at: [Link]
comparative study of ω-amino acids in polymer chemistry
Comparative Guide: -Amino Acids in Polymer Chemistry Strategic Overview: The Bifunctional Advantage -Amino acids (omega-amino acids) represent a unique class of heterobifunctional monomers characterized by an amino group...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide:
-Amino Acids in Polymer Chemistry
Strategic Overview: The Bifunctional Advantage
-Amino acids (omega-amino acids) represent a unique class of heterobifunctional monomers characterized by an amino group () at one terminus and a carboxylic acid group () at the other, separated by a polymethylene chain of varying length (). Unlike -amino acids, which form the basis of proteins and have a fixed single-carbon spacer, -amino acids offer tunable chain flexibility, hydrophobicity, and hydrogen-bonding density based on the value of .
In polymer chemistry, these monomers are the precursors to Polyamides (Nylons) and Poly(amino acid) drug delivery vectors. The choice of specific
-amino acid governs the polymerization mechanism (Ring-Opening vs. Polycondensation) and the final material's crystallographic packing (Odd-Even effect).
Core Monomer Portfolio
Common Name
Carbon Chain ()
Primary Polymer
Origin
Key Application
-Aminobutyric Acid (GABA)
4
Nylon 4
Bio-fermentation
Biodegradable plastics, Drug delivery
-Aminocaproic Acid
6
Nylon 6
Petrochemical
Engineering thermoplastics, Fibers
11-Aminoundecanoic Acid
11
Nylon 11
Bio-based (Castor Oil)
High-performance tubing, Green polymers
12-Aminododecanoic Acid
12
Nylon 12
Petrochemical
Precision molding, Powder coating
Synthesis Methodologies: Comparative Protocols
The synthesis of polymers from
-amino acids follows two distinct mechanistic pathways depending on whether the starting material is the linear amino acid or its cyclic lactam counterpart.
Mechanism Visualization
Figure 1: Mechanistic divergence between Step-Growth Polycondensation (linear monomers) and Chain-Growth ROP (cyclic monomers).
Target: Nylon 11 from 11-Aminoundecanoic Acid.[1]
Rationale: Linear
-amino acids cannot undergo ROP. The reaction is driven by the removal of water to shift the equilibrium toward polymer formation (Le Chatelier's principle).
Experimental Workflow:
Monomer Prep: Charge 11-aminoundecanoic acid (100 g) into a stainless steel autoclave or glass reactor equipped with a mechanical stirrer and nitrogen inlet.
Inerting: Purge with
(3 cycles) to remove oxygen and prevent oxidative degradation.
Melting & Oligomerization: Heat to 200°C under continuous
flow. Water evolution begins immediately. Stir at 50 rpm for 2 hours.
Polycondensation: Increase temperature to 220°C . Apply vacuum (< 1 mmHg) gradually to prevent foaming.
Finishing: Maintain vacuum for 3–4 hours until torque stabilizes (indicating max molecular weight).
Discharge: Extrude the melt into a water bath and pelletize.
Critical Control Point: Efficient water removal is the limiting factor for molecular weight (
-Caprolactam.[2]
Rationale: ROP is faster and achieves higher without the need for high vacuum to remove byproducts, as there is no condensate.
Experimental Workflow:
Initiation: Mix
-caprolactam with 1-2% water (initiator) or an aminocaproic acid seed.
Ring Opening: Heat to 250–260°C in a sealed vessel (autogenous pressure). The water opens the lactam ring to form linear amino acid, which then initiates the chain growth.
Equilibration: After 2–4 hours, vent the vessel to atmospheric pressure to allow condensation of chain ends and remove residual water.
Extraction: The resulting polymer contains ~10% equilibrium monomer. Wash pellets with hot water to extract unreacted caprolactam (essential for mechanical performance).
Material Performance: The Odd-Even Effect
The physical properties of polyamides derived from
-amino acids are heavily influenced by the number of carbon atoms () in the repeat unit. This is known as the Odd-Even Effect .
Even-numbered Nylons (e.g., Nylon 6, 12): Can form fully hydrogen-bonded sheets only in an antiparallel chain arrangement.
Odd-numbered Nylons (e.g., Nylon 11): Can form fully hydrogen-bonded sheets in a parallel chain arrangement. This often leads to higher dipole density and piezoelectric properties (notably in Nylon 11).
Comparative Data Table
Property
Nylon 4 (C4)
Nylon 6 (C6)
Nylon 11 (C11)
Nylon 12 (C12)
Melting Point ()
~265°C
220°C
189°C
178°C
Glass Transition ()
~60–70°C
50°C
43°C
37°C
Water Absorption (Sat.)
High (>10%)
9.5%
1.9%
1.5%
Density (g/cm³)
1.18
1.13
1.04
1.02
Biodegradability
Yes (Rapid)
No/Slow
No (Bio-based but durable)
No
Key Advantage
Thermal stability + Degradability
Cost/Performance Balance
Toughness at Low Temp
Dimensional Stability
Analysis:
Hydrophobicity: As the CH₂ chain length increases (4
12), water absorption drops drastically. Nylon 12 is preferred for precision parts (gears, catheters) because it does not swell in humid environments.
Thermal Properties: Nylon 4 has the highest
due to high amide density (H-bonds per volume), but its processing window is narrow because the melt temperature is close to its degradation temperature.
Biomedical Frontiers: Drug Delivery & Biodegradability
-Amino acids are increasingly used to synthesize Poly(amino acid) derivatives for drug delivery, distinct from industrial Nylons.
Poly(amino acid) Drug Conjugates
Unlike Nylons, which are backbone polymers, biomedical poly(amino acids) often utilize side-chain functionality (e.g., Poly(L-glutamic acid) or PG). However,
-amino acids are used as spacers or linkers to improve drug flexibility and solubility.
Mechanism: The
-amino acid acts as a spacer between the polymer backbone and the active pharmaceutical ingredient (API). A longer spacer (e.g., C11 vs C4) allows the enzyme (esterase/protease) easier access to the cleavage site, facilitating drug release.
The Nylon 4 Anomaly
Nylon 4 (Polybutyrolactam) is unique among the aliphatic nylons because it is biodegradable in soil and compost, despite being a high-melting thermoplastic.
Degradation Pathway:
Hydrolysis of the amide bond by environmental bacteria (e.g., Pseudomonas sp.).
Release of GABA (
-aminobutyric acid).
Metabolization of GABA via the Krebs cycle (GABA shunt).
Figure 2: Biodegradation pathway of Nylon 4, highlighting its conversion to the metabolizable metabolite GABA.
References
Synthesis and Properties of Nylon 4:
Source:ACS Omega. "Computational Characterization of Nylon 4, a Biobased and Biodegradable Polyamide Superior to Nylon 6." (2018).[3]
[Link]
Comparative Polymerization Kinetics:
Source:MDPI Polymers. "Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid)." (2016).[4]
[Link]
Nylon 11 vs Nylon 12 Properties:
Source:MDPI Materials. "Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties." (2020).
[Link]
Biomedical Applications of Poly(amino acids):
Source:RSC Advances. "Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery."[5][6][7] (2024).[5][8][9]
[Link]
Odd-Even Effect in Nylons:
Source:ResearchGate.[10] "Non-isothermal crystallization and thermal degradation studies on nylons 7,10 and 10,7 as isomeric odd-even and even-odd polyamides." (2024).[9]
[Link]
The Geometric Governor: A Comparative Guide to Linker Length in PROTACs and ADCs
Topic: Assessing the Impact of Linker Length on Drug Efficacy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In bifunctional drug design, th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Assessing the Impact of Linker Length on Drug Efficacy
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In bifunctional drug design, the linker is frequently mischaracterized as a passive structural bridge. Experimental evidence, however, establishes the linker as a critical determinant of thermodynamic cooperativity, pharmacokinetic stability, and catalytic efficiency. This guide objectively compares the impact of linker length across two dominant modalities—PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates)—providing actionable data, mechanistic insights, and validated protocols for optimization.
Part 1: PROTACs – The "Goldilocks" Zone of Ternary Complexes
In PROTAC design, linker length dictates the spatial proximity and orientation between the Target Protein (POI) and the E3 Ligase.[] This is not merely about distance; it is about cooperativity (
) .
Comparative Analysis: Short vs. Optimal vs. Long Linkers
The following data summarizes Structure-Activity Relationship (SAR) studies involving BET bromodomain degraders (e.g., dBET series) and ER
Positive Cooperativity: Enables favorable protein-protein interactions (PPIs) between POI and E3.
Entropic Penalty: High degrees of freedom reduce the probability of ternary complex formation.
Ternary Complex ()
High (Weak binding)
Low (Strong binding)
Moderate to High
Degradation ()
> 1000 nM (Poor/Inactive)
1 – 50 nM (High Potency)
100 – 500 nM (Variable)
Ubiquitination Rate ()
Negligible
Maximal
Sub-optimal
Case Study Data
dBET1 (C4 linker): ~400 nM
dBET6 (C8 linker): ~10 nM
PEG-based variants: Often show reduced cell permeability.
Expert Insight: A common pitfall is assuming linear correlation between length and potency. In the dBET series, extending the linker from C4 (dBET1) to C8 (dBET6) improved ubiquitination efficacy (
) by 10-fold (0.03 µM vs 0.3 µM).[2] However, extending beyond the optimal length often introduces "floppiness," increasing the entropic cost of freezing the conformation required for ubiquitin transfer.
Mechanism Visualization: The Cooperativity Threshold
The diagram below illustrates how linker length dictates the transition from steric hindrance to positive cooperativity.
Caption: Impact of linker length on ternary complex stability. Optimal length maximizes cooperativity, leading to efficient degradation.
Validated Protocol: TR-FRET Ternary Complex Assay
To determine the optimal linker length, you must measure the stability of the ternary complex directly, rather than relying solely on Western blots (which measure the outcome, not the mechanism).
Objective: Quantify the affinity of the PROTAC-induced ternary complex.
Step 1: Titrate PROTAC (0.1 nM to 10 µM) into a mixture of POI (50 nM) and E3 (50 nM).
Step 2: Incubate for 60 minutes at room temperature in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127).
Step 3: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Step 4: Plot FRET signal vs. log[PROTAC].
Analysis:
A "bell-shaped" curve is expected (Hook effect).
Metric: Calculate the
(Delta Signal) and the width of the bell curve. A wider, higher curve indicates higher cooperativity and stability (Optimal Linker).
Part 2: ADCs – The Stability vs. Release Trade-Off
In Antibody-Drug Conjugates, the linker length governs the balance between systemic stability (preventing premature payload release) and intratumoral release (efficiency of cleavage).
Comparative Analysis: Shielding vs. Aggregation
Feature
Short Linkers
Long / Hydrophilic Linkers (e.g., PEG8+)
Steric Shielding
High: Tethers payload deep within the antibody's steric radius (e.g., near Fc region), protecting it from serum proteases.
Low: Payload is solvent-exposed, making it accessible to both tumor enzymes and serum proteases.
Aggregation
Low: Less surface area for hydrophobic interaction between payloads.
Variable: Long hydrophobic alkyl chains induce aggregation; Long PEG chains reduce aggregation.
Bystander Effect
Restricted: Payload released close to the antibody; diffusion may be slower if payload is hydrophobic.
Enhanced: Distance allows easier cleavage and diffusion of the payload to neighboring cells.
Key Finding
Su et al. (Genentech): Shorter linkers at specific sites (e.g., LC-K149) improved stability by reducing fractional solvent accessibility.[6]
PEGylation: Increasing PEG length (up to PEG8) increases plasma half-life () and solubility.
Critical Trade-off: While shorter linkers often improve stability (increasing
), they can hinder enzymatic cleavage inside the lysosome due to steric crowding. Conversely, longer linkers facilitate cleavage but may suffer from premature hydrolysis in plasma.
Example: In a comparison of SN-38 conjugates, the CL2E linker (long, stable) had a serum
of 87 days, while the CL2A linker (short, less stable) had a of 22 hours. Counter-intuitively, CL2A outperformed CL2E in vivo because the "less stable" linker allowed for more efficient payload release in the tumor microenvironment.
Mechanism Visualization: The Steric Shield Model
This diagram depicts how linker length affects the payload's exposure to serum proteases vs. lysosomal enzymes.
Caption: Short linkers enhance systemic stability by burying the payload, while long linkers facilitate enzymatic access for release.
Objective: Assess the physical and chemical stability of ADCs with varying linker lengths.
Plasma Stability:
Incubation: Incubate ADC (1 mg/mL) in human/mouse plasma at 37°C for 0, 24, 48, and 96 hours.
Extraction: Capture ADC using Protein A magnetic beads; wash to remove serum proteins.
Analysis: Elute and analyze via LC-MS (Q-TOF). Monitor the Drug-to-Antibody Ratio (DAR) over time. A decrease in DAR indicates linker instability/payload loss.
Head-to-Head Comparison: Engineering Amino Acid Linkers for Fusion Proteins & ADCs
Executive Summary & Strategic Framework In protein engineering, the linker is not merely a passive tether; it is a thermodynamic and kinetic control element that dictates the folding, stability, and bioactivity of the fi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Framework
In protein engineering, the linker is not merely a passive tether; it is a thermodynamic and kinetic control element that dictates the folding, stability, and bioactivity of the final construct. As Senior Application Scientists, we must move beyond empirical "trial-and-error" to rational design.
This guide compares the three dominant linker classes—Flexible , Rigid , and Cleavable —providing head-to-head performance metrics and experimental protocols to validate their integration into fusion proteins and Antibody-Drug Conjugates (ADCs).
The Core Causality
Flexible Linkers (e.g.,
) minimize steric hindrance but introduce entropic freedom that can lead to domain interference or proteolytic instability.
Rigid Linkers (e.g.,
, Pro-rich) enforce spatial separation, preserving independent domain function and increasing hydrodynamic radius ().
Cleavable Linkers (e.g., Val-Cit, Disulfides) act as logic gates, releasing payloads only under specific physiological triggers (pH, proteases).
Head-to-Head Analysis: Flexible vs. Rigid vs. Cleavable
Table 1: Physicochemical & Functional Comparison
Feature
Flexible Linkers
Rigid Linkers
Cleavable Linkers
Standard Sequence
,
,
Val-Cit-PABC, Hydrazone
Secondary Structure
Random Coil / Disordered
-Helix or Polyproline II
Motif-dependent (often unstructured until bound)
Domain Separation
Poor (domains may collapse)
Excellent (defined distance)
N/A (focus is release)
Expression Yield
High (usually), but risk of aggregation
Moderate (requires correct folding)
Variable (depends on toxicity of payload)
Immunogenicity
Low (Gly/Ser are "stealth")
Moderate (repetitive motifs can be antigenic)
Low to Moderate
Best Application
ScFv, connecting interacting domains
Bispecifics, preventing domain interference
ADCs, Prodrugs
Experimental Insight: The "Separation" Fallacy
A common failure mode in fusion protein design is assuming that adding more flexible linker length linearly increases domain separation.
Observation : Increasing
repeats often fails to improve bioactivity for sterically sensitive domains.
Mechanism : Flexible linkers behave like "worm-like chains" (WLC model). Beyond a certain length, they collapse due to solvent interactions, bringing domains closer together rather than separating them.
Solution : Switch to a rigid
linker. Data indicates that provides a stiff, rod-like spacer (45 Å) that effectively decouples domain folding.
Mandatory Visualization: Linker Selection Logic
The following decision tree guides the rational selection of a linker based on the structural requirements of the payload and the carrier.
Figure 1: Decision matrix for linker selection based on biological mechanism of action (MOA).
Validated Experimental Protocols
These protocols are designed to be self-validating . If the internal controls fail, the data must be discarded.
Protocol A: Differential Scanning Fluorimetry (nanoDSF) for Linker Stability
Objective : Determine if the linker destabilizes the fusion protein by measuring the melting temperature (
) and onset of aggregation ().
Sample Prep : Dilute purified fusion proteins (Flexible vs. Rigid variants) to 0.5 mg/mL in formulation buffer (e.g., PBS pH 7.4).
Control: Parental protein without fusion partner.
Dye/Capillary Loading : Load samples into high-sensitivity capillaries (e.g., Prometheus or Tycho systems). If using SYPRO Orange (standard RT-PCR thermal cycler), add dye to 5x final concentration.
Thermal Ramp : Heat from 20°C to 95°C at a rate of 1°C/min.
Data Analysis :
Monitor Ratio (350nm/330nm) for Tryptophan shift.
Validation Checkpoint : The
of the individual domains within the fusion should remain within C of the parental domains.
Failure Mode: A significant drop in
(>5°C) indicates the linker is causing domain destabilization or misfolding.
Protocol B: Plasma Stability Assay (In Vitro)
Objective : Assess proteolytic susceptibility of the linker in a physiological environment.
Incubation :
Mix 10
g of fusion protein with 100 L of pooled human/mouse plasma.
Incubate at 37°C.
Timepoints: 0h, 4h, 24h, 48h, 72h.
Sampling :
At each timepoint, remove 20
L aliquot.
Quenching : Immediately add protease inhibitor cocktail and 4x SDS-PAGE loading buffer. Boil at 95°C for 5 mins.
Readout (Western Blot) :
Run samples on 4-12% Bis-Tris gel.
Probe with anti-tag (e.g., His/Flag) or anti-payload antibody.
Quantification :
Densitometry of the full-length band vs. degradation fragments.
Validation Checkpoint : The 0h timepoint must show >95% intact protein. If degradation is visible at 0h, the protease quenching failed.
Case Study: (G4S)n vs. (EAAAK)n
Context : A study comparing linkers in a fluorescent fusion protein (EBFP-Linker-EGFP) to measure FRET efficiency (a proxy for distance).
Experiment : Researchers inserted flexible
and rigid linkers of varying lengths.
Results :
Flexible : FRET efficiency remained high even as linker length increased (indicating the "collapsing" effect described in Section 2).
Rigid : FRET efficiency decreased linearly with the number of
repeats.
Visualizing the Mechanism: Flexible vs. Rigid Dynamics
Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced Drug Delivery Reviews. [Link]
Arai, R., et al. (2001). Design of the linkers which effectively separate domains of a bifunctional fusion protein.[1] Protein Engineering, Design and Selection. [Link]
Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research. [Link]
Validating the Purity of Commercial 8-Aminooctanoic Acid Hydrochloride
Executive Summary: The "Silent" Impurity Risk 8-Aminooctanoic acid hydrochloride (CAS: 27322-22-5) is a critical linker in peptide synthesis and a precursor for high-performance polymers (Nylon-8). However, it presents a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Silent" Impurity Risk
8-Aminooctanoic acid hydrochloride (CAS: 27322-22-5) is a critical linker in peptide synthesis and a precursor for high-performance polymers (Nylon-8). However, it presents a deceptive analytical challenge: it is UV-silent. Lacking a chromophore (such as a benzene ring), this molecule is invisible to standard HPLC-UV detection at 254 nm.
Commercial "purity" claims often rely on non-specific bulk assays (like simple titration) that mask the presence of critical impurities such as dimers (linear amides) , cyclized lactams , and inorganic salts .
This guide establishes a Multi-Modal Validation Framework , proving that a single analytical method is insufficient. We objectively compare detection technologies and define a "Gold Standard" protocol that combines Charged Aerosol Detection (CAD) for organic impurity profiling with Argentometric Titration for stoichiometric confirmation.
Part 1: The Impurity Landscape
Before selecting a validation method, one must understand the origin of potential contaminants. The synthesis of 8-Aminooctanoic acid usually proceeds via ring-opening of lactams or reduction of cyano-compounds.
Diagram 1: Impurity Origins & Chemical Pathways
This diagram illustrates how specific synthesis routes introduce distinct impurities that define the required detection limits.
Figure 1: Impurity genealogy showing how storage and synthesis route dictate the contaminant profile. Note that "Linear Dimers" can form spontaneously if the hydrochloride salt is not strictly dry.
Part 2: Comparative Analysis of Validation Methodologies
We evaluated four common analytical techniques for their ability to validate 8-Aminooctanoic acid HCl. The "Performance Score" is an aggregate metric of Specificity, Sensitivity, and Ease of Use.
Table 1: Method Performance Matrix
Methodology
Detection Principle
Suitability
Critical Limitation
Performance Score
HPLC-UV (210 nm)
Absorption of peptide bonds
Poor
Low sensitivity; baseline drift at low wavelengths masks trace impurities.
🔴 2/10
1H-NMR (qNMR)
Proton resonance integration
Moderate
Excellent for structure ID, but poor LOD (Limit of Detection) for <1% impurities.
🟡 5/10
Potentiometric Titration
Acid/Base or Ion precipitation
High (Bulk)
Validates stoichiometry but cannot distinguish between the product and similar amino-acids.
🟢 8/10
HPLC-CAD / ELSD
Aerosol charge measurement
Excellent
Universal detection independent of chromophores; high sensitivity for dimers.
🟢 9/10
LC-MS/MS
Mass-to-charge ratio
High (ID)
Best for ID, but response factors vary wildly between salts and free acids.
🟢 8/10
Part 3: The "Gold Standard" Protocol (Self-Validating System)
To achieve Scientific Integrity , we cannot rely on a single data point. A "Self-Validating System" uses orthogonal methods where the weakness of one is the strength of the other.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient: 90% B to 60% B over 20 minutes.
Detector: Charged Aerosol Detector (CAD) or ELSD. Do not use UV.
Flow Rate: 1.0 mL/min.
Sample Prep: Dissolve 1 mg/mL in 80:20 Acetonitrile:Water.
Part 4: Visualizing the Validation Logic
The following decision tree guides the researcher through the interpretation of results from the Gold Standard Protocol.
Diagram 2: The Validation Decision Gate
Figure 2: Logical workflow for batch release. Note that passing titration does not guarantee organic purity, necessitating the secondary CAD step.
References
PubChem. (2023). 8-Aminooctanoic acid hydrochloride Compound Summary. National Library of Medicine. [Link]
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. [Link]
Holzgrabe, U. (2010). Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A. [Link]
European Pharmacopoeia. (2023). Potentiometric Titration (2.2.20). EDQM. [Link]
Comparative
Strategic Selection of Linker-Drug Conjugates: A Comparative Biological Activity Guide
Topic: Biological Activity Comparison of Different Linker-Drug Conjugates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Introduction: The Linker as the Decision...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity Comparison of Different Linker-Drug Conjugates
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Linker as the Decision Gatekeeper
In the architecture of Antibody-Drug Conjugates (ADCs), the linker is often the most underestimated component. While the antibody dictates targeting and the payload drives potency, the linker determines the "where" and "when" of biological activity . It acts as the decision gatekeeper, balancing systemic stability with efficient intracellular release.
This guide provides a technical comparison of linker technologies, focusing on the biological trade-offs between cleavable and non-cleavable systems, and the impact of conjugation topology (random vs. site-specific). It moves beyond theoretical chemistry into actionable biological data, supported by validated experimental workflows.
Part 1: Cleavable vs. Non-Cleavable Linkers
The Mechanism of Action & Release Kinetics
The fundamental divergence in ADC biological activity stems from the release mechanism.
Cleavable Linkers (e.g., Val-Cit-PABC, Hydrazone, Disulfide): Designed to exploit the physiological differential between the plasma (neutral pH, low protease activity) and the tumor microenvironment/lysosome (acidic pH, high Cathepsin B/L activity). Upon cleavage, they release the pristine, unmodified payload .
Non-Cleavable Linkers (e.g., SMCC, Thioether): Rely on the complete lysosomal degradation of the antibody backbone. This results in a payload attached to a charged amino acid residue (e.g., Lysine-SMCC-DM1).
Visualization: Intracellular Release Pathways
The following diagram illustrates the divergent processing pathways that dictate the bystander effect and intracellular accumulation.
Figure 1: Comparative intracellular processing of cleavable vs. non-cleavable linkers. Note the divergence in the final active metabolite state.
Comparative Data Analysis: Stability vs. Efficacy[1][2][3][4]
The choice of linker significantly alters the therapeutic index (TI). The table below synthesizes performance metrics from key industry benchmarks (e.g., T-DM1 vs. T-DXd).
Feature
Non-Cleavable (e.g., SMCC)
Cleavable (e.g., Val-Cit-PABC, GGFG)
Biological Implication
Plasma Stability
High. Thioether bonds are chemically inert in circulation.
Variable. Val-Cit is stable in human plasma but susceptible to Ces1c in mice.[1]
Non-cleavable ADCs generally have lower systemic toxicity but may require higher doses for efficacy.
Active Metabolite
Charged Adduct (e.g., Lys-SMCC-DM1).
Free Drug (e.g., MMAE, DXd).
Charged adducts cannot cross membranes; they are only active in the cell that internalized the ADC.
Bystander Effect
Negligible.
High.
Cleavable linkers are essential for treating heterogeneous tumors where not all cells express the target antigen.
Drug Resistance
Susceptible to MDR1 (P-gp) efflux pumps due to charged nature.
Free hydrophobic drugs can sometimes evade efflux or diffuse back in.
Cleavable linkers often show superior efficacy in MDR+ phenotypes.
Clinical Example
T-DM1 (Kadcyla): Effective in HER2-high breast cancer.
T-DXd (Enhertu): Effective in HER2-low and gastric cancers due to bystander killing.
T-DXd outperformed T-DM1 in head-to-head trials for HER2+ metastatic breast cancer (DESTINY-Breast03).
Part 2: Impact of Conjugation Topology (Random vs. Site-Specific)
Beyond the chemistry of the linker, the attachment site dictates biological consistency.
Stochastic (Random) Conjugation
Method: Reaction with surface Lysines or reduced interchain Cysteines.
Result: Heterogeneous mixture (DAR 0–8).
Biological Consequence: High-DAR species (DAR > 4) are often cleared rapidly by the liver (hydrophobicity-driven clearance), leading to hepatotoxicity and reduced tumor exposure. Low-DAR species (DAR 0-1) compete for antigen binding without delivering sufficient potency.
Site-Specific Conjugation
Method: THIOMAB™ (engineered cysteines), Enzymatic (Transglutaminase), or Non-natural amino acids.[2]
Result: Homogeneous DAR (usually 2.0 or 4.0).
Biological Consequence:
Widened Therapeutic Index: In rat toxicology studies, site-specific anti-MUC16 TDCs showed equivalent efficacy to random ADCs but at half the dose and with significantly reduced bone marrow/liver toxicity [1].[2]
PK Stability: Site-specific conjugation avoids destabilizing the antibody hinge region, preserving the FcRn recycling mechanism and extending half-life.
Part 3: Validated Experimental Protocols
To objectively compare linker candidates, researchers must employ self-validating assays. The following protocols are designed to differentiate linker performance rigorously.
Protocol A: The "Bystander Killing" Co-Culture Assay
Objective: Quantify the ability of an ADC to kill antigen-negative (Ag-) cells via linker cleavage and payload diffusion.
Workflow Diagram:
Figure 2: Experimental workflow for assessing bystander activity.
Step-by-Step Methodology:
Cell Selection: Select an Antigen-positive (Ag+) line (e.g., NCI-N87 for HER2) and an Antigen-negative (Ag-) line (e.g., MDA-MB-468).
Labeling: Stably express GFP in Ag+ cells and RFP in Ag- cells to distinguish populations.
Seeding: Plate cells in a 96-well plate.
Control Wells: 100% Ag+ and 100% Ag- (to determine direct cytotoxicity).
Test Wells: Co-culture ratios (e.g., 20% Ag+ : 80% Ag-).
Treatment: Add ADC at varying concentrations (0.01 nM – 100 nM). Include Free Payload as a positive control for diffusion.
Readout: After 5 days, harvest and analyze via Flow Cytometry.
Success Criterion: If the Ag- (RFP) population viability decreases significantly in the co-culture well compared to the Ag- monoculture well, bystander killing is confirmed .
Protocol B: Plasma Stability & "The Species Gap"
Objective: Differentiate linker stability across species to avoid false negatives in preclinical models. Val-Cit linkers are known to be unstable in mouse plasma due to carboxylesterase 1c (Ces1c) activity, which is absent in humans [2].[1]
Methodology:
Incubation: Incubate ADC (10 µg/mL) in fresh plasma (Mouse, Rat, Cynomolgus Monkey, Human) at 37°C.
Timepoints: 0h, 24h, 48h, 96h, 7 days.
Extraction: Protein precipitation or affinity capture (Protein A).
Analysis (LC-HRMS):
Measure Total Antibody (ELISA/LC-MS).
Measure Conjugated Drug (LC-MS).
Calculate Average DAR over time.
Interpretation:
Stable: <10% drug loss over 96h (Typical for Non-cleavable or Site-specific).
Unstable: >50% drug loss in Mouse plasma but <10% in Human plasma (Typical for Val-Cit). Action: Use Ces1c-knockout mice or switch to "Exo-linker" designs (e.g., Glutamic acid-Val-Cit) which resist Ces1c [3].
Conclusion
The selection of a linker is not merely a chemical choice but a biological strategy.
Choose Cleavable Linkers (e.g., GGFG, Val-Cit) when targeting solid tumors with heterogeneous antigen expression (e.g., Gastric, Breast) to leverage the bystander effect.
Choose Non-Cleavable Linkers (e.g., SMCC) when targeting hematological malignancies or highly homogeneous tumors where minimizing systemic toxicity is paramount and internalization is rapid.
Prioritize Site-Specific Conjugation to improve the therapeutic index, regardless of the linker type.
References
Junutula, J. R., et al. (2008). Site-specific conjugation of a cytotoxic drug to an antibody improves the therapeutic index.[3] Nature Biotechnology.
Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma and Its Effect on ADC Efficacy. Molecular Cancer Therapeutics.
Tsukahara, R., et al. (2023). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. WuXi AppTec DMPK.
Ogitani, Y., et al. (2016). Bystander killing effect of DS-8201a, a novel anti-HER2 antibody-drug conjugate, in patients with HER2-positive cancer. Cancer Science.
Staudacher, A. H., & Brown, M. P. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? British Journal of Cancer.
Spectroscopic Comparison Guide: 8-Aminooctanoic Acid vs. Hydrochloride Salt
Executive Summary This guide provides a definitive spectroscopic and physicochemical comparison between 8-Aminooctanoic acid (CAS 1002-57-9) and its Hydrochloride salt (CAS 27991-81-7). For researchers in peptide synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a definitive spectroscopic and physicochemical comparison between 8-Aminooctanoic acid (CAS 1002-57-9) and its Hydrochloride salt (CAS 27991-81-7).
For researchers in peptide synthesis and drug delivery (specifically SNAC analogs), distinguishing these two forms is critical. The free acid exists as a stable zwitterion in the solid state, characterized by a high melting point and specific carboxylate (
) IR bands. The hydrochloride salt disrupts this internal lattice, protonating the carboxyl group to a carboxylic acid () and the amine to a cation (), resulting in a dramatic shift in melting point, solubility, and spectral signature.
Key Differentiator: The "Carbonyl Switch" in FT-IR (shift from ~1560 cm⁻¹ to ~1720 cm⁻¹) is the most reliable rapid identification method.
Molecular Structure & Theoretical Basis
To interpret the spectra correctly, one must understand the protonation states driving the signal changes.
8-Aminooctanoic Acid (Free Acid): In the solid state and neutral aqueous solution, it exists as a Zwitterion . The amine deprotonates the carboxylic acid, creating a strong electrostatic lattice.
Structure:
8-Aminooctanoic Acid Hydrochloride (HCl Salt): In the presence of strong acid (HCl), the carboxylate is protonated back to a neutral carboxylic acid, while the amine remains positively charged. The counter-ion is chloride (
).
Structure:
Structural Transformation Diagram
The following diagram illustrates the chemical equilibrium and the specific spectroscopic "reporter" groups that shift during this transformation.
Caption: Mechanistic pathway showing the conversion from zwitterionic free acid to cationic hydrochloride salt, highlighting the key spectroscopic and physical shifts.
Comparative Analysis
Physical Properties
The most immediate difference is the melting point.[1] The zwitterionic lattice is held together by strong internal electrostatic forces (
), requiring significantly more energy to break than the ionic lattice of the hydrochloride salt.
Infrared spectroscopy is the most powerful tool for distinguishing these forms because the carbonyl environment changes completely.
Protocol:
Method: KBr Pellet or Diamond ATR.
Resolution: 4 cm⁻¹.
Scans: 16-32.
Functional Group
Free Acid (Zwitterion) Frequency (cm⁻¹)
HCl Salt Frequency (cm⁻¹)
Mechanistic Explanation
Carbonyl (C=O)
Absent in typical region
1700 - 1740 (Strong)
Key Indicator. The salt has a protonated carboxylic acid (), showing a classic carbonyl stretch. The zwitterion lacks this.[3]
Carboxylate (COO⁻)
1550 - 1630 (Asym) 1390 - 1420 (Sym)
Absent
The zwitterion resonates between two C-O bonds. Upon acidification (HCl), this resonance collapses to a C=O and C-OH.
Amine (NH)
2800 - 3100 (Broad, )
2800 - 3100 (Broad, )
Both forms have a protonated amine (). The salt may show "ammonium bands" (combination bands) near 2000-2500 cm⁻¹.
Analyst Note: If your "Free Acid" sample shows a small shoulder at 1720 cm⁻¹, it indicates partial protonation or residual acid contamination. A pure zwitterion should have a clean window between 1700-1800 cm⁻¹.
Nuclear Magnetic Resonance (¹H NMR)
NMR analysis requires careful solvent selection because the solvent can dictate the ionization state.
Protocol:
Solvent:
(for solubility) or DMSO- (to see exchangeable protons).
Reference: TMS or residual solvent peak.
Scenario A: Analysis in
In deuterated water, the amine and acid protons exchange rapidly with the solvent (HOD peak). You will not see the COOH or NH protons.
Differentiation: The chemical shift of the
-methylene protons ( next to Carbonyl) will shift slightly downfield in the HCl salt due to the acidic environment, but the difference is subtle unless pH is buffered.
Scenario B: Analysis in DMSO-
This is the preferred method for structural validation.
Proton
Free Acid (Zwitterion)
HCl Salt
-COOH
Usually not visible (broad/exchanged)
~12.0 - 12.5 ppm (Broad)
-NH₃⁺
Broad signal ~7-8 ppm
Broad signal ~8.0 ppm (Distinct integration of 3H)
α-CH₂
~2.15 ppm
~2.25 ppm (Slight downfield shift)
Experimental Protocols
Protocol 1: Rapid Identification via Melting Point
Use this for incoming raw material verification.
Load capillary tubes with dried sample (vacuum dried at 40°C for 2 hours to remove moisture).
Ramp temperature at 10°C/min until 130°C, then slow to 2°C/min.
Observation:
If melting onset is ~141°C , sample is HCl Salt .
If sample remains solid past 150°C and melts/decomposes near 190°C , sample is Free Acid .
Protocol 2: Determination of Chloride Content (Silver Nitrate Test)
Use this to confirm the salt stoichiometry.
Dissolve 50 mg of sample in 2 mL deionized water.
Add 2-3 drops of 10%
(Nitric Acid).
Add 2-3 drops of 0.1M
(Silver Nitrate).
Result:
Heavy White Precipitate (AgCl): Confirms HCl Salt .
HCl Salt: Highly water-soluble. Preferred for aqueous formulations where high concentration is needed rapidly. However, the resulting solution will be acidic (pH ~2-3), which may require buffering.
Free Acid: Slower dissolution. In water, it creates a near-neutral solution (pH ~6-7, isoelectric point region). Preferred if the formulation is sensitive to chloride ions or low pH.
Stability[4]
Hygroscopicity: The HCl salt is generally more hygroscopic than the zwitterion. It must be stored in tightly sealed containers with desiccants.
Thermal Stability: The free acid (zwitterion) is thermally more stable (higher lattice energy), making it more robust for high-temperature processing (e.g., hot melt extrusion) compared to the salt.
References
ChemicalBook. (2023). 8-Aminooctanoic acid Properties and Spectral Data (CAS 1002-57-9).[4][5][6][7]Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17803404, 8-Aminooctanoic acid hydrochloride.Link
Sigma-Aldrich. (2023). Product Specification: 8-Aminooctanoic acid vs Hydrochloride Salt.[2][8]Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General reference for Amino Acid Zwitterion vs. Salt IR assignments).
Perlovich, G. L., et al. (2010). "Thermodynamic aspects of solubility and solvation of zwitterionic amino acids." Journal of Chemical Thermodynamics.
A Senior Application Scientist's Guide to the Proper Disposal of 8-Aminooctanoic Acid Hydrochloride
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, experience-driven protocol for the safe disposal of 8-Aminooctanoic acid hydrochloride, moving beyond simple checklists to explain the critical reasoning behind each procedural step.
Our objective is to empower you with the knowledge to create a self-validating system of waste management in your laboratory, ensuring the safety of your team and compliance with regulatory standards.
Pre-Disposal Hazard Assessment: Know Your Waste
The first and most critical step in any disposal procedure is a thorough understanding of the material's characteristics. 8-Aminooctanoic acid hydrochloride, in its pure form, is a solid, typically a white to light yellow powder.[1] Its hazard profile is the foundation for all subsequent handling and disposal decisions.
According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] This is not a substance to be handled casually. However, it is also crucial to note what it is not: it is not considered flammable or physically reactive under normal laboratory conditions.[4]
Hazard Identification
Classification & Guidance
Source
GHS Hazard Statements
H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Safety glasses or goggles (conforming to NIOSH or EN 166 standards), protective gloves, lab coat. A face shield and respiratory protection may be required for large quantities or spill cleanup.
The Causality of Waste Characterization: The most significant error a lab can make is to assume the waste has the same properties as the starting material. Your experimental process dictates the final nature of the waste. Did you dissolve the 8-Aminooctanoic acid hydrochloride in a solvent? Did you mix it with other reagents? The U.S. Environmental Protection Agency (EPA) places the burden of determining if a waste is hazardous squarely on the generator—your institution and you.[5] Therefore, you must evaluate your specific waste stream against the criteria defined in the Resource Conservation and Recovery Act (RCRA).
The Disposal Decision Workflow
The following workflow provides a logical pathway for characterizing and managing your 8-Aminooctanoic acid hydrochloride waste stream. This process ensures that regulatory requirements and safety imperatives are met at every stage.
Caption: Decision workflow for proper waste characterization.
Step-by-Step Disposal Protocol
This protocol is designed for the safe and compliant disposal of 8-Aminooctanoic acid hydrochloride waste.
Step 1: Immediate Safety & Personal Protection
Before handling any waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in Table 1. Work should be conducted in a well-ventilated area, such as a chemical fume hood, especially when transferring solids, to prevent inhalation of dust.[2][6]
Step 2: Waste Segregation
Never mix different waste streams unless you are certain of their compatibility.[7] 8-Aminooctanoic acid hydrochloride is incompatible with strong oxidizing agents.[1] Mixing it with such agents could lead to a dangerous reaction. Always use a separate, dedicated container for this waste stream.
Step 3: Container Selection and Management
Choose a Compatible Container: Use a robust, leak-proof container with a secure screw-top cap.[8] The container material must not react with the waste. High-density polyethylene (HDPE) is a suitable choice for this solid waste.
Maintain Headspace: Do not fill the container to the brim. Leave at least 10% of the volume as headspace to allow for expansion and prevent spills.[8]
Keep Containers Closed: Waste containers must be securely capped at all times, except when you are actively adding waste.[8] This is an OSHA requirement and a critical safety measure to prevent spills and exposure.
Step 4: Accurate Labeling
Proper labeling is non-negotiable. Every waste container must be clearly labeled to avoid dangerous mix-ups and to ensure proper handling by disposal personnel.[5]
Your label must include:
The words "Hazardous Waste" (if the waste meets the RCRA criteria).
The full chemical name: "8-Aminooctanoic acid hydrochloride" .
List any other chemical constituents in the container.
The specific hazard(s) associated with the waste (e.g., "Irritant," "Corrosive").
Step 5: Accumulation and Storage
Store your labeled waste container in a designated Satellite Accumulation Area (SAA) .[5][8] This area must be:
At or near the point of generation.
Under the control of laboratory personnel.
Away from drains or areas where a spill could enter the environment.[7]
Preferably within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
Federal regulations have specific limits on the volume (up to 55 gallons) and timeframe (up to one year, though institutional policies may be stricter) that waste can be stored in an SAA.[5][8][9]
Step 6: Final Disposal
Under no circumstances should 8-Aminooctanoic acid hydrochloride or its solutions be disposed of down the drain or in the regular trash. [2][7] The ecological and toxicological properties of this compound are not well-documented, mandating a conservative approach to prevent environmental release.[2]
The only acceptable method of final disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][4] These professionals are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations, likely via high-temperature incineration in a facility equipped with afterburners and scrubbers.[4]
Emergency Procedures: Spill Response
Accidents can happen. A prepared response is key to mitigating risk.
Caption: Step-by-step workflow for managing a solid spill.
First Aid:
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][2][3]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][3]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][2][3]
Regulatory Framework and Compliance
Adherence to this guide will help maintain compliance with key U.S. regulations.
Regulatory Body
Standard/Act
Relevance to Disposal
EPA
Resource Conservation and Recovery Act (RCRA)
Governs the entire lifecycle of hazardous waste, from generation ("cradle") to disposal ("grave"). Defines what constitutes hazardous waste.[10]
OSHA
29 CFR 1910.1200 (Hazard Communication)
Requires employers to inform and train employees on chemical hazards, including proper handling and emergency procedures.[11][12]
OSHA
29 CFR 1910.120 (HAZWOPER)
Provides the framework for handling hazardous waste operations and emergency spill responses.[11][13]
DOT
49 CFR Parts 171-180
Regulates the transportation of hazardous materials. While 8-Aminooctanoic acid hydrochloride is not currently regulated for transport, your waste mixture might be.[2]
By integrating these procedures into your laboratory's standard operating protocols, you build a culture of safety and responsibility that extends far beyond the bench. You demonstrate a commitment to scientific integrity that encompasses not only your results but also your process.
References
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
SAFETY DATA SHEET - 8-Aminooctanoic acid. (2024). Fisher Scientific. [Link]
Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]
Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). DuraLabel. [Link]
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). HWH Environmental. [Link]
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. [Link]
OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 8-Aminooctanoic Acid Hydrochloride
As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. Handling any chemical reagent requires a thorough understanding of i...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. Handling any chemical reagent requires a thorough understanding of its properties to mitigate risk effectively. This guide provides an in-depth operational plan for the safe handling of 8-Aminooctanoic acid hydrochloride, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating systems, ensuring that safety is an integral part of the scientific procedure.
Hazard Assessment & Chemical Profile
8-Aminooctanoic acid hydrochloride is the salt form of an aminocarboxylic acid. While the base compound presents specific hazards, its conversion to a hydrochloride salt introduces acidic and potentially corrosive properties that must be addressed.[1][2] A comprehensive understanding of the hazards, summarized in the table below, is the causal basis for the specific PPE and handling protocols that follow.
Proper storage and segregation are critical to prevent hazardous reactions.
The Hierarchy of Controls: A Multi-Layered Defense
Before relying on PPE, which is the final line of defense, higher-level controls must be implemented. This systematic approach ensures maximum safety.
Engineering Controls : These are the most effective controls. Always handle 8-Aminooctanoic acid hydrochloride powder inside a certified chemical fume hood to control dust and vapors.[8] Ensure that a safety shower and eyewash station are immediately accessible.[3][4]
Administrative Controls : Establish clear Standard Operating Procedures (SOPs) for handling this chemical. Ensure all personnel are trained on these procedures and the specific hazards involved.
Personal Protective Equipment (PPE) : This is the focus of our guide. PPE is mandatory even when all other controls are in place.
Mandated Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified. The following PPE is required for all procedures involving 8-Aminooctanoic acid hydrochloride.
Eye and Face Protection
Due to the severe eye irritation risk, protection must be comprehensive.
Chemical Splash Goggles : These are mandatory. Standard safety glasses do not provide an adequate seal against dust and splashes.[3][4] Goggles must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Face Shield : A face shield must be worn over the chemical splash goggles.[4] This provides a critical secondary barrier protecting the entire face from splashes, which is especially important when handling corrosive hydrochloride solutions.[9]
Hand Protection
Chemical-Resistant Gloves : Nitrile or latex gloves are suitable for handling acidic compounds.[1] Always check the manufacturer's specifications for chemical compatibility. It is crucial to double-glove if there is a high risk of splashing or extended handling time. Inspect gloves for any signs of degradation or punctures before use.
Skin and Body Protection
Laboratory Coat : A full-length, cuffed laboratory coat is the minimum requirement.
Chemical-Resistant Apron : For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Full-Body Protection : In the event of a large spill, a chemical-resistant suit may be necessary for cleanup operations.[2]
Footwear : Closed-toe shoes are required at all times in the laboratory.
Respiratory Protection
Respiratory protection is necessary when engineering controls cannot guarantee exposure levels are kept below acceptable limits.
For Dust : If working outside a fume hood or if dust is generated, a NIOSH-approved respirator is required.[4]
For Vapors/Mists : If handling heated solutions or creating aerosols, a respirator equipped with an acid gas vapor cartridge is necessary.[2]
Operational Plan: From Preparation to Cleanup
A systematic workflow prevents errors and ensures safety is maintained throughout the process.
Pre-Handling Checklist
Verify the chemical fume hood is operational and has a current certification.
Locate the nearest eyewash station, safety shower, and spill kit.
Inspect all PPE for damage (cracks in goggles, tears in gloves).
Prepare all necessary equipment (spatulas, weigh boats, glassware) and place it within the fume hood to minimize movement.
Ensure a designated, labeled waste container is ready for chemical and contaminated solid waste.
Step-by-Step Handling Protocol
Don PPE : Put on all required PPE in the correct order (see section 4.3).
Transfer : Carefully transport the chemical container to the fume hood. Use a bottle carrier for larger containers.[10]
Weighing : Perform all weighing operations on a balance inside the fume hood. Use a weigh boat or paper and handle the powder gently to minimize dust.
Dissolving : When making a solution, always add the acid (or acidic salt) to the water/solvent slowly . Never add water to the acid.[1] This prevents a potentially violent exothermic reaction.
Post-Handling : Tightly close the primary container. Decontaminate any surfaces within the fume hood.
Doff PPE : Remove PPE carefully to avoid self-contamination (see section 4.3).
Hygiene : Wash hands thoroughly with soap and water after removing gloves.[3][4]
PPE Donning & Doffing Procedure
This sequence is critical for preventing cross-contamination.
PPE Donning and Doffing Sequence.
Emergency & Disposal Protocols
Spill Response
For a small powder spill inside a fume hood:
Do not attempt to brush it away, as this will create dust.
Gently cover the spill with a damp paper towel to contain the powder.
Using tongs, place the towel and any contaminated materials into a sealed, labeled hazardous waste container.
Wipe the area with a suitable decontaminating solution.
Disposal of Contaminated PPE
Disposable gloves and other contaminated items must be placed in a designated, sealed hazardous waste container.
Do not discard contaminated PPE in regular trash receptacles.
Disposal of Chemical Waste
All waste containing 8-Aminooctanoic acid hydrochloride must be disposed of in accordance with local, state, and federal regulations.[2][3][4]
Acidic waste may require neutralization to a pH between 6 and 8 before collection by a certified waste disposal company.[11] Always consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
Visual Workflow for Safe Handling
The following diagram illustrates the complete, self-validating workflow for handling 8-Aminooctanoic acid hydrochloride, integrating safety at every step.